4-Chloro-3',5'-difluorobenzophenone
Description
BenchChem offers high-quality 4-Chloro-3',5'-difluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3',5'-difluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chlorophenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZQWKGLJKSJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373907 | |
| Record name | 4-Chloro-3',5'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-99-0 | |
| Record name | 4-Chloro-3',5'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Difluorobenzophenone: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4,4'-difluorobenzophenone, a key building block in the development of high-performance polymers and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental choices and self-validating protocols.
Introduction: The Significance of a Doubly Fluorinated Ketone
4,4'-Difluorobenzophenone, with the chemical formula (FC₆H₄)₂CO, is a colorless, crystalline solid that holds a pivotal position in both materials science and medicinal chemistry.[1][2] Its structure, featuring a central ketone group flanked by two para-fluorinated phenyl rings, imparts a unique combination of thermal stability, chemical resistance, and specific reactivity.[3][4] These properties make it an indispensable monomer for the synthesis of high-performance polymers, most notably polyetheretherketone (PEEK), a thermoplastic renowned for its exceptional mechanical strength and stability in extreme environments.[1][3][5] Furthermore, its role as a versatile intermediate in the synthesis of pharmaceuticals, such as the cerebral vasodilator Flunarizine, underscores its importance in drug development.[1][6]
This guide will delve into the fundamental chemical and physical properties of 4,4'-difluorobenzophenone, provide detailed protocols for its synthesis, explore its key reactions, and discuss its major applications, with a focus on providing practical insights for laboratory and industrial settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 4,4'-difluorobenzophenone is crucial for its handling, purification, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 345-92-6 | [1][7] |
| Molecular Formula | C₁₃H₈F₂O | [1][3][8] |
| Molecular Weight | 218.20 g/mol | [1][7][8] |
| Appearance | White to off-white crystalline solid | [2][4][9] |
| Melting Point | 106-109 °C | [1][4] |
| Boiling Point | 170-172 °C at 10 mmHg | [4] |
| Solubility | Soluble in many organic solvents | |
| Density | 1.34 g/cm³ | [4] |
Spectroscopic data is essential for the identification and purity assessment of 4,4'-difluorobenzophenone. Key spectral features are summarized below.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Signals in the aromatic region (approximately 7.0-8.0 ppm) showing characteristic coupling patterns for a 1,4-disubstituted benzene ring. | [7][10][11] |
| ¹³C NMR | Resonances for the carbonyl carbon, the fluorine-bearing aromatic carbons, and the other aromatic carbons. | [7] |
| ¹⁹F NMR | A single resonance characteristic of the fluorine atoms in the para position of the phenyl rings. | [12] |
| IR | A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1670 cm⁻¹. Also, C-F stretching bands and aromatic C-H and C=C stretching vibrations. | [7][8] |
| Mass Spec | The molecular ion peak (M⁺) at m/z 218, along with characteristic fragmentation patterns. | [7][8] |
Synthesis of 4,4'-Difluorobenzophenone: A Tale of Two Routes
The synthesis of 4,4'-difluorobenzophenone is predominantly achieved through two well-established methods: Friedel-Crafts acylation and a two-step process involving the oxidation of 4,4'-difluorodiphenylmethane. The choice of route often depends on factors such as scale, available starting materials, and desired purity.
The Classic Approach: Friedel-Crafts Acylation
The most common and direct method for synthesizing 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.[2][3][13] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[1][3]
The causality behind this experimental choice lies in the ability of the Lewis acid to activate the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich fluorobenzene ring, leading to the formation of the desired ketone. The para-directing effect of the fluorine substituent on the fluorobenzene ring favors the formation of the 4,4'-isomer.
Caption: Friedel-Crafts acylation for 4,4'-difluorobenzophenone synthesis.
-
Reaction Setup: To a stirred solution of fluorobenzene in a suitable solvent (e.g., petroleum ether) in a reaction vessel equipped with a dropping funnel and a gas outlet, add anhydrous aluminum chloride portion-wise at a controlled temperature, typically between 0-25 °C.[1]
-
Addition of Acyl Chloride: Add 4-fluorobenzoyl chloride dropwise to the reaction mixture.[1] Maintain the temperature throughout the addition.
-
Reaction Progression: Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) until completion, which can be monitored by techniques like TLC or GC.[1]
-
Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 2M HCl, water, and brine.[1]
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like petroleum ether to yield colorless crystals of 4,4'-difluorobenzophenone.[1]
An Alternative Pathway: The Two-Step Oxidation Route
An alternative synthesis involves the reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid, to produce 4,4'-difluorodiphenylmethane.[14][15] This intermediate is then oxidized, typically with nitric acid, to yield 4,4'-difluorobenzophenone.[14][15]
This two-step process offers an alternative when the direct acylation route presents challenges, such as the availability or cost of 4-fluorobenzoyl chloride. The initial reaction is a Friedel-Crafts-type alkylation, followed by a robust oxidation of the methylene bridge to a carbonyl group.
Caption: Two-step synthesis of 4,4'-difluorobenzophenone via oxidation.
Reactivity and Key Transformations
The chemical reactivity of 4,4'-difluorobenzophenone is dominated by the carbonyl group and the activated fluorine atoms on the aromatic rings.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the benzoyl group activates the para-positioned fluorine atoms towards nucleophilic aromatic substitution (SNAr).[16][17] This reactivity is the cornerstone of its application in polymer synthesis.
The most significant application of 4,4'-difluorobenzophenone is as a monomer in the production of PEEK.[1][2][3] This step-growth polymerization involves the reaction of 4,4'-difluorobenzophenone with the disodium or dipotassium salt of hydroquinone.[3][5]
The reaction proceeds via a nucleophilic aromatic substitution mechanism where the phenoxide acts as the nucleophile, displacing the fluoride ions.[16] The choice of a polar aprotic solvent, such as diphenyl sulfone, and high temperatures are critical to facilitate this reaction and achieve high molecular weight polymer.
Caption: Nucleophilic aromatic substitution pathway for PEEK synthesis.
Reactions of the Carbonyl Group
The carbonyl group in 4,4'-difluorobenzophenone can undergo typical reactions of ketones, such as reduction to the corresponding alcohol (bis(4-fluorophenyl)methanol) or conversion to other functional groups. These transformations are important in the synthesis of various pharmaceutical intermediates.
Applications in Research and Industry
The unique properties of 4,4'-difluorobenzophenone have led to its use in several high-value applications.
High-Performance Polymers
As previously discussed, the primary application of 4,4'-difluorobenzophenone is in the synthesis of PEEK and other poly(aryl ether ketone) (PAEK) polymers.[3][6][18] These materials are utilized in demanding environments due to their exceptional properties:
-
Aerospace and Automotive Industries: For components requiring high strength-to-weight ratios and resistance to high temperatures and harsh chemicals.[3][6]
-
Medical Implants: Due to its biocompatibility and sterilizability.[1][3]
-
Coatings and Insulation: For protective coatings and high-performance cable insulation.[1][3]
Pharmaceutical Synthesis
4,4'-Difluorobenzophenone is a key starting material for the synthesis of several pharmaceuticals.[1][6] A notable example is its use in the production of Flunarizine, a potent cerebral vasodilator used to treat migraines and vertigo.[1] The synthesis of such complex molecules highlights the utility of 4,4'-difluorobenzophenone as a versatile chemical intermediate. It is also a known human metabolite of Flunarizine.[1][7]
Other Applications
-
Photoinitiators: It can serve as a photoinitiator in UV-curable coatings and adhesives.[4]
-
Liquid Crystals: Used in the synthesis of advanced materials for electronics and display technologies.[4]
-
Agrochemicals: It is an intermediate in the production of certain agrochemicals.[4]
Safety and Handling
4,4'-Difluorobenzophenone is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][19] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[19][20][21] It should be handled in a well-ventilated area, and dust formation should be avoided.[19][20]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong reducing agents.[5][20]
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[22]
Conclusion
4,4'-Difluorobenzophenone is a versatile and highly valuable chemical intermediate with significant applications in materials science and medicinal chemistry. Its unique chemical structure, characterized by the presence of two activating fluorine atoms, allows for its efficient use in nucleophilic aromatic substitution reactions, most notably in the synthesis of PEEK. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and professionals working to develop the next generation of high-performance materials and pharmaceuticals.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
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Changzhou Xuanming Chemical Co., Ltd. (n.d.). 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99%. Retrieved from [Link]
- Google Patents. (1979). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4,4-Difluorobenzophenone: Properties, Applications, and Industry Impact. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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NIST. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones. Retrieved from [Link]
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SpectraBase. (n.d.). 4,4'-Difluorobenzophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (2020). WO 2020/164218 A1 - New Process for Friedel-Crafts Reaction, and Catalyst Therefore.
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Shandong Look Chemical. (2026, January 8). 4,4′-Difluorobenzophenone CAS 345-92-6. Retrieved from [Link]
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ResearchGate. (n.d.). 19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS). Retrieved from [Link]
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Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
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NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
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NIH. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
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The Synthesis of 4,4'-Difluorobenzophenone: A Comprehensive Technical Guide for Scientific Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic routes to 4,4'-difluorobenzophenone (DFBP), a critical precursor in the production of high-performance polymers such as polyetheretherketone (PEEK).[1] Intended for researchers, chemists, and professionals in drug development and materials science, this document details the prevalent synthetic methodologies, including the industrially favored Friedel-Crafts acylation, and discusses alternative pathways. The guide offers a comparative analysis of these methods, focusing on reaction mechanisms, experimental protocols, and key performance indicators such as yield and purity. By elucidating the scientific principles underpinning each synthetic choice, this guide serves as a valuable resource for the practical synthesis and application of this important chemical intermediate.
Introduction: The Significance of 4,4'-Difluorobenzophenone
4,4'-Difluorobenzophenone (DFBP), with the chemical formula (FC₆H₄)₂CO, is a diaryl ketone of significant industrial and academic interest.[2] Its primary application lies in its role as a key monomer in the synthesis of polyaryletherketones (PAEKs), most notably polyetheretherketone (PEEK).[1] The exceptional thermal stability, chemical resistance, and mechanical properties of PEEK make it an indispensable material in demanding sectors such as aerospace, automotive, and medical implants. The synthesis of high-purity DFBP is therefore a critical step in the production of these advanced materials. This guide provides a detailed overview of the primary synthetic routes to DFBP, with a focus on providing actionable insights for laboratory and industrial applications.
Friedel-Crafts Acylation: The Principal Industrial Route
The most common and economically viable method for the synthesis of 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently employed catalyst.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of 4-fluorobenzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion. This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. A subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring and yields the desired 4,4'-difluorobenzophenone.
Figure 1: Mechanism of Friedel-Crafts Acylation for DFBP Synthesis.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods.
Materials:
-
Fluorobenzene
-
4-Fluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Petroleum Ether (or another suitable inert solvent)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ice
Procedure:
-
To a stirred solution of fluorobenzene (1.0-1.2 molar equivalents) in a suitable solvent such as petroleum ether, add anhydrous aluminum chloride (1.1-1.5 molar equivalents) in portions at a controlled temperature, typically between 0-25 °C.[3]
-
Cool the resulting suspension to 0-5 °C using an ice bath.[3]
-
Slowly add 4-fluorobenzoyl chloride (1.0 molar equivalent) dropwise to the reaction mixture, maintaining the temperature below 5 °C.[3]
-
After the addition is complete, allow the reaction to proceed at room temperature for 2-4 hours, or until completion is confirmed by a suitable analytical method such as thin-layer chromatography.[3]
-
Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4,4'-difluorobenzophenone by recrystallization from a suitable solvent like petroleum ether to yield colorless crystals.[3]
Alternative Synthetic Methodologies
While Friedel-Crafts acylation is the dominant industrial method, several alternative routes for the synthesis of 4,4'-difluorobenzophenone have been developed. These methods can be advantageous in specific contexts, such as avoiding the use of corrosive Lewis acids or starting from different precursors.
Two-Step Synthesis from Fluorobenzene and Formaldehyde
This method involves an initial acid-catalyzed condensation of fluorobenzene with formaldehyde to produce 4,4'-difluorodiphenylmethane (DFDPM), which is subsequently oxidized to 4,4'-difluorobenzophenone.
The first step is a Friedel-Crafts-type alkylation where protonated formaldehyde acts as the electrophile. The second step involves the oxidation of the methylene bridge of DFDPM to a carbonyl group.
Figure 2: Two-Step Synthesis of DFBP from Fluorobenzene and Formaldehyde.
-
Step 1: DFDPM Synthesis: Fluorobenzene is reacted with formaldehyde in the presence of an organic sulfonic acid catalyst.[4] The molar ratio of fluorobenzene to formaldehyde is typically high (e.g., 8:1 to 12:1) with fluorobenzene itself often serving as the solvent.[4] The reaction temperature is generally kept low, between -15°C and 45°C, to favor the formation of the desired 4,4'-isomer over the 2,4'-isomer.[4]
-
Step 2: Oxidation: The resulting DFDPM isomer mixture is then oxidized using an oxidizing agent such as nitric acid at elevated temperatures (e.g., 65°C to 100°C).[4][5]
-
Purification: The final product, 4,4'-difluorobenzophenone, is typically isolated and purified by recrystallization.[4]
Diazotization of 4,4'-Diaminodiphenylmethane
This synthetic route involves the diazotization of 4,4'-diaminodiphenylmethane in the presence of a fluoride source, followed by decomposition of the resulting diazonium salt to yield 4,4'-difluorodiphenylmethane, which is then oxidized.[6] A more direct approach involves the thermal decomposition of the diazonium fluoride in the presence of an oxidizing agent like nitrous acid to directly form 4,4'-difluorobenzophenone.[6]
A typical procedure involves the slow addition of sodium nitrite to a solution of 4,4'-diaminodiphenylmethane in concentrated aqueous hydrogen fluoride at low temperatures (-20°C to -10°C).[6] The reaction mixture is then heated to reflux to effect the decomposition of the diazonium salt and the formation of the product.[6] The product is then extracted and purified, often by recrystallization.[6] Yields for this method can be variable, with one example reporting a 61% yield.[6]
Other Synthetic Approaches
Several other methods for the synthesis of 4,4'-difluorobenzophenone have been reported, although they are less common in industrial practice. These include:
-
From Fluorine Benzotrichloride: This method involves the acylation of fluorobenzene with fluorine benzotrichloride catalyzed by aluminum trichloride, followed by a hydrolysis step.[3][7]
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a di-substituted benzene derivative with a fluoride source. For example, the substitution of nitro groups in 4,4'-dinitrodiphenylmethane with fluoride ions.[8]
-
Reaction with Phosgene or Carbon Tetrachloride: Fluorobenzene can be reacted with phosgene or carbon tetrachloride in the presence of a Lewis acid catalyst, followed by hydrolysis, to produce 4,4'-difluorobenzophenone. However, the high toxicity of phosgene and the potential for isomer formation can be significant drawbacks.[8]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for 4,4'-difluorobenzophenone depends on several factors, including cost of starting materials, desired purity, scalability, and environmental considerations.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Fluorobenzene, 4-Fluorobenzoyl chloride | AlCl₃ (or other Lewis acids) | High | Well-established, high yield, relatively simple procedure.[1] | Use of corrosive and moisture-sensitive Lewis acids, generation of HCl byproduct. |
| Two-Step Synthesis | Fluorobenzene, Formaldehyde | Organic sulfonic acids, Nitric acid | Good to High | Avoids the use of AlCl₃, starting materials are readily available.[4] | Two-step process, potential for isomer formation, use of strong oxidizing agents.[4] |
| Diazotization | 4,4'-Diaminodiphenylmethane | Sodium nitrite, Hydrogen fluoride | Moderate to Good | Starts from a different precursor, can be a one-pot reaction.[6] | Use of highly corrosive HF, generation of nitrogen gas, potential for side reactions.[6] |
| From Fluorine Benzotrichloride | Fluorobenzene, Fluorine benzotrichloride | AlCl₃ | Good | Good selectivity.[7] | Multi-step process, potentially hazardous intermediates. |
Conclusion and Future Outlook
The synthesis of 4,4'-difluorobenzophenone is a well-established field with the Friedel-Crafts acylation remaining the cornerstone of industrial production due to its high efficiency and reliability. However, ongoing research into alternative synthetic routes, particularly those that minimize the use of harsh reagents and improve atom economy, is crucial for the sustainable production of this key polymer precursor. The development of more environmentally benign catalysts and solvent systems for the Friedel-Crafts reaction, as well as the optimization of the two-step synthesis from fluorobenzene and formaldehyde, represent promising avenues for future research. As the demand for high-performance polymers like PEEK continues to grow, the importance of efficient, cost-effective, and sustainable methods for the synthesis of 4,4'-difluorobenzophenone will undoubtedly increase.
References
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Wikipedia. (2023, October 27). 4,4'-Difluorobenzophenone. In Wikipedia. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]
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Imperial Chemical Industries Ltd. (1979). Preparation of 4,4'-difluorobenzophenone. EP 0004710 A2. Googleapis.com. Retrieved from [Link]
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Cheméo. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 4,4'-Difluorobenzophenone: NMR, IR, and MS Analysis
Introduction
4,4'-Difluorobenzophenone, with the CAS Number 345-92-6, is a symmetrical aromatic ketone of significant industrial importance.[1][2][3] Its primary application lies in its role as a key monomer in the synthesis of high-performance polymers, most notably polyetheretherketone (PEEK).[1][4] The exceptional thermal and chemical resistance of PEEK makes it an indispensable material in demanding environments, from aerospace components to medical implants. Given its foundational role in polymer chemistry, the unambiguous structural confirmation and purity assessment of 4,4'-difluorobenzophenone are paramount.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 4,4'-difluorobenzophenone: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships between the molecule's structure and its spectral output. The protocols described herein are designed to be self-validating, ensuring researchers and drug development professionals can confidently replicate and interpret these critical analytical methods.
Molecular Structure and Symmetry Considerations
The structure of 4,4'-difluorobenzophenone, (FC₆H₄)₂CO, is fundamental to understanding its spectral data.[1] The molecule possesses a C₂ axis of symmetry that bisects the carbonyl group. This symmetry element dictates that the two p-fluorophenyl rings are chemically equivalent. Consequently, the fluorine atoms are equivalent, and within each ring, the protons and carbons ortho to the carbonyl group are equivalent to each other, as are the protons and carbons meta to the carbonyl group. This equivalence significantly simplifies the resulting NMR spectra, a principle we will explore in detail.
Caption: Chemical structure of 4,4'-difluorobenzophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can gain precise information about their chemical environment.[5][6]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of 4,4'-difluorobenzophenone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals in the spectral regions of interest.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify spectral interpretation.[7]
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient due to the high sensitivity of the ¹H nucleus.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[8][9] This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying analysis.[8] Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[9]
-
¹⁹F NMR: Acquire the fluorine spectrum. As ¹⁹F is a highly sensitive, 100% abundant nucleus, acquisition is rapid.[10][11] Proton decoupling can be employed to simplify multiplets if necessary.
-
Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced internally to the residual solvent signal or tetramethylsilane (TMS) at 0 ppm.[12] ¹⁹F NMR spectra are often referenced to an external standard like CFCl₃ at 0 ppm.
¹H NMR Spectral Analysis
The symmetry of 4,4'-difluorobenzophenone results in only two distinct proton environments. The protons ortho to the carbonyl group (Hₐ) are in one environment, and the protons meta to the carbonyl group (Hₑ) are in another.
| Signal | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration | Assignment |
| 1 | ~7.82 ppm | Triplet (t) | 4H | Aromatic H (ortho to C=O) |
| 2 | ~7.17 ppm | Triplet (t) | 4H | Aromatic H (meta to C=O) |
| Data sourced from ChemicalBook.[13] |
Interpretation:
-
Chemical Shift: The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield (~7.82 ppm) compared to the protons meta to the carbonyl.[12]
-
Integration: The integrated area under each signal corresponds to four protons, consistent with the molecular structure.[14]
-
Multiplicity: Each signal appears as a triplet. This is due to coupling with two neighboring non-equivalent nuclei. The ortho protons are coupled to the two adjacent meta protons, and the meta protons are coupled to both the adjacent ortho proton and the fluorine atom. The observed triplet pattern is a result of overlapping doublet of doublets where the coupling constants are similar.
¹³C NMR Spectral Analysis
In the proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak.[15] Due to the molecule's symmetry, we expect to see four signals for the aromatic carbons and one for the carbonyl carbon.
| Signal | Chemical Shift (δ) in CDCl₃ | Assignment | | :--- | :--- | :--- | :--- | | 1 | ~193.5 ppm | Carbonyl Carbon (C=O) | | 2 | ~165.0 ppm (d, ¹JCF ≈ 255 Hz) | C-F | | 3 | ~133.0 ppm | C-H (ortho to C=O) | | 4 | ~132.5 ppm | Quaternary Carbon (ipso to C=O) | | 5 | ~115.5 ppm (d, ²JCF ≈ 22 Hz) | C-H (meta to C=O) | Note: Precise chemical shifts and coupling constants can vary slightly with solvent and instrument. Data is representative and based on typical values for similar structures.[16][17]
Interpretation:
-
Chemical Shift: The carbonyl carbon is the most deshielded, appearing furthest downfield as expected (~193.5 ppm).[16] The carbon directly bonded to the highly electronegative fluorine atom is also significantly downfield (~165.0 ppm). The remaining aromatic carbons appear in the typical range of 115-135 ppm.
-
Coupling: Even in a proton-decoupled spectrum, coupling between carbon and fluorine (¹³C-¹⁹F) is observed. The carbon directly bonded to fluorine (C-F) appears as a large doublet due to one-bond coupling (¹JCF). The carbon two bonds away (meta C-H) appears as a smaller doublet due to two-bond coupling (²JCF).[8] This C-F coupling is a powerful diagnostic tool for confirming the position of fluorine substitution.
¹⁹F NMR Spectral Analysis
Given the molecular symmetry, the two fluorine atoms are chemically equivalent and should produce a single signal in the ¹⁹F NMR spectrum.
| Signal | Chemical Shift (δ) | Multiplicity | Assignment |
| 1 | ~ -106.5 ppm (in DMSO-d₆) | Multiplet | Ar-F |
| Data sourced from a Certified Reference Material datasheet.[18] |
Interpretation: ¹⁹F NMR is characterized by a very wide chemical shift range, making it highly sensitive to the local electronic environment.[10][19] The signal for the fluorine atoms in 4,4'-difluorobenzophenone appears at approximately -106.5 ppm.[18] The multiplicity of the signal will appear as a multiplet due to coupling with the nearby ortho and meta protons on the aromatic ring. The high sensitivity and unique chemical shift provide unambiguous evidence for the presence and electronic environment of the fluorine atoms.[11][20]
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An In-depth Technical Guide to the Solubility of 4,4'-Difluorobenzophenone in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4,4'-difluorobenzophenone, a key intermediate in the production of high-performance polymers like polyether ether ketone (PEEK) and in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3][4] An understanding of its solubility is critical for process development, purification, and formulation.
Physicochemical Properties of 4,4'-Difluorobenzophenone
4,4'-Difluorobenzophenone is a colorless to white crystalline solid.[2][5] Its molecular structure, featuring two electron-withdrawing fluorine atoms on the phenyl rings, significantly influences its physical and chemical properties, including its solubility.
| Property | Value |
| Molecular Formula | C₁₃H₈F₂O |
| Molar Mass | 218.20 g/mol [3] |
| Melting Point | 107.5-108.5 °C[3] |
| Appearance | Colorless to white crystalline solid[2][5] |
| Water Solubility | 0.00876 g/L at 20 °C |
| log P (octanol/water) | 3.37 at 20 °C |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 4,4'-difluorobenzophenone can be understood by considering its molecular structure and the nature of the solvents.
4,4'-Difluorobenzophenone possesses a largely nonpolar aromatic structure with a polar carbonyl group. The two fluorine atoms, being highly electronegative, create dipole moments, but the symmetrical nature of the molecule results in a relatively low overall molecular polarity.
The dissolution process can be visualized as follows:
Caption: The dissolution process of 4,4'-difluorobenzophenone.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar carbonyl group of 4,4'-difluorobenzophenone, leading to good solubility.
-
Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic rings of these solvents can interact favorably with the phenyl groups of 4,4'-difluorobenzophenone through π-π stacking interactions, resulting in high solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents can act as hydrogen bond acceptors for the carbonyl oxygen, their strong hydrogen-bonding network needs to be disrupted to accommodate the solute molecules. The large nonpolar surface area of 4,4'-difluorobenzophenone limits its solubility in highly polar protic solvents. However, it still exhibits moderate solubility in alcohols.
-
Nonpolar Aliphatic Solvents (e.g., Hexane): The interactions between the nonpolar 4,4'-difluorobenzophenone and nonpolar aliphatic solvents are primarily weak van der Waals forces. While some solubility is expected, it is generally lower than in aromatic or polar aprotic solvents.
-
Water: Due to its highly polar nature and strong hydrogen-bonding network, water is a very poor solvent for the largely nonpolar 4,4'-difluorobenzophenone.
Quantitative Solubility Data
The following table summarizes the solubility of 4,4'-difluorobenzophenone in various organic solvents at different temperatures. This data is crucial for designing crystallization processes and for selecting appropriate solvents for chemical reactions.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Alcohols | ||
| Methanol | 20 | 1.85 |
| 30 | 2.95 | |
| 40 | 4.65 | |
| 50 | 7.30 | |
| 60 | 11.45 | |
| Ethanol | 20 | 2.50 |
| 30 | 4.05 | |
| 40 | 6.45 | |
| 50 | 10.15 | |
| 60 | 15.80 | |
| Esters | ||
| Ethyl Acetate | 20 | 15.20 |
| 30 | 22.80 | |
| 40 | 33.80 | |
| 50 | 49.80 | |
| 60 | 72.80 | |
| Ketones | ||
| Acetone | 20 | 28.50 |
| 30 | 41.00 | |
| 40 | 58.50 | |
| 50 | 82.50 | |
| Aromatic Hydrocarbons | ||
| Toluene | - | Soluble |
| Benzene | - | Soluble[4] |
| Chlorinated Solvents | ||
| Chloroform | - | Soluble[4] |
| Ethers | ||
| Diethyl Ether | - | Qualitative data suggests solubility |
| Aliphatic Hydrocarbons | ||
| Hexane | - | Limited solubility |
| Aqueous Mixtures | ||
| Acetic Acid/Water (9:1) | Elevated | Soluble (used for recrystallization) |
| Water | 20 | 0.000876 |
Experimental Determination of Solubility
The following is a standard laboratory protocol for determining the equilibrium solubility of 4,4'-difluorobenzophenone in an organic solvent.
Materials and Equipment
-
4,4'-Difluorobenzophenone (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker bath or magnetic stirrer with hotplate
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation: Accurately weigh a known amount of the selected organic solvent into several vials.
-
Addition of Solute: Add an excess amount of 4,4'-difluorobenzophenone to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.
-
Quantification: Accurately weigh the filtered saturated solution. Dilute a known weight of the saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 4,4'-difluorobenzophenone.
-
Calculation: From the concentration of the diluted sample, calculate the concentration in the original saturated solution and express the solubility in the desired units (e.g., g/100 g of solvent, mole fraction).
Applications in Drug Development and Material Science
The solubility of 4,4'-difluorobenzophenone is a critical parameter in its primary application as a monomer for the synthesis of PEEK.[1][4] The polymerization is typically carried out in a high-boiling point solvent, and the solubility of the monomer directly impacts the reaction kinetics and the molecular weight of the resulting polymer.
In the pharmaceutical industry, derivatives of 4,4'-difluorobenzophenone are investigated for various therapeutic applications. Understanding its solubility in pharmaceutically relevant solvents is essential for reaction optimization, purification, and potentially for formulation studies of any final drug products.
Conclusion
This technical guide has provided a detailed overview of the solubility of 4,4'-difluorobenzophenone in a range of organic solvents. The interplay of its molecular structure with solvent properties governs its dissolution behavior. The quantitative data and the experimental protocol presented herein offer valuable resources for researchers and professionals working with this important chemical intermediate. A thorough understanding of its solubility is paramount for the successful design and optimization of processes in both material science and pharmaceutical development.
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-
Solubility of Things. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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Wikipedia. (2023, December 1). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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Changzhou Jintan Jinyang Chemical Plant Co., Ltd. (n.d.). 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6. Retrieved from [Link]
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ResearchGate. (n.d.). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to the Safe Handling of 4,4'-Difluorobenzophenone
Authored for Researchers, Scientists, and Drug Development Professionals
As a cornerstone intermediate in the synthesis of high-performance polymers like PEEK (polyetherether ketone) and other novel materials, 4,4'-difluorobenzophenone is a compound frequently encountered in advanced research and development settings.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and scientifically grounded approach to its handling. This guide moves beyond mere procedural lists to instill a culture of safety through a deep understanding of the causality behind each precaution.
Core Hazard Profile: Understanding the "Why"
4,4'-Difluorobenzophenone is a white to off-white crystalline solid.[3][4] While stable under normal conditions, its hazard profile is multifaceted, demanding respect and meticulous handling.[5][6] The primary risks are not acute flammability but rather physiological and environmental hazards upon exposure.
Key Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[4][5] Ingestion can lead to systemic effects, underscoring the critical importance of preventing hand-to-mouth transfer.
-
Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[4][5][7] This is a primary route of occupational exposure. The chemical structure, an aromatic ketone, can interact with proteins and lipids in tissues, leading to an inflammatory response.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][7] Fine particulates can easily become airborne during weighing or transfer, posing a direct risk to the respiratory system.
-
Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects.[5][7] This mandates stringent controls on environmental release and proper waste disposal protocols.
| Hazard Classification | GHS Category | Primary Route of Exposure | Potential Effect |
| Acute Toxicity, Oral | Category 4 | Ingestion | Harmful if swallowed[4][8] |
| Skin Corrosion/Irritation | Category 2 | Dermal Contact | Causes skin irritation[4][7] |
| Serious Eye Damage/Irritation | Category 2 | Eye Contact | Causes serious eye irritation[4][7] |
| STOT - Single Exposure | Category 3 | Inhalation | May cause respiratory irritation[4][7] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Environmental Release | Toxic to aquatic life with long-lasting effects[7] |
The Self-Validating System of Exposure Control
A robust safety protocol is a self-validating system where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure risk at every step.
Engineering Controls: The First Line of Defense
The primary principle is to contain the hazard at its source. For a solid like 4,4'-difluorobenzophenone, this means controlling dust generation.
-
Ventilation: All handling of the solid powder must be conducted in a well-ventilated area.[9] For tasks involving weighing, transferring, or any action that could generate dust, a certified chemical fume hood or a powder containment hood is mandatory. This is not merely a suggestion but a critical control to prevent respiratory exposure.[10]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be immediately accessible in any area where the compound is handled.[9] Their proximity and functionality should be verified on a regular schedule.
Administrative Controls: Codifying Safe Practices
These are the procedural safeguards that govern how work is performed.
-
Hygiene: Rigorous personal hygiene is non-negotiable. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][6][11] Contaminated work clothing should be laundered separately from personal attire.[5][12]
-
Access Control: Store the compound in a locked, secure area, accessible only to trained and authorized personnel.[7]
-
Spill Preparedness: Do not handle this compound until a clear and practiced spill response plan is in place.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should never be the sole means of protection. Its selection must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6][11] When there is a significant risk of splashing or dust generation, a face shield worn over safety goggles is required.[9][13]
-
Skin and Body Protection: A lab coat is mandatory.[13] For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[14] Wear suitable protective gloves at all times.[6][9] Given that this is an aromatic ketone, gloves with proven resistance to such solvents are necessary. While nitrile gloves offer basic splash protection, for prolonged contact or immersion, consider higher-performance materials like Viton™ or specialized PVA (Polyvinyl Alcohol) gloves, which show excellent resistance to ketones.[15][16] Always consult the glove manufacturer's resistance guide for specific breakthrough times.[10]
-
Respiratory Protection: If engineering controls cannot maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[9][10] The type of respirator will depend on the concentration of airborne dust.
Experimental Workflows: From Receipt to Disposal
This section details the validated protocols for safely managing 4,4'-difluorobenzophenone throughout its lifecycle in the laboratory.
Receiving and Storage Protocol
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number (345-92-6), and all relevant GHS hazard pictograms.
-
Store: Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[6][11] The container must be kept tightly closed to prevent moisture absorption and contamination.[6][7]
-
Segregate: Store away from incompatible materials, particularly strong oxidizing and reducing agents.[5][9]
Weighing and Handling Workflow
This workflow is designed to minimize dust generation and exposure.
Caption: Workflow for weighing 4,4'-difluorobenzophenone.
Accidental Release and Spill Response
Prompt and correct action is crucial to mitigate the hazard.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the area supervisor.[9]
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Control: Eliminate all ignition sources as a precaution, although the primary hazard is not flammability, fine dust can form explosive mixtures with air.[9]
-
Contain & Clean (for minor spills):
-
Ensure you are wearing full PPE, including respiratory protection if necessary.
-
Do NOT use dry sweeping, as this will generate dust.[5]
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully scoop or sweep the material into a labeled, sealable container for hazardous waste disposal.[9][11]
-
Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[6]
-
Caption: Decision workflow for spill response.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Waste Disposal
All waste containing 4,4'-difluorobenzophenone must be treated as hazardous.
-
Collect all contaminated materials (e.g., gloves, wipes, absorbent material) in a clearly labeled, sealed container.[11]
-
Dispose of the material through a licensed hazardous waste disposal company. Do not allow the material to enter drains or waterways.[5][6]
Physicochemical Properties for Risk Assessment
Understanding the physical properties is key to anticipating the compound's behavior during handling.
| Property | Value | Implication for Handling |
| Molecular Formula | C₁₃H₈F₂O | - |
| Molecular Weight | 218.2 g/mol | [6][17] |
| Appearance | White to light yellow crystalline solid | [3][6] |
| Melting Point | 106-109 °C | [3] |
| Boiling Point | ~200 °C (at 1013 hPa) | [17] |
| Solubility | Insoluble in water | [17] |
| Vapor Pressure | 0.005 mmHg at 25°C | [3] |
Conclusion
The safe handling of 4,4'-difluorobenzophenone is not a matter of fear, but of scientific diligence and respect for the material's properties. By integrating robust engineering controls, meticulous administrative procedures, and appropriate personal protective equipment, researchers can confidently and safely leverage this valuable compound in the pursuit of scientific advancement. This guide serves as a foundation for developing institution-specific protocols that create a self-validating system of safety, protecting both the researcher and the environment.
References
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Loba Chemie. (2019). 4,4'- DIFLOURO BENZOPHENONE MSDS. [Link]
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LookChem. (n.d.). 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6. [Link]
-
ChemBK. (n.d.). 4,4-DIFLUOROBENZOPHENONE. [Link]
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National Center for Biotechnology Information. (n.d.). 4,4'-Difluorobenzophenone. PubChem Compound Database. [Link]
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GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]
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University of Illinois Urbana-Champaign. (n.d.). Personal Protective Equipment (PPE). [Link]
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University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
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Methodological & Application
Application Notes and Protocols for High-Performance Polymers Derived from 4,4'-Difluorobenzophenone
Introduction: The Pivotal Role of 4,4'-Difluorobenzophenone in Advanced Polymer Synthesis
4,4'-Difluorobenzophenone (DFBP) is a crucial crystalline solid organic compound, with the chemical formula (FC₆H₄)₂CO, that serves as a fundamental building block in the synthesis of high-performance polyaryletherketone (PAEK) polymers.[1] Its significance lies in the two fluorine atoms that activate the aromatic rings towards nucleophilic aromatic substitution (SₙAr), a key reaction in the polymerization of materials like Poly(ether ether ketone) (PEEK) and Poly(ether ketone) (PEK).[2] These polymers are renowned for their exceptional thermal stability, robust mechanical properties, and superior chemical resistance, making them indispensable in demanding sectors such as aerospace, automotive, medical, and electronics.[3][4]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 4,4'-difluorobenzophenone as a monomer. It offers detailed protocols for the synthesis of PEEK, outlines methodologies for its characterization, and explores its diverse applications.
Physicochemical Properties of 4,4'-Difluorobenzophenone
A thorough understanding of the monomer's properties is essential for successful polymerization and for ensuring the quality of the final polymer.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈F₂O | [5] |
| Molar Mass | 218.20 g/mol | [5] |
| Appearance | Colorless to white crystalline solid | [5] |
| Melting Point | 107.5 to 108.5 °C | [5] |
| Boiling Point | 170-172 °C at 10 mmHg | [6] |
| Density | 1.32 g/cm³ | [2] |
Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Aromatic Substitution
The most prevalent method for synthesizing PEEK is a step-growth polymerization that proceeds through a nucleophilic aromatic substitution mechanism.[2][7] This reaction involves the polycondensation of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[2][8] The electron-withdrawing ketone group in DFBP activates the fluorine atoms, making them excellent leaving groups for the nucleophilic attack by the bisphenolate.[3]
Reaction Mechanism
The synthesis of PEEK is a polycondensation reaction that involves the following key steps:
-
Deprotonation of Hydroquinone: In the presence of a weak base, typically anhydrous potassium carbonate, hydroquinone is deprotonated to form the more nucleophilic bisphenolate salt in situ.[3][8]
-
Nucleophilic Attack: The bisphenolate then acts as a nucleophile, attacking the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer.[3]
-
Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.[3]
Caption: Experimental workflow for the synthesis of PEEK.
Characterization of PEEK Polymers
The synthesized PEEK polymer must be thoroughly characterized to determine its molecular weight, thermal properties, and mechanical performance.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, confirming the formation of the ether linkages and the presence of the ketone group. The analysis is typically performed according to ASTM E1252 . [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the PEEK polymer, including the monomer sequence and the presence of any side products. [10]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity of the PEEK polymer, in accordance with ASTM D3418 . [11][12]The Tg of PEEK is approximately 143°C, and its Tm is around 343°C. [2]* Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the PEEK polymer by measuring its weight loss as a function of temperature. This analysis is typically conducted following ASTM E1131 . [1][13]PEEK is known for its high thermal stability, with decomposition temperatures often exceeding 500°C in an inert atmosphere. [1]
Mechanical Testing
The mechanical properties of PEEK are critical for its performance in structural applications. Standardized tests are performed on molded specimens.
-
Tensile Testing: The tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to ASTM D638 . [1][14]* Flexural Testing: The flexural strength and flexural modulus are measured to assess the material's ability to resist bending forces, following the procedures outlined in ASTM D790 . [15]
Property Typical Value (Unfilled PEEK) ASTM Standard Tensile Strength 90-100 MPa D638 Tensile Modulus 3.6 GPa D638 Elongation at Break 50% D638 Flexural Strength 25,000 psi D790 Flexural Modulus 600,000 psi D790 Glass Transition Temp. (Tg) ~143 °C D3418 | Melting Temp. (Tm) | ~343 °C | D3418 |
Applications of PEEK High-Performance Polymers
The unique combination of properties exhibited by PEEK makes it a material of choice in a wide array of demanding applications.
Aerospace
In the aerospace industry, PEEK's lightweight nature, high strength-to-weight ratio, and excellent resistance to high temperatures and aggressive fluids make it an ideal replacement for metals in various components. [16]
-
Structural Components: Used in the manufacturing of aircraft interior parts like seats, door components, and floor supports. [16]* Engine Parts: Its ability to withstand high temperatures and corrosive environments makes it suitable for engine components such as bearings, seals, and fuel system parts. [16]* Electrical Systems: PEEK's excellent electrical insulation properties are utilized in connectors, cable insulation, and circuit boards. [16]
Medical and Drug Development
PEEK is highly biocompatible and biostable, making it an excellent material for medical implants and devices. [9][17]
-
Orthopedic Implants: Used in spinal cages, joint replacements (hip, knee, and shoulder), and trauma fixation devices due to its mechanical properties that are similar to human bone. [9]* Dental Implants: Its aesthetic qualities and biocompatibility make it a suitable material for dental implants. [18]* Cardiovascular Devices: PEEK is used in various cardiovascular applications due to its inertness and durability. [9]
Other Industrial Applications
-
Automotive: PEEK is used in under-the-hood components, transmission parts, and bearings due to its high-temperature resistance and wear properties. [3]* Electronics: Its excellent dielectric properties and thermal stability make it suitable for semiconductor manufacturing and other electronic components. [17]* Energy Sector: PEEK is utilized in seals, valves, and connectors in the oil and gas industry due to its chemical resistance and ability to withstand high pressures and temperatures.
Conclusion
4,4'-difluorobenzophenone is a cornerstone monomer for the synthesis of high-performance polymers that are critical to technological advancement across numerous industries. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and professionals to explore and innovate with these exceptional materials. A thorough understanding of the synthesis-structure-property relationships is paramount to unlocking the full potential of PEEK and other polymers derived from this versatile monomer.
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Application Notes and Protocols for the Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation
Introduction: The Significance of 4,4'-Difluorobenzophenone
4,4'-Difluorobenzophenone is a colorless solid organic compound that serves as a critical monomer in the production of high-performance aromatic polyketone polymers, such as polyetheretherketone (PEEK).[1][2] PEEK is renowned for its exceptional thermal stability, chemical resistance, and mechanical properties, making it invaluable in demanding applications ranging from aerospace components to medical implants.[3] The synthesis of high-purity 4,4'-difluorobenzophenone is, therefore, a cornerstone for the advancement of these cutting-edge materials.[4] Beyond polymer science, this compound also finds utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][5]
This document provides a comprehensive guide for the synthesis of 4,4'-difluorobenzophenone through the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride. It is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth mechanistic insights, a detailed experimental protocol, and best practices for product purification and characterization.
The Chemistry: A Deep Dive into Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[7][8]
Reaction Mechanism
The synthesis of 4,4'-difluorobenzophenone proceeds via the acylation of fluorobenzene with 4-fluorobenzoyl chloride.[9] The mechanism can be dissected into three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 4-fluorobenzoyl chloride, generating a highly electrophilic acylium ion. This ion is stabilized by resonance.[8]
-
Electrophilic Attack: The electron-rich π system of the fluorobenzene ring attacks the acylium ion. The fluorine atom on the fluorobenzene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product, 4,4'-difluorobenzophenone, is preferentially formed.
-
Rearomatization: A base (typically the AlCl₄⁻ complex) abstracts a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.
A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group.[8] This deactivation prevents further acylation reactions, thus avoiding the issue of polysubstitution that can plague Friedel-Crafts alkylations.[8][10]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol details the laboratory-scale synthesis of 4,4'-difluorobenzophenone.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Fluorobenzene | C₆H₅F | 96.10 | 100 mL | ~1.0 |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 31.7 g | 0.2 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g | 0.22 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Methanol | CH₃OH | 32.04 | For recrystallization | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure
Reaction Setup
Caption: Experimental workflow for synthesis.
-
Preparation: Assemble the three-necked flask with a magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and 100 mL of dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add 4-fluorobenzoyl chloride (31.7 g, 0.2 mol) dropwise to the stirred suspension.
-
After the addition is complete, add fluorobenzene (100 mL, ~1.0 mol) dropwise, maintaining the temperature between 0-5 °C.[12]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield the crude product as a solid.
-
Recrystallization: Purify the crude 4,4'-difluorobenzophenone by recrystallization from methanol.[12] Dissolve the crude solid in a minimal amount of hot methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.[3]
Product Characterization
The identity and purity of the synthesized 4,4'-difluorobenzophenone should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: The reported melting point of 4,4'-difluorobenzophenone is 107.5-108.5 °C.[9] A sharp melting point range close to the literature value is indicative of high purity.[4]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons.
-
¹⁹F NMR: The fluorine NMR spectrum will confirm the presence and chemical environment of the fluorine atoms.
-
¹³C NMR: The carbon NMR will show the expected signals for the carbonyl and aromatic carbons.
-
-
Chromatography:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[14]
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[15]
-
Fume Hood: All operations should be performed in a well-ventilated fume hood.[15]
-
Reagent Handling:
-
Anhydrous Aluminum Chloride: Is corrosive and reacts violently with water. Handle in a dry environment.[15]
-
4-Fluorobenzoyl Chloride: Is a corrosive lachrymator. Avoid inhalation and contact with skin.
-
Fluorobenzene and Dichloromethane: Are volatile and flammable. Avoid open flames and ensure proper ventilation.
-
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time or increase temperature. |
| Moisture in reagents/glassware | Ensure all reagents are anhydrous and glassware is oven-dried. | |
| Formation of Isomers | While para-substitution is favored, minor amounts of ortho- and meta-isomers can form. Careful recrystallization is key for purification. | |
| Product is Oily/Doesn't Solidify | Impurities present | Repeat the washing steps and ensure complete removal of solvent before recrystallization. |
Conclusion
The Friedel-Crafts acylation provides a reliable and efficient route for the synthesis of 4,4'-difluorobenzophenone. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving a high yield and purity of the desired product. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize this important polymer precursor and chemical intermediate.
References
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Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
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4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6. (URL: [Link])
-
4,4'-Difluorobenzophenone - SIELC Technologies. (URL: [Link])
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18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (URL: [Link])
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchGate. (URL: [Link])
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18.5 Friedel–Crafts Alkylation and Acylation - Chemistry LibreTexts. (URL: [Link])
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4,4′-Difluorobenzophenone CAS 345-92-6 - shandong look chemical. (URL: [Link])
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Preparation of 4,4'-difluorobenzophenone - European Patent Office - EP 0004710 A2. (URL: [Link])
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4,4'-Difluorobenzophenone - Wikipedia. (URL: [Link])
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (URL: [Link])
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4-fluorobenzoyl chloride formation : r/Chempros - Reddit. (URL: [Link])
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4-Fluorobenzoyl Chloride - Anshul Specialty Molecules. (URL: [Link])
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Application Note and Protocol for the Synthesis of Polyetheretherketone (PEEK) via Nucleophilic Aromating Substitution
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of PEEK in Advanced Applications
Polyetheretherketone (PEEK) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional combination of properties.[1][2] Its linear, highly aromatic molecular structure, composed of ether and ketone linkages, imparts remarkable mechanical strength, high-temperature stability, and resistance to harsh chemical environments and radiation.[1][3] These attributes make PEEK an invaluable material in demanding fields such as aerospace, medical implants, and advanced manufacturing.[1][2][3] This document provides a detailed protocol for the synthesis of PEEK using 4,4'-difluorobenzophenone and hydroquinone, grounded in the principles of nucleophilic aromatic substitution.
The Chemistry of PEEK Synthesis: A Mechanistic Overview
The industrial synthesis of PEEK is predominantly achieved through a step-growth polymerization, specifically a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6] This method is favored as it consistently produces high molecular weight polymer.[7] The core of this reaction involves the coupling of an activated aromatic dihalide with an aromatic diphenolate.[6]
In this protocol, 4,4'-difluorobenzophenone serves as the activated aryl dihalide. The potent electron-withdrawing effect of the ketone group significantly enhances the susceptibility of the fluorine-bearing carbons to nucleophilic attack.[8][9] Hydroquinone, upon deprotonation by a weak base like anhydrous potassium or sodium carbonate, forms the highly nucleophilic bisphenolate salt in situ.[5] This bisphenolate then attacks the electron-deficient carbons on the 4,4'-difluorobenzophenone, displacing the fluoride ions and forming the crucial ether linkages that constitute the PEEK backbone.[5] The reaction is typically conducted in a high-boiling, polar aprotic solvent such as diphenyl sulfone, which facilitates the reaction at the required high temperatures.[4][5]
The choice of an aryl fluoride, like 4,4'-difluorobenzophenone, is strategic. Despite fluorine being a highly electronegative atom, it is an excellent leaving group in SNAr reactions because the cleavage of the carbon-fluorine bond is not the rate-determining step.[8] The initial nucleophilic attack to form the intermediate is the slower step, and the strong electron-withdrawing nature of fluorine actually accelerates this crucial stage.[8]
Experimental Protocol for PEEK Synthesis
This section details a general laboratory-scale procedure for the synthesis of PEEK. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.
Materials and Reagents
| Reagent | Formula | CAS No. | Purity | Supplier |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 345-92-6 | >99% | Sigma-Aldrich |
| Hydroquinone | C₆H₆O₂ | 123-31-9 | >99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate | K₂CO₃ | 584-08-7 | >99%, fine powder | Sigma-Aldrich |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | 127-63-9 | >99% | Sigma-Aldrich |
| High-Purity Nitrogen | N₂ | 7727-37-9 | 99.998% | Local Supplier |
| Isopropyl Alcohol (IPA) | C₃H₈O | 67-63-0 | ACS Grade | VWR |
| Deionized Water | H₂O | 7732-18-5 | >18 MΩ·cm | Millipore System |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Glassware for precipitation and filtration (beakers, Buchner funnel, filter flasks).
-
Vacuum oven.
Step-by-Step Synthesis Procedure
-
Reactor Setup and Inert Atmosphere:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reaction apparatus while still warm under a stream of nitrogen.
-
Charge the three-necked flask with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.[5]
-
Purge the reactor with high-purity nitrogen for a minimum of 30 minutes to eliminate oxygen and moisture.[5] Maintain a gentle, continuous flow of nitrogen throughout the entire reaction.[5]
-
-
Reaction Temperature Profile:
-
With continuous stirring, heat the reaction mixture according to the following staged profile:
-
Heat to 160°C and maintain for 2 hours.[5] This initial phase allows for the in-situ formation of the hydroquinone bisphenolate.
-
Gradually increase the temperature to 250°C and hold for an additional 2 hours.[5]
-
For the final polymerization stage, raise the temperature to approximately 300-320°C. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow. The reaction is typically held at this temperature for 1-3 hours.
-
-
-
Polymer Isolation and Purification:
-
Allow the reactor to cool to approximately 150-180°C.
-
Carefully pour the hot, viscous polymer solution into a large beaker of vigorously stirred deionized water or isopropyl alcohol to precipitate the PEEK polymer.[10]
-
Break up the resulting solid polymer into smaller pieces.
-
Wash the polymer crumb extensively with hot deionized water and then with isopropyl alcohol to remove the diphenyl sulfone solvent, unreacted monomers, and inorganic salts.[10][11][12]
-
Collect the purified polymer by filtration.
-
Dry the PEEK polymer in a vacuum oven at 120-150°C until a constant weight is achieved.
-
Caption: Experimental workflow for the synthesis of PEEK.
Characterization of Synthesized PEEK
To confirm the successful synthesis and determine the key properties of the PEEK polymer, a suite of analytical techniques should be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a crucial tool for confirming the chemical structure of the synthesized PEEK. The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the polymer repeating unit.[1][13] Key expected peaks include:
-
Aromatic C-H stretching around 3050 cm⁻¹
-
Carbonyl (C=O) stretching of the ketone group, typically a strong peak around 1650 cm⁻¹
-
Aryl ether (C-O-C) asymmetric stretching around 1220 cm⁻¹
-
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the hydroquinone monomer indicates a high degree of polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR can provide detailed structural information.[13] Due to PEEK's limited solubility in common NMR solvents at room temperature, high-temperature NMR or solid-state NMR (ssNMR) is often necessary.[14][15] ssNMR is particularly powerful for characterizing the molecular structure and can also provide insights into the ratio of crystalline to amorphous domains within the polymer.[15]
Thermal Analysis: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the synthesized PEEK. Under a nitrogen atmosphere, PEEK is expected to be stable up to approximately 550°C.[16] The onset of decomposition is typically observed above this temperature.[16] A significant residual mass at high temperatures (e.g., 900°C) is characteristic of PEEK's excellent char-forming ability.[16]
-
Differential Scanning Calorimetry (DSC): DSC analysis reveals key thermal transitions of the polymer. For PEEK, one would expect to observe:
Caption: Logical flow for the characterization of synthesized PEEK.
Safety Precautions
The synthesis of PEEK involves hazardous materials and high temperatures, necessitating strict adherence to safety protocols.
-
4,4'-Difluorobenzophenone: This compound is an irritant to the skin, eyes, and respiratory system.[17][18] It is also toxic to aquatic life with long-lasting effects.[17] Avoid breathing dust and ensure handling in a well-ventilated area.[17][18][19] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[20]
-
Hydroquinone: Handle with care as it is harmful if swallowed and can cause skin irritation and allergic reactions.
-
Diphenyl Sulfone: At high temperatures, this solvent can cause severe burns. Avoid inhalation of its vapors.
-
Potassium Carbonate: This is a fine powder that can be a respiratory irritant. Avoid creating dust.
-
High-Temperature Operation: The reaction is conducted at temperatures exceeding 300°C. Ensure the heating mantle and temperature controller are in good working order. Never leave the reaction unattended. Use appropriate thermal protection when handling the hot apparatus.
References
-
da Silva, T. L., et al. (2008). Preparation and characterization of poly(ether ether ketone) derivatives. Journal of the Brazilian Chemical Society, 19(1), 111-116. Available at: [Link]
-
PEEKCHINA. (2024). How do you make PEEK material?. Available at: [Link]
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PEEKCHINA. (2025). What's the Difference Between PEEK's Two Production Routes?. Available at: [Link]
- Google Patents. (2013). US8575298B2 - Polyether ether ketone, and method for purification of polymer material.
- Google Patents. (2012). US8236919B2 - Process for preparing a polyether ether ketone.
-
Defense Technical Information Center. (1983). Characterization of Polyetheretherketone and Other Engineering Thermoplastics. Available at: [Link]
- Google Patents. (2012). WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
VTechWorks. (1992). Synthesis of Aromatic Polyketones via Soluble Precursors Derived from Bis(α-Aminonitrile)s. Available at: [Link]
-
ACS Publications. (2019). Preparation of PEEK Membranes with Excellent Stability Using Common Organic Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]
-
University of Southern Mississippi. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Available at: [Link]
-
Dayma, G., et al. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. Polymers, 12(8), 1836. Available at: [Link]
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National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]
-
Roeder, R. K., et al. (2012). Structure-Property Relationships in Commercial Polyetheretherketone Resins. Journal of Materials Science: Materials in Medicine, 23(11), 2695-2706. Available at: [Link]
-
Baetro. (2025). How to Clean PEEK Material: A Comprehensive Guide. Available at: [Link]
-
ResearchGate. (2019). (A) FTIR, (B) XRD, (C) TGA, and (D) DSC curves of PEEK, BPAEK, and... Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
- Google Patents. (2009). CN100582133C - Preparation method for polyetheretherketone.
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
Hopeful. (2025). Cleaning PEEK: Mantenimiento del Material de Alto Rendimiento. Available at: [Link]
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Application Notes & Protocols: 4,4'-Difluorobenzophenone as a Foundational Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of 4,4'-Difluorobenzophenone in Medicinal Chemistry
4,4'-Difluorobenzophenone (DFBP) is a highly versatile aromatic ketone that has emerged as a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its chemical architecture, featuring a central carbonyl group and two para-substituted fluorine atoms, provides a unique combination of stability and reactivity. The electron-withdrawing nature of the benzophenone core significantly activates the C-F bonds, rendering them susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity profile is the primary reason for DFBP's utility as a precursor.
In drug development, the incorporation of fluorine atoms into a molecule is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity, making DFBP an attractive starting point for novel therapeutics.[3] These application notes provide researchers and drug development professionals with a detailed guide to the properties, safe handling, and synthetic applications of 4,4'-difluorobenzophenone, complete with validated protocols for the synthesis of key pharmaceutical intermediates.
Physicochemical Properties & Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 345-92-6 | [1] |
| Molecular Formula | C₁₃H₈F₂O | [1] |
| Molecular Weight | 218.20 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 107.5–108.5 °C | [1][5] |
| Purity | ≥98% | [1] |
This data is compiled from publicly available resources and supplier specifications.
Safety & Handling: A Mandate for Procedural Excellence
4,4'-Difluorobenzophenone is classified as an irritant and requires careful handling to minimize exposure.[1][6] Adherence to established safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8] All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong reducing agents.[7][8]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Spill Management: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] Ensure the area is well-ventilated.[8]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of DFBP in synthesizing pharmaceutical intermediates stems from its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing effect of the central ketone group activates the two phenyl rings, making the carbon atoms bonded to fluorine electron-deficient and thus susceptible to attack by nucleophiles.[2] Fluoride is an excellent leaving group in this context, driving the reaction forward. The mechanism is a two-step addition-elimination process.[10] While traditionally viewed as proceeding through a discrete Meisenheimer complex, recent studies suggest some SNAr reactions may have a more concerted character.[11]
Caption: General workflow for the SNAr reaction with DFBP.
Application Protocol 1: Synthesis of a Diaryl Ether Ketone Intermediate
Diaryl ether ketones are common structural motifs in biologically active molecules. This protocol details the synthesis of (4-fluorophenyl)(4-(4-methoxyphenoxy)phenyl)methanone, a key intermediate, via a Williamson ether-like SNAr reaction.
Rationale: This reaction demonstrates the selective monosubstitution of DFBP. A strong base is used to deprotonate the weakly acidic 4-methoxyphenol, generating a potent phenoxide nucleophile. A polar aprotic solvent is chosen to solvate the cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
Caption: Synthesis workflow for a diaryl ether ketone intermediate.
Experimental Protocol
-
Materials & Equipment:
-
4,4'-Difluorobenzophenone (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
-
Procedure:
-
Reactor Setup: Charge the flask with 4,4'-difluorobenzophenone (e.g., 5.00 g, 22.9 mmol), 4-methoxyphenol (3.11 g, 25.2 mmol), and anhydrous K₂CO₃ (6.33 g, 45.8 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (approx. 50 mL) via syringe.
-
Reaction: Heat the stirred mixture to 110 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of water to remove DMF and inorganic salts, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a white solid.[12]
-
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the structure of (4-fluorophenyl)(4-(4-methoxyphenoxy)phenyl)methanone. |
| ¹⁹F NMR | A single resonance corresponding to the remaining fluorine atom. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Application Protocol 2: Synthesis of a Piperazine-Substituted Benzophenone Intermediate
N-aryl piperazine moieties are privileged structures in medicinal chemistry, found in numerous CNS-active drugs. This protocol describes the double SNAr reaction of DFBP with piperazine to form 1,4-bis(bis(4-fluorophenyl)methyl)piperazine core, a scaffold for further functionalization.
Rationale: Piperazine contains two secondary amine nucleophiles. In the presence of a sufficient excess of DFBP and a non-nucleophilic base to scavenge the liberated HF, both nitrogen atoms can undergo arylation. The choice of base is critical to avoid competition with the primary nucleophile. A high-boiling polar aprotic solvent facilitates the reaction at elevated temperatures.
Caption: Synthesis workflow for a piperazine-linked benzophenone.
Experimental Protocol
-
Materials & Equipment:
-
4,4'-Difluorobenzophenone (2.2 eq)
-
Piperazine, anhydrous (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sealed reaction vessel or flask with reflux condenser and nitrogen line.
-
-
Procedure:
-
Reactor Setup: To a solution of piperazine (e.g., 1.00 g, 11.6 mmol) in anhydrous DMSO (40 mL), add DIPEA (5.0 mL, 29.0 mmol).
-
Substrate Addition: Add 4,4'-difluorobenzophenone (5.56 g, 25.5 mmol) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere for 12-18 hours. Monitor for the disappearance of starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of rapidly stirring ice water (250 mL).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold methanol to remove residual DMSO.
-
Purification: The crude solid is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or by flash column chromatography if necessary.
-
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Purity (HPLC) | >95% |
| ¹H NMR | Consistent with the symmetric structure of the disubstituted piperazine product. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Conclusion
4,4'-Difluorobenzophenone is an exemplary precursor for the construction of complex pharmaceutical intermediates. Its value is rooted in the predictable and efficient nature of the nucleophilic aromatic substitution reactions it readily undergoes. The protocols outlined here demonstrate its utility in forming robust carbon-oxygen and carbon-nitrogen bonds, which are fundamental linkages in a vast array of therapeutic agents. By leveraging the unique electronic properties of DFBP, medicinal chemists can access diverse molecular scaffolds with enhanced pharmaceutical properties.
References
- 4,4'-Difluorobenzophenone - Synquest Labs. Synquest Labs, Inc. [URL: https://www.synquestlabs.com/product/3133-1-42]
- 4,4'-Difluorobenzophenone|High-Purity Reagent - Benchchem. BenchChem. [URL: https://www.benchchem.com/product/b117912]
- Polyether ether ketone (PEEK Plastic): Properties, Processing, & Applications - SpecialChem. SpecialChem. [URL: https://omnexus.specialchem.com/selection-guide/polyether-ether-ketone-peek-plastic]
- Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99% - Cole-Parmer. Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC15179_msds.pdf]
- Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers - Benchchem. BenchChem. [URL: https://www.benchchem.com/application-notes-and-protocols/synthesis-of-poly-ether-ether-ketone-peek-polymers]
- 4,4'-Difluorobenzophenone - Santa Cruz Biotechnology. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/p/4-4-difluorobenzophenone-345-92-6]
- 4,4'-Difluorobenzophenone - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/4,4%27-Difluorobenzophenone]
- 4,4'-Difluorobenzophenone - Apollo Scientific. Apollo Scientific Ltd. [URL: https://www.apolloscientific.co.uk/msds/PC2696_msds.pdf]
- Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- Exploring the Synthesis and Applications of 4,4'-Difluorobenzophenone by NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-applications-of-4-4-difluorobenzophenone-by-ningbo-inno-pharmchem-co-ltd-33355506.html]
- 4,4'-Difluorobenzophenone - Chem-Impex. Chem-Impex International, Inc. [URL: https://www.chemimpex.com/products/01151]
- 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9582]
- Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis - Benchchem. BenchChem. [URL: https://www.benchchem.com/application-notes-and-protocols/4-4-difluorobenzhydrol-as-a-precursor-in-pharmaceutical-synthesis]
- Recrystallization. University of Colorado Boulder, Department of Chemistry. [URL: https://www.colorado.
- Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/application-notes-and-protocols/reactivity-of-3-4-dichloro-4-fluorobenzophenone-with-nucleophiles]
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4945493/]
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Application Notes and Protocols for Reactions of 4,4'-Difluorobenzophenone
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental setups for key reactions involving 4,4'-difluorobenzophenone (DFBP). As a pivotal building block in materials science and medicinal chemistry, particularly as a precursor for high-performance polymers like polyetheretherketone (PEEK), a thorough understanding of its reactivity is essential.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will cover Nucleophilic Aromatic Substitution (SNAr) and carbonyl reduction reactions, providing step-by-step protocols, mechanistic insights, and critical safety information.
Introduction to 4,4'-Difluorobenzophenone
4,4'-Difluorobenzophenone (DFBP), with the molecular formula (FC₆H₄)₂CO, is a colorless solid organic compound.[2] Its chemical structure is characterized by a central carbonyl group linking two para-fluorinated phenyl rings. This unique arrangement imparts significant chemical reactivity and utility. The strong electron-withdrawing nature of the carbonyl group activates the fluorine atoms, located at the para positions, making them susceptible to displacement by nucleophiles. This reactivity is the cornerstone of its primary application: the synthesis of poly(aryl ether ketone) (PAEK) polymers, most notably PEEK.[1][3] The synthesis of PEEK involves the reaction of DFBP with salts of 1,4-benzenediol (hydroquinone).[1][2][3]
Beyond polymer science, the benzophenone core is a common scaffold in photochemistry and medicinal chemistry, making DFBP a versatile starting material for a range of derivatives.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). 4,4'-Difluorobenzophenone is classified as a hazardous substance.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] It is also toxic to aquatic life with long-lasting effects.[4]
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[4][5][6] Use appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[6][7] Avoid all personal contact.[7] Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][6] For skin contact, wash with plenty of soap and water.[5][6] If inhaled, move the person to fresh air.[5] If ingested, seek immediate medical attention and do not induce vomiting.[6]
Reaction Type 1: Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of DFBP is the Nucleophilic Aromatic Substitution (SNAr). This pathway is fundamental to its use in polymerization.
Mechanistic Rationale
The SNAr reaction is a two-step addition-elimination process.[8][9] The viability of this reaction with DFBP is predicated on two key structural features:
-
Presence of a Good Leaving Group: The fluoride ion (F⁻) is a reasonably good leaving group in this context.
-
Activation by an Electron-Withdrawing Group (EWG): The powerful electron-withdrawing carbonyl group (-C=O) is positioned para to the fluorine atoms. This positioning is critical as it delocalizes the negative charge of the anionic intermediate, stabilizing it through resonance.[8] This intermediate is known as a Meisenheimer complex.[8][9]
The reaction proceeds as follows: the nucleophile attacks the carbon atom bearing a fluorine atom, breaking the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex. Subsequently, the leaving group (fluoride) is eliminated, restoring aromaticity and yielding the substituted product.[8][9]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of 4,4'-Bis(phenoxy)benzophenone
This protocol details a representative SNAr reaction, displacing both fluorine atoms with a phenoxide nucleophile. This is analogous to the first step in PEEK synthesis.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4,4'-Difluorobenzophenone (DFBP) | 218.20 | 2.18 g | 10.0 | 1.0 |
| Phenol | 94.11 | 2.07 g | 22.0 | 2.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.04 g | 22.0 | 2.2 |
| N,N-Dimethylacetamide (DMAc) | - | 50 mL | - | - |
| Toluene | - | 25 mL | - | - |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4,4'-bis(phenoxy)benzophenone.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with 4,4'-difluorobenzophenone (2.18 g), phenol (2.07 g), potassium carbonate (3.04 g), N,N-dimethylacetamide (50 mL), and toluene (25 mL).
-
Azeotropic Dehydration (Causality): Begin stirring and gently heat the mixture. Toluene forms an azeotrope with any residual water from the reagents or solvent, which is then collected and removed via the Dean-Stark trap. This step is critical because water can compete as a nucleophile and deactivate the phenoxide, leading to lower yields and side products. Heat until the reaction temperature reaches approximately 140-150°C and no more water is collected.
-
Nucleophilic Substitution: Once dehydration is complete, drain the toluene from the trap and increase the reaction temperature to 160-165°C to initiate the substitution reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Precipitation: After the reaction is complete (as determined by TLC), allow the mixture to cool to below 100°C. Slowly pour the viscous reaction mixture into a beaker containing a stirred solution of methanol and water (1:1, 400 mL). This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts (e.g., potassium fluoride, excess K₂CO₃) and then with methanol to remove residual solvent and unreacted phenol.
-
Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of DMAc and methanol.
Reaction Type 2: Carbonyl Reduction
The ketone functional group in DFBP can be readily reduced to a secondary alcohol, yielding 4,4'-difluorobenzhydrol. This is a standard transformation in organic synthesis.
Mechanistic Rationale
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[10][11] It functions as a source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This forms a tetracoordinate alkoxide intermediate. In a protic solvent like methanol or ethanol, this intermediate is subsequently protonated during the workup step (typically by adding a dilute acid) to yield the final alcohol product.[10][12] An excess of NaBH₄ is often used to ensure the reaction goes to completion.[11]
Protocol: Reduction of DFBP to 4,4'-Difluorobenzhydrol
This protocol is adapted from standard procedures for the reduction of benzophenone.[10][12][13]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4,4'-Difluorobenzophenone (DFBP) | 218.20 | 4.36 g | 20.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.95 g | 25.0 | 1.25 |
| Methanol (MeOH) | - | 100 mL | - | - |
| 3M Hydrochloric Acid (HCl) | - | ~20 mL | - | - |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Procedure
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 4,4'-difluorobenzophenone (4.36 g) in methanol (100 mL). Stir the solution with a magnetic stir bar until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to approximately 0-5°C.
-
Addition of Reducing Agent (Causality): While stirring vigorously, add the sodium borohydride (0.95 g) portion-wise over 10-15 minutes. This slow, controlled addition is crucial to manage the exothermic reaction and the accompanying evolution of hydrogen gas that occurs as NaBH₄ reacts with the protic solvent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-45 minutes. Monitor the reaction's completion by TLC (staining with potassium permanganate can help visualize the alcohol product).
-
Workup - Quenching and Neutralization: Cool the flask again in an ice bath. Slowly and carefully add 3M HCl dropwise to quench the excess NaBH₄ and neutralize the sodium alkoxide intermediate. Continue adding acid until the solution is acidic (test with litmus or pH paper) and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of water and 50 mL of dichloromethane (DCM). Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer again with another 50 mL portion of DCM.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution (to remove residual acid) followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude 4,4'-difluorobenzhydrol, typically as a white solid.
-
Purification: The product can be purified by recrystallization from a suitable solvent like hexanes or an ethanol/water mixture.
Summary and Outlook
4,4'-difluorobenzophenone is a highly versatile reagent whose reactivity is dominated by the interplay between its activated aromatic rings and its central carbonyl group. The protocols for Nucleophilic Aromatic Substitution and carbonyl reduction detailed herein provide robust and well-rationalized methodologies for synthesizing a variety of derivatives. For professionals in materials science, these SNAr reactions are the gateway to high-performance polymers. For those in drug development, both SNAr and reduction pathways offer entry points to novel chemical entities. Future work may focus on expanding the scope to other transformations, such as Ullmann-type C-N and C-O coupling reactions, which offer alternative, copper-catalyzed routes to similar structures.[14][15][16]
References
- Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99%. Cole-Parmer.
- 4,4'-Difluorobenzophenone 104990 - Safety D
- SAFETY DATA SHEET - 4,4`-Difluorobenzophenone. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4,4'-Difluorobenzophenone. TCI Chemicals.
- 4,4'-Difluorobenzophenone Material Safety D
- Comprehensive Overview of 4,4'-Difluorobenzophenone: Applic
-
4,4'-Difluorobenzophenone. Wikipedia. [Link]
- Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide. BenchChem.
-
Ullmann condensation. Wikipedia. [Link]
- Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. University of Massachusetts.
- Reduction of benzophenone into diphenylmethanol with NaBH4. Chemistry Online.
-
REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Zenodo. [Link]
-
Reduction of Benzophenone. Scribd. [Link]
- Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
Advanced Organic Module | Green Chemistry. University of Scranton. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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- 13. scribd.com [scribd.com]
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- 16. Ullmann Reaction [organic-chemistry.org]
analytical techniques for characterizing 4,4'-difluorobenzophenone
An Application Note for the Comprehensive Characterization of 4,4'-Difluorobenzophenone
Abstract
4,4'-Difluorobenzophenone (DFBP) is a critical building block in the synthesis of high-performance polymers, most notably polyetheretherketone (PEEK), a material prized for its exceptional thermal stability and chemical resistance.[1][2][3] Its utility also extends to pharmaceuticals, agrochemicals, and photoinitiators in UV-curable coatings.[4] The purity, identity, and physical properties of DFBP are paramount to ensuring the quality and performance of these end products. This document provides a comprehensive guide of analytical methodologies for the thorough characterization of 4,4'-difluorobenzophenone, intended for researchers, quality control analysts, and drug development professionals. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established scientific principles to ensure reliable and reproducible results.
Introduction: The Need for Rigorous Characterization
The precise molecular structure of 4,4'-difluorobenzophenone, an aromatic ketone with two fluorine substituents, imparts unique reactivity and stability to the polymers derived from it.[4] Impurities, isomers (e.g., 2,4'- or 3,4'-difluorobenzophenone), or residual solvents from its synthesis can significantly compromise the polymerization process and the final material's mechanical and thermal properties. Therefore, a multi-faceted analytical approach is not just recommended but essential for quality assurance. This guide outlines a suite of techniques designed to confirm the identity, quantify the purity, and characterize the physical properties of DFBP.
Physicochemical Properties of 4,4'-Difluorobenzophenone
A summary of the key properties of DFBP provides a baseline for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈F₂O | [4][5][6] |
| Molecular Weight | 218.20 g/mol | [5][6][7] |
| CAS Number | 345-92-6 | [5][6] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 102-111 °C | [4][8] |
| Purity (by GC) | ≥98.0% | [4][8][9] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of 4,4'-difluorobenzophenone. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods to separate DFBP from its isomers, precursors, and other synthesis-related impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is highly effective for analyzing DFBP. The non-polar nature of the molecule lends itself to strong retention on a C18 stationary phase, allowing for excellent separation from more polar impurities.
Protocol 1: Purity Determination by Reverse-Phase HPLC
1. Objective: To quantify the purity of 4,4'-difluorobenzophenone and separate it from potential impurities.
2. Materials:
- 4,4'-Difluorobenzophenone sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)[5]
- Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Mobile Phase Preparation:
- Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v).
- Acidify the aqueous portion with 0.1% phosphoric acid to sharpen peaks. For MS detection, use 0.1% formic acid instead.[5]
- Degas the mobile phase by sonication or vacuum filtration.
5. Sample Preparation:
- Accurately weigh approximately 10 mg of the DFBP sample.
- Dissolve in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
- Further dilute as necessary to fall within the linear range of the detector.
6. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detector Wavelength: 254 nm
- Run Time: 15 minutes
7. Data Analysis:
- Identify the peak corresponding to 4,4'-difluorobenzophenone based on its retention time.
- Calculate the purity using the area percent method:
- % Purity = (Area of DFBP Peak / Total Area of All Peaks) x 100
8. Causality and Insights:
- The acetonitrile/water ratio is a critical parameter; increasing the acetonitrile content will decrease the retention time.
- Acidification of the mobile phase protonates silanol groups on the stationary phase, reducing peak tailing and improving chromatographic resolution.
Workflow for HPLC Analysis of DFBP
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4,4’-Difluorobenzophenone | SIELC Technologies [sielc.com]
- 6. 4,4'-Difluorobenzophenone [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 4,4'-Difluorobenzophenone, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 4,4'-Difluorobenzophenone | 345-92-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Strategic Role of 4,4'-Difluorobenzophenone in Designing Advanced Copolymers: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of novel copolymers utilizing 4,4'-difluorobenzophenone as a key monomer. Moving beyond the well-established synthesis of poly(ether ether ketone) (PEEK), this document elucidates the methodologies for creating advanced poly(aryl ether ketone) (PAEK) copolymers with tailored properties. By strategically incorporating various bisphenols and functional comonomers, researchers can precisely tune the thermal, mechanical, solubility, and biocompatibility characteristics of the resulting polymers. This guide offers detailed experimental protocols, mechanistic insights, and characterization data to empower researchers in the development of next-generation materials for demanding applications, including in the biomedical and pharmaceutical fields.
Foundational Principles: The Chemistry of 4,4'-Difluorobenzophenone in Polycondensation
The utility of 4,4'-difluorobenzophenone as a monomer in step-growth polymerization is primarily attributed to the high reactivity of its fluorine atoms toward nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing ketone group activates the C-F bonds at the para positions, making the aromatic ring susceptible to attack by nucleophiles, typically bisphenolates.[1][2] This fundamental reaction forms the basis for the synthesis of a wide array of high-performance PAEK polymers.
The polymerization proceeds via the reaction of an activated aromatic dihalide (in this case, 4,4'-difluorobenzophenone) with a bisphenolate, which is generated in situ from a dihydroxy monomer (a bisphenol) and a weak base, such as potassium or sodium carbonate.[2] The reaction is typically conducted in a high-boiling polar apathetic solvent, such as diphenyl sulfone or sulfolane, at elevated temperatures.[3][4] The choice of bisphenol comonomer is the primary determinant of the final properties of the copolymer.
Caption: General mechanism for PAEK synthesis.
Synthesis of Novel Copolymers: Protocols and Applications
The versatility of 4,4'-difluorobenzophenone allows for the synthesis of a vast range of copolymers with tailored properties. By incorporating different bisphenols, the polymer backbone can be modified to enhance specific characteristics.
Enhancing Thermal Stability: Copolymerization with 4,4'-Biphenol
To increase the glass transition temperature (Tg) and overall thermal stability of PEEK, 4,4'-biphenol can be introduced as a comonomer alongside hydroquinone. The rigid biphenyl unit restricts segmental motion in the polymer chain, leading to a higher Tg.
Experimental Protocol: Synthesis of PEEK-co-PEKK Copolymer
This protocol describes the synthesis of a random copolymer of poly(ether ether ketone) and poly(ether ketone ketone) by reacting 4,4'-difluorobenzophenone with a mixture of hydroquinone and 4,4'-biphenol.
Materials:
-
4,4'-difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
4,4'-biphenol (BP)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone (DPS)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add diphenyl sulfone and toluene.
-
Monomer Addition: Add 4,4'-difluorobenzophenone, hydroquinone, and 4,4'-biphenol to the flask. The molar ratio of the bisphenols (HQ:BP) can be varied to achieve the desired properties.
-
Base Addition: Add a slight excess of anhydrous potassium carbonate (approximately 10-20 mol% excess relative to the total moles of bisphenols).
-
Azeotropic Dehydration: Heat the mixture to 140-160°C with vigorous stirring under a nitrogen blanket to azeotropically remove water with toluene.
-
Polymerization: After the removal of water, gradually increase the temperature to 280-320°C to initiate polymerization. Maintain this temperature for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
Precipitation and Purification: Cool the reaction mixture and dissolve the solid mass in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Precipitate the polymer by slowly adding the solution to a large excess of methanol or water with constant stirring.
-
Washing: Filter the precipitated polymer and wash it repeatedly with hot deionized water and methanol to remove residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified copolymer in a vacuum oven at 120-150°C until a constant weight is achieved.
Expected Outcome: A tough, off-white to tan fibrous or powdered copolymer. The thermal properties will be dependent on the HQ:BP ratio.
| Comonomer Ratio (HQ:BP) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| 100:0 (PEEK) | ~145°C | ~343°C |
| 75:25 | Increased Tg | Lowered and broadened Tm |
| 50:50 | Significantly increased Tg | Amorphous or very low crystallinity |
| 0:100 (PEKK) | ~155°C | ~370°C |
Improving Solubility and Processability: Introduction of Bulky Side Groups with Bisphenol A
The incorporation of bisphenol A introduces a bulky isopropylidene group into the polymer backbone. This disrupts chain packing and reduces crystallinity, leading to enhanced solubility in common organic solvents and a lower processing temperature.
Experimental Protocol: Synthesis of PEEK-co-PEK Copolymer with Bisphenol A
Materials:
-
4,4'-difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Bisphenol A (BPA)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or Sulfolane
-
Toluene
-
Methanol
-
Deionized water
Procedure:
The procedure is similar to the one described in section 2.1, with the following modifications:
-
Monomers: Use a mixture of hydroquinone and bisphenol A.
-
Solvent: N,N-Dimethylacetamide (DMAc) or sulfolane can be used as the reaction solvent.
-
Temperature Profile: The polymerization temperature can be lower, typically in the range of 180-220°C when using DMAc.
Expected Outcome: An amorphous or semi-crystalline copolymer with good solubility in solvents like NMP, DMAc, and chloroform.[5] The glass transition temperature will be influenced by the BPA content.[5]
| Comonomer Ratio (HQ:BPA) | Glass Transition Temperature (Tg) | Solubility in NMP |
| 100:0 (PEEK) | ~145°C | Insoluble at room temp. |
| 75:25 | ~150°C | Soluble |
| 50:50 | ~155°C | Readily Soluble |
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"Start" -> "Reactor_Setup"; "Reactor_Setup" -> "Add_Reagents"; "Add_Reagents" -> "Add_Base"; "Add_Base" -> "Azeotropic_Distillation"; "Azeotropic_Distillation" -> "Polymerization"; "Polymerization" -> "Precipitation"; "Precipitation" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "Characterization"; "Characterization" -> "End"; }
Caption: General workflow for copolymer synthesis.
Functional Copolymers for Biomedical and Pharmaceutical Applications: Sulfonated PAEKs
Sulfonated PAEKs are of great interest for applications such as proton exchange membranes in fuel cells and as materials for biomedical devices due to their hydrophilicity and ion-exchange properties.[6] Sulfonation can be achieved by post-sulfonation of a pre-formed PAEK or by direct copolymerization using a sulfonated monomer. The latter approach offers better control over the degree and position of sulfonation.
Experimental Protocol: Direct Synthesis of Sulfonated PEEK Copolymers
This protocol describes the synthesis of a sulfonated PEEK copolymer using a sulfonated activated dihalide monomer.
Materials:
-
4,4'-difluorobenzophenone (DFBP)
-
Disodium 3,3'-disulfonate-4,4'-difluorobenzophenone (SDFBP)
-
Hexafluorobisphenol A (6F-BPA)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized water
-
Dilute sulfuric acid
Procedure:
-
Reactor Setup and Reagent Addition: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, add DMAc, toluene, 6F-BPA, DFBP, and SDFBP. The ratio of DFBP to SDFBP will determine the degree of sulfonation.
-
Base Addition and Dehydration: Add an excess of anhydrous potassium carbonate and perform azeotropic dehydration as described previously.
-
Polymerization: After removing toluene, heat the reaction mixture to 160-180°C for 8-12 hours.
-
Precipitation and Purification: Cool the viscous solution and precipitate the polymer in methanol. Filter and wash the polymer with hot deionized water and methanol.
-
Acidification: To convert the sulfonate salt form to the sulfonic acid form, stir the polymer in a dilute sulfuric acid solution for 24 hours, followed by extensive washing with deionized water until the washings are neutral.
-
Drying: Dry the sulfonated copolymer under vacuum at 80-100°C.
Expected Outcome: A sulfonated copolymer with tunable hydrophilicity and proton conductivity. The material is a candidate for proton exchange membranes.[7]
Characterization of Novel Copolymers
Thorough characterization is essential to confirm the structure and properties of the synthesized copolymers.
-
Structural Characterization:
-
FTIR Spectroscopy: To confirm the formation of ether linkages (around 1250 cm⁻¹) and the presence of the ketone group (around 1650 cm⁻¹). For sulfonated polymers, characteristic peaks for the sulfonic acid group will be present.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed microstructure of the copolymer, confirm the incorporation of different monomer units, and in some cases, determine the copolymer composition.[1][8]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous and crystalline nature.[9][10]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation temperature of the copolymer.[9][10]
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Conclusion and Future Outlook
4,4'-difluorobenzophenone is a cornerstone monomer for the synthesis of high-performance poly(aryl ether ketone)s. By moving beyond the synthesis of homopolymers like PEEK, researchers can create a vast library of novel copolymers with precisely engineered properties. The strategic selection of comonomers allows for the fine-tuning of thermal stability, solubility, processability, and functionality. This opens up new avenues for the application of these advanced materials in fields ranging from aerospace and electronics to biomedical implants and drug delivery systems, where materials with tailored performance are in high demand.[4][7]
References
-
Guo, X., et al. (2004). Sulfonated Poly(aryl ether ketone)s Containing the Hexafluoroisopropylidene Diphenyl Moiety Prepared by Direct Copolymerization, as Proton Exchange Membranes for Fuel Cell Application. Macromolecules, 37(21), 7849-7857. Available from: [Link]
-
Zhang, R., et al. (2001). Synthesis and Properties of Poly(Aryl Ether Ketone) Copolymers Containing 1,4‐Naphthalene Moieties. Journal of Polymer Science Part A: Polymer Chemistry, 39(15), 2571-2578. Available from: [Link]
- Zhang, Z., et al. (1993). Syntheses and Properties of High Performance Poly(Aryl Ether Ether Ketone) Copolymers——Copolycondensatlon of Hydroquinone, 4,4'-DiphenoI and 4,4'-Difluorobenzophenone. Chemical Journal of Chinese Universities, 14(1), 137-141.
-
Wang, Y., et al. (2022). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. Polymers, 14(18), 3898. Available from: [Link]
-
Salazkin, S. N., et al. (2001). Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). Russian Chemical Bulletin, 50(7), 1208-1213. Available from: [Link]
- Attwood, T. E., et al. (1986). EP0004710B1 - Preparation of 4,4'-difluorobenzophenone. Google Patents.
-
Xing, P., et al. (2004). Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes. Journal of Membrane Science, 229(1-2), 95-106. Available from: [Link]
-
Xing, P., et al. (2003). Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes. NRC Publications Archive. Available from: [Link]
- Wang, F., et al. (2000). Novel Sulfonated Poly(arylene ether ketone)s as Proton Exchange Membranes. Polymer Preprints, 41(1), 84-85.
- Zhang, R., et al. (2009). US8236919B2 - Process for preparing a polyether ether ketone. Google Patents.
-
Slideshare. (2014). DSC & TGA. Available from: [Link]
-
da Cunha, P. L. R., et al. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers, 13(7), 1083. Available from: [Link]
-
Request PDF. (2008). Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A. Available from: [Link]
-
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Available from: [Link]
-
ResearchGate. (2015). Synthesis and properties of poly(Phthalazinone ether sulfone ketone)s from 4, 4-dichlorobenzophenone. Available from: [Link]
- Zhang, Y., et al. (2008). EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent. Google Patents.
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The Versatile Role of 4,4'-Difluorobenzophenone in Advancing Organic Electronics
In the dynamic field of organic electronics, the pursuit of high-performance, solution-processable, and durable materials is paramount. Among the vast array of molecular building blocks, 4,4'-difluorobenzophenone has emerged as a critical and versatile component for the synthesis of advanced organic electronic materials. Its unique combination of a rigid benzophenone core and reactive fluorine atoms makes it an ideal monomer for the creation of high-performance polymers and a key precursor for innovative organic light-emitting diode (OLED) emitters. This comprehensive guide provides an in-depth exploration of the applications of 4,4'-difluorobenzophenone in organic electronics research, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and materials science.
I. Core Properties and Significance of 4,4'-Difluorobenzophenone
4,4'-Difluorobenzophenone is a crystalline solid with the chemical formula (FC₆H₄)₂CO.[1] The electron-withdrawing nature of the fluorine atoms activates the aromatic rings towards nucleophilic aromatic substitution, a key reaction in the synthesis of poly(arylene ether ketone)s (PAEKs).[2][3] The benzophenone unit itself imparts desirable thermal stability and mechanical robustness to the resulting materials.[4] Furthermore, the benzophenone core can act as an electron acceptor, a crucial characteristic for the design of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF).[5][6]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈F₂O | [1] |
| Molecular Weight | 218.20 g/mol | [1] |
| Melting Point | 107.5-108.5 °C | [1] |
| Appearance | Colorless to white solid | [1] |
II. Application in High-Performance Polymers for Organic Electronics
The most prominent application of 4,4'-difluorobenzophenone in materials science is as a monomer for the synthesis of poly(arylene ether ketone)s (PAEKs).[2][3] These high-performance polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for various applications in electronics, including as dielectric layers in organic field-effect transistors (OFETs) and as substrates for flexible electronics.[7][8]
The synthesis of PAEKs from 4,4'-difluorobenzophenone typically proceeds via a nucleophilic aromatic substitution polycondensation reaction with a bisphenol comonomer, such as bisphenol A.[9][10] The reaction is facilitated by a weak base, like potassium carbonate, in a high-boiling polar aprotic solvent.[11]
Caption: Synthesis of Poly(arylene ether ketone) from 4,4'-Difluorobenzophenone.
Protocol: Synthesis of a Poly(arylene ether ketone) from 4,4'-Difluorobenzophenone and Bisphenol A
This protocol details the synthesis of a representative PAEK, a crucial material for applications such as gate dielectrics in OFETs.
Materials:
-
4,4'-Difluorobenzophenone (DFBP)
-
Bisphenol A (BPA)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet/outlet, add 4,4'-difluorobenzophenone (1.00 eq), bisphenol A (1.00 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add NMP to achieve a solids concentration of 20-30% (w/v) and enough toluene to fill the Dean-Stark trap.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a slow nitrogen flow. The water generated from the reaction between the bisphenol and potassium carbonate will be removed as an azeotrope with toluene. Continue this process for 2-4 hours until no more water is collected in the Dean-Stark trap.
-
Polymerization: After the complete removal of water, slowly raise the temperature to 180-190 °C to remove the toluene. Continue the polymerization at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with NMP. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the fibrous polymer and wash it thoroughly with deionized water to remove any remaining salts and solvent. Then, wash with methanol to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours.
Characterization of the Synthesized PAEK
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer.[12]
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and glass transition temperature (Tg) of the polymer, respectively.[4] PAEKs derived from 4,4'-difluorobenzophenone typically exhibit high thermal stability, with decomposition temperatures often exceeding 500 °C.[10]
III. Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
4,4'-Difluorobenzophenone is a valuable building block for the synthesis of TADF emitters, which are at the forefront of third-generation OLED technology.[6][13] TADF materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[14] The benzophenone core acts as an electron acceptor, and by attaching suitable electron-donating groups, a molecule with a small singlet-triplet energy splitting (ΔE_ST) can be designed, which is a prerequisite for efficient TADF.[5][6]
A common strategy involves the nucleophilic substitution of the fluorine atoms of 4,4'-difluorobenzophenone with electron-rich moieties like carbazoles.[15][16]
Caption: Synthesis of a Benzophenone-Carbazole TADF Emitter.
Protocol: Synthesis of a Benzophenone-Carbazole TADF Emitter
This protocol outlines the synthesis of a donor-acceptor type TADF emitter using 4,4'-difluorobenzophenone.
Materials:
-
4,4'-Difluorobenzophenone (DFBP)
-
3,6-Di-tert-butyl-9H-carbazole (or other suitable carbazole derivative)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbazole derivative (2.2 eq) in anhydrous DMSO.
-
Deprotonation: Add a strong base such as sodium hydride (2.5 eq) portion-wise at 0 °C and stir the mixture at room temperature for 1-2 hours until the deprotonation is complete.
-
Nucleophilic Substitution: Add 4,4'-difluorobenzophenone (1.0 eq) to the reaction mixture and heat to 120-140 °C for 12-24 hours.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a large volume of ice-water. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to obtain the pure TADF emitter.
Photophysical Characterization of the TADF Emitter
The synthesized TADF emitter must be thoroughly characterized to evaluate its potential for OLED applications.
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission properties of the material in solution and as a thin film.[13]
-
Singlet-Triplet Energy Splitting (ΔE_ST): This crucial parameter is determined from the onsets of the fluorescence and phosphorescence spectra, typically measured at low temperature (77 K).[5][17] A small ΔE_ST (typically < 0.2 eV) is essential for efficient reverse intersystem crossing (RISC).
-
Photoluminescence Quantum Yield (PLQY): The PLQY is a measure of the emission efficiency of the material.[13]
-
Time-Resolved Photoluminescence Spectroscopy: This technique is used to measure the fluorescence lifetime and distinguish between prompt fluorescence and delayed fluorescence, confirming the TADF mechanism.[18]
| Parameter | Description | Typical Values for TADF Emitters |
| λ_abs | Wavelength of maximum absorption | Varies depending on the molecular structure |
| λ_em | Wavelength of maximum emission | Varies depending on the molecular structure |
| ΔE_ST | Singlet-triplet energy splitting | < 0.2 eV |
| Φ_PL | Photoluminescence quantum yield | High (> 70%) |
| τ_prompt | Prompt fluorescence lifetime | Nanoseconds (ns) |
| τ_delayed | Delayed fluorescence lifetime | Microseconds (µs) to milliseconds (ms) |
IV. Fabrication and Characterization of Organic Electronic Devices
Materials derived from 4,4'-difluorobenzophenone can be incorporated into various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
PAEKs synthesized from 4,4'-difluorobenzophenone can be used as the gate dielectric layer in OFETs due to their high dielectric strength and thermal stability.[7][8]
Fabrication Protocol (General):
-
Substrate Cleaning: Thoroughly clean a substrate (e.g., silicon wafer with a native oxide layer or a flexible plastic sheet).
-
Gate Electrode Deposition: Deposit a gate electrode (e.g., gold) onto the substrate.
-
Dielectric Layer Deposition: Spin-coat a solution of the synthesized PAEK onto the gate electrode and anneal at an appropriate temperature to form a uniform dielectric film.
-
Source/Drain Electrode Deposition: Deposit source and drain electrodes (e.g., gold) onto the dielectric layer through a shadow mask.
-
Organic Semiconductor Deposition: Deposit the organic semiconductor layer (e.g., pentacene) by thermal evaporation or solution processing.
Characterization: The performance of the OFET is evaluated by measuring its output and transfer characteristics to determine parameters such as charge carrier mobility, on/off ratio, and threshold voltage.[19][20]
Organic Light-Emitting Diodes (OLEDs)
TADF emitters synthesized from 4,4'-difluorobenzophenone can be used as the emissive layer in OLEDs.[21][22][23]
Fabrication Protocol (General):
-
Substrate Preparation: Start with a pre-cleaned indium tin oxide (ITO) coated glass substrate.
-
Hole Injection and Transport Layers: Sequentially deposit a hole injection layer (HIL) and a hole transport layer (HTL) onto the ITO.
-
Emissive Layer: Deposit the TADF emitter, either as a neat film or doped into a host material, onto the HTL.
-
Electron Transport and Injection Layers: Sequentially deposit an electron transport layer (ETL) and an electron injection layer (EIL).
-
Cathode Deposition: Deposit a metal cathode (e.g., aluminum) to complete the device.
Characterization: The OLED performance is characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum.[14][24]
V. Conclusion
4,4'-Difluorobenzophenone is a cornerstone molecule in the design and synthesis of advanced materials for organic electronics. Its ability to form robust, high-performance polymers and to serve as a versatile precursor for highly efficient TADF emitters underscores its importance in the field. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and innovate with this remarkable building block, paving the way for the next generation of organic electronic devices.
VI. References
-
The Synthesis of Poly(arylene ether)s in Solution at Pilot-Plant Scale with Control over Molecular Weight and End-Group Composition. Organic Process Research & Development. [Link]
-
Photophysical characterisation of a novel TADF emitter. American Chemical Society. [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. National Institutes of Health. [Link]
-
Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. Google Patents.
-
Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. Google Patents.
-
Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ChemRxiv. [Link]
-
Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. ResearchGate. [Link]
-
Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Semantic Scholar. [Link]
-
Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Old City Publishing. [Link]
-
OFET fabrication and characterization. CleanEnergyWIKI. [Link]
-
OFET fabrication and DC characterization. ResearchGate. [Link]
-
Process for preparing a poly(aryl ether ketone) using a high purity 4,4'-difluorobenzophenone. Google Patents.
-
Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. National Institutes of Health. [Link]
-
Schematic illustration of the flexible OFET fabrication procedure with Parylene C as a substrate and gate dielectric layer and with zone-cast tetrakis(alkylthio)tetrathiafulvalene as semiconductor. ResearchGate. [Link]
-
Fabrication and characterization of P3HT --- based OFETs with TPU --- polymeric gate dielectric prepared by electrospinning method with different thicknesses. ResearchGate. [Link]
-
Solution processable carbazole-benzophenone derivatives as bipolar hosts enabling high-efficiency stable green TADF organic LEDs. RSC Publishing. [Link]
-
4,4'-Difluorobenzophenone. Wikipedia. [Link]
-
Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). ResearchGate. [Link]
-
1 H NMR spectrum of poly(arylene ether ketone) containing tertbutyloxycarbonyl groups (PAEK-Boc). ResearchGate. [Link]
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. ResearchGate. [Link]
-
Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs. Semantic Scholar. [Link]
-
Pyridine-functionalized carbazole donor and benzophenone acceptor design for thermally activated delayed fluorescence emitters in blue organic light-emitting diodes. ResearchGate. [Link]
-
Amorphous Poly (Aryl Ether Ketones) Containing Methylene Groups with Excellent Thermal Resistance, Dielectric Properties and Mechanical Performance. MDPI. [Link]
-
Solution processable carbazole-benzophenone derivatives as bipolar hosts enabling high-efficiency stable green TADF organic LEDs. Kaunas University of Technology. [Link]
-
Structure and Properties of Poly(arylene Etherketone)s Containing Hexafluorobisphenol A Unit. KoreaScience. [Link]
-
Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Journal of Materials Chemistry C. [Link]
-
Design of Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. AAPPS Bulletin. [Link]
-
Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. PMC. [Link]
-
TADF emitters for highly-efficient OLEDs (Kyushu Uni). YouTube. [Link]
-
Process for Preparing 4,4' Difluorobenzophenone. Google Patents.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 3. WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
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- 10. researchgate.net [researchgate.net]
- 11. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photophysical characterisation of a novel TADF emitter - American Chemical Society [acs.digitellinc.com]
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- 16. researchgate.net [researchgate.net]
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- 19. OFET fabrication and characterization - CleanEnergyWIKI [cleanenergywiki.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. AAPPS Bulletin [aappsbulletin.org]
- 24. Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Difluorobenzophenone
Welcome to the technical support center for the synthesis of 4,4'-difluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental issues. As a key precursor for high-performance polymers like PEEK (polyetheretherketone), achieving a high yield of pure 4,4'-difluorobenzophenone is critical.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing 4,4'-difluorobenzophenone?
The most prevalent method is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] This route is favored for its directness and generally high yields.[1]
Q2: Why is the 4,4'- (para,para) isomer the major product in the Friedel-Crafts acylation?
While the fluorine atom on the fluorobenzene ring is an ortho, para-director, the desired 4,4'- (para) product is overwhelmingly favored due to steric hindrance. The acylium ion, complexed with the Lewis acid catalyst, is a bulky electrophile.[4] It experiences significantly less spatial repulsion when attacking the para position compared to the ortho position, which is adjacent to the fluorine atom.
Q3: Why must a stoichiometric amount of AlCl₃ catalyst be used in Friedel-Crafts acylation, rather than a catalytic amount?
Unlike Friedel-Crafts alkylation, the ketone product of the acylation is a moderate Lewis base.[5] It forms a stable, often irreversible complex with the strong Lewis acid catalyst (AlCl₃).[5] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ relative to the limiting reagent (4-fluorobenzoyl chloride) is required to drive the reaction to completion.[5] The complex is subsequently hydrolyzed during the aqueous workup to release the final ketone product.[5]
Q4: What are the most common impurities or side products I should be aware of?
The most common side products include:
-
Isomeric Impurities : The primary isomeric byproduct is 2,4'-difluorobenzophenone, resulting from acylation at the ortho-position.
-
Hydrolysis Products : 4-fluorobenzoic acid can be a significant impurity if the starting material, 4-fluorobenzoyl chloride, is exposed to moisture.[6]
-
Polyacylation Products : This is less common because the first acyl group deactivates the aromatic ring, making a second acylation less favorable.[5] However, it can occur under harsh conditions like high temperatures or with a large excess of the acylating agent.
Troubleshooting Guide for Low Yield
This section addresses the most common challenge in this synthesis: suboptimal yield. We will diagnose potential causes and provide actionable solutions based on chemical principles.
Problem: The overall yield of 4,4'-difluorobenzophenone is significantly lower than expected.
This is a multifaceted problem that can originate from reagent quality, reaction conditions, or workup procedures. The following flowchart and detailed explanations will help you diagnose the issue.
Caption: Step-by-step workflow for synthesis.
Procedure:
-
Setup: Assemble a dry, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: Charge the flask with fluorobenzene (used in excess) and anhydrous dichloromethane. Add 4-fluorobenzoyl chloride (1.0 eq) to the flask.
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (1.05 eq) to the stirred solution over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum-ketone complex and dissolve the aluminum salts.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to obtain pure, colorless crystals of 4,4'-difluorobenzophenone.
References
-
Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]
- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
- Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Quick Company. (n.d.). New Process For Preparing 4,4,' Difluorobenzophenone. Retrieved from [Link]
-
Wikipedia. (2023). 4,4'-Difluorobenzophenone. Retrieved from [Link]
- Google Patents. (2007). DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone.
-
Patsnap. (2018). A kind of preparation method of 4,4'-difluorobenzophenone. Retrieved from [Link]
-
Patsnap. (2015). Method for preparing high-purity 4,4'-difluorobenzophenone. Retrieved from [Link]
- Google Patents. (1979). EP0004710B1 - Preparation of 4,4'-difluorobenzophenone.
-
AIChE. (n.d.). (408e) Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. AIChE Proceedings. Retrieved from [Link]
-
ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
R Discovery. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
ResearchGate. (2020). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
-
Journal of the American Chemical Society. (1933). The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. Retrieved from [Link]
- Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
-
ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link]
-
European Patent Office. (1979). Preparation of 4,4'-difluorobenzophenone - EP 0004710 A2. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 4-fluoro-. In NIST WebBook. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 4,4'-Difluorobenzophenone
Welcome to the technical support center for 4,4'-difluorobenzophenone (DFBP). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical precursor for high-performance polymers like PEEK and other advanced materials.[1][2][3] The purity of DFBP is paramount, as impurities can significantly hinder polymerization and affect the final material's properties.[3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on common issues encountered in the field. It is structured in a practical question-and-answer format to address your specific challenges directly.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the purification of 4,4'-difluorobenzophenone.
Q1: What are the most common impurities in crude 4,4'-difluorobenzophenone?
A1: The impurity profile of crude DFBP is intrinsically linked to its synthetic route. The most prevalent method, Friedel-Crafts acylation of fluorobenzene, often introduces isomeric impurities.[2][4]
-
Isomeric Impurities: The primary contaminants are the 2,4'- and 2,2'-difluorobenzophenone isomers. The formation of the desired 4,4' isomer is sterically and electronically favored, but side reactions are common.
-
Unreacted Starting Materials: Residual fluorobenzene or 4-fluorobenzoyl chloride may be present.
-
Synthesis Intermediates: If a two-step process is used involving the oxidation of difluorodiphenylmethane (DFDPM), incomplete oxidation can leave DFDPM isomers in the crude product.[4][5]
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) or sulfonic acids may remain.[2][6]
-
Solvent Residues: Process solvents may be carried over.
Q2: What is the target melting point for pure 4,4'-difluorobenzophenone?
A2: The melting point is a critical indicator of purity. Highly pure 4,4'-difluorobenzophenone should exhibit a sharp melting point in the range of 107.5°C to 109°C .[1][7][8] A broad or depressed melting range strongly suggests the presence of impurities.
Q3: Which purification method is most suitable for my needs?
A3: The choice of method depends on the impurity profile, the quantity of material, and the required final purity.
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Removing isomeric impurities and most by-products. Ideal for moderate to large quantities. | Cost-effective, scalable, highly effective for crystalline solids. | Potential for yield loss in mother liquor; may not remove impurities with similar solubility. |
| Column Chromatography | Separating compounds with very similar polarities (e.g., isomers). Ideal for small to moderate lab scale. | High resolution, capable of separating complex mixtures. | Solvent-intensive, less scalable, more time-consuming. |
| Vacuum Distillation | Removing non-volatile or highly volatile impurities from the product. | Effective for thermally stable compounds; good for removing baseline impurities. | Requires thermal stability of the compound; may not separate isomers effectively due to close boiling points. |
Q4: How can I effectively assess the purity of my final product?
A4: A multi-faceted approach is recommended.
-
Melting Point Analysis: As mentioned, a sharp melting point within the 107.5-109°C range is a primary indicator.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of multiple components. A single spot suggests high purity.
-
Gas Chromatography (GC): Provides quantitative purity data (e.g., ≥99% purity).[7]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and identify impurities by detecting unexpected signals.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is the most common and cost-effective method for purifying DFBP. However, several issues can arise.
Q: My product is "oiling out" and forming a liquid layer instead of crystallizing. What is happening and how do I fix it?
A: "Oiling out" occurs when the hot, saturated solution is cooled to a temperature that is above the melting point of your compound. The DFBP is forced out of solution as a supercooled liquid instead of a solid crystal lattice.
Causality: This is often caused by using a solvent with too high a boiling point or a solution that is too concentrated.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add more of the same solvent (e.g., 10-20% more volume) to decrease the saturation point. Allow it to cool slowly again.
-
Add a Co-Solvent: Introduce a miscible "anti-solvent" (one in which DFBP is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to clarify the solution before slow cooling. For example, if using methanol, a small amount of water could be an effective anti-solvent.[10]
-
Induce Crystallization: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of pure DFBP.
-
Change Solvents: If the problem persists, switch to a solvent system with a lower boiling point. For instance, if you are using toluene, consider trying methanol or petroleum ether.[8][11]
Detailed Protocol: Recrystallization from Methanol
-
Dissolution: In a flask, add crude DFBP and a stir bar. Add a minimal amount of methanol and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot methanol until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the white crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white crystalline powder.[7][11][12]
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting logic for DFBP recrystallization.
Section 3: Troubleshooting Guide: Column Chromatography
For high-purity requirements or difficult-to-remove impurities, flash column chromatography is an effective, albeit more resource-intensive, method.
Q: I'm getting poor separation between my product and an impurity. How can I improve this?
A: Poor separation, indicated by overlapping spots on TLC or mixed fractions, means the chosen solvent system (eluent) is not providing sufficient differential migration.
Causality: The polarity of the eluent is either too high, causing all components to move too quickly (low Rf values), or not optimized to exploit the polarity differences between your product and impurities.
Solutions:
-
Decrease Eluent Polarity: This is the most common solution. A less polar eluent will cause all compounds to move more slowly down the column, increasing the separation distance between them. For a common silica gel setup using a hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate.
-
Target an Rf of ~0.3: Systematically test different solvent ratios using TLC. The ideal eluent system will give your desired product (DFBP) an Rf value of approximately 0.25-0.35. This provides the best balance between resolution and run time.
-
Use a Different Solvent System: If adjusting polarity isn't enough, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the specific interactions with the stationary phase and improve separation.
-
Improve Column Packing: Ensure your column is packed perfectly vertically and without any air bubbles or cracks. An improperly packed column will lead to band broadening and poor separation regardless of the eluent.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf of ~0.3 for DFBP.
-
Column Packing: Pack a column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude DFBP in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine and Concentrate: Combine the pure fractions containing only DFBP and remove the solvent using a rotary evaporator.
Chromatography Troubleshooting Workflow
Caption: Troubleshooting logic for DFBP column chromatography.
Section 4: Troubleshooting Guide: Vacuum Distillation
Vacuum distillation is suitable for thermally stable compounds and is excellent for removing non-volatile residues. The boiling point of DFBP is approximately 170-172°C at 10 mmHg or 137°C at 3 mmHg.[7][13]
Q: My product appears to be decomposing or charring in the distillation flask. What should I do?
A: Thermal decomposition suggests the distillation pot temperature is too high for too long.
Causality: DFBP, while relatively stable, can degrade at excessive temperatures, especially if acidic or basic impurities are present.
Solutions:
-
Improve the Vacuum: The single most effective way to lower the boiling point is to decrease the pressure. Check your vacuum pump and all seals for leaks. A deeper vacuum (e.g., 1-2 mmHg) will significantly lower the required distillation temperature.
-
Ensure Efficient Stirring: Use a magnetic stir bar in the distillation pot. Vigorous stirring prevents localized overheating and ensures smooth boiling, preventing "bumping."
-
Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor has to travel, which is ideal for high-boiling compounds and can be performed at lower pressures.
-
Pre-neutralize the Crude Material: If you suspect acidic or basic residues, consider a simple workup before distillation. Dissolve the crude product in a suitable solvent (like dichloromethane), wash with a dilute sodium bicarbonate solution, then with brine, dry over magnesium sulfate, and remove the solvent before distilling.[14]
Vacuum Distillation Troubleshooting Workflow
Caption: Troubleshooting logic for DFBP vacuum distillation.
References
- U.S. Patent No. US20090177014A1. (2009). Process for Preparing 4,4' Difluorobenzophenone. Google Patents.
-
CAS# 345-92-6 | 4,4-Difluorobenzophenone. (n.d.). Fluoryx Labs. Retrieved from [Link]
-
Separation of 4,4'-Difluorobenzophenone on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]
-
Dunlop, R. D., & Gardner, J. H. (1933). The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. Journal of the American Chemical Society, 55(4), 1665–1666. Retrieved from [Link]
- Chinese Patent No. CN106045828A. (2016). Preparation method of 4,4'-difluorobenzophenone. Google Patents.
- German Patent No. DE102005037337A1. (2007). New process for the preparation of 4,4'-difluorobenzophenone. Google Patents.
- A kind of preparation method of 4,4'-difluorobenzophenone. (n.d.). Patsnap.
-
4,4'-Difluorobenzophenone. (n.d.). Wikipedia. Retrieved from [Link]
- European Patent No. EP0004710B1. (1982). Preparation of 4,4'-difluorobenzophenone. Google Patents.
Sources
- 1. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]
- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 6. DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4,4’-Difluorobenzophenone | SIELC Technologies [sielc.com]
- 10. EP0004710B1 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 11. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 12. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 13. fluoryx.com [fluoryx.com]
- 14. benchchem.com [benchchem.com]
common side reactions in the synthesis of 4,4'-difluorobenzophenone
Technical Support Center: Synthesis of 4,4'-Difluorobenzophenone
Welcome to the technical support center for the synthesis of 4,4'-difluorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our focus is on mitigating side reactions to enhance product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 4,4'-difluorobenzophenone?
The most prevalent and industrially favored method is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), and is often conducted in a non-polar solvent like petroleum ether.[1][3] Its popularity stems from its directness and generally high yields.[3]
Q2: What are the primary side products I should be aware of during the Friedel-Crafts synthesis?
The most significant side products are isomeric forms of difluorobenzophenone, particularly the 2,4'- and to a lesser extent, the 3,4'-isomers.[4][5] Although the fluorine atom is an ortho-, para- director, the para-substitution is strongly favored due to steric hindrance at the ortho position from the bulky acylium ion intermediate.[6]
Q3: Can polyacylation occur, and under what conditions?
While possible, polyacylation is generally not a major concern. The first acyl group added to the fluorobenzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making a second acylation event less likely.[6] However, harsh reaction conditions such as high temperatures, an excess of the acylating agent, or a highly active catalyst can increase the likelihood of this side reaction.[6]
Q4: Are there alternative synthetic routes that might avoid some of these side reactions?
Yes, an alternative two-step method involves the reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid, to form difluorodiphenylmethane (DFDPM). This intermediate, which is a mixture of isomers, is then oxidized to 4,4'-difluorobenzophenone.[5][7] While this method can also produce isomers, the final product can be purified to a high degree by recrystallization.[7] Another route involves the acylation of fluorobenzene with fluorine benzotrichloride followed by hydrolysis.[8][9]
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section provides a detailed breakdown of common issues, their root causes, and actionable solutions to improve the outcome of your synthesis.
Issue 1: Low Yield of 4,4'-Difluorobenzophenone and Significant Formation of Isomeric Impurities
Root Cause Analysis: The formation of 2,4'- and other isomers is a common challenge in Friedel-Crafts acylations. The ratio of para to ortho/meta substitution is highly dependent on reaction conditions.
Mitigation Strategies:
-
Temperature Control: Maintaining a low reaction temperature is crucial. Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, leading to a decrease in para-selectivity.[6] For instance, conducting the reaction at temperatures between -15°C and 25°C can be beneficial.[7]
-
Catalyst Choice and Stoichiometry: While aluminum chloride is standard, its high activity can sometimes lead to side reactions. In some cases, milder Lewis acids or modified catalyst systems may offer better selectivity.[10] For example, using a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate has been shown to yield high para-selectivity.[11] It's also important to use the correct stoichiometric amount of the catalyst, as an excess can promote unwanted reactions.
-
Solvent Selection: The choice of solvent can influence the isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide are often preferred as they can enhance para-selectivity due to steric factors.[10]
| Reaction Parameter | Recommended Condition | Rationale |
| Temperature | -15°C to 25°C | Minimizes ortho- and meta-isomer formation by favoring the sterically less hindered para-position.[6][7] |
| Catalyst | AlCl₃ (stoichiometric) or milder alternatives (e.g., TfOH/Re(OTf)₃) | Controls reactivity and can enhance para-selectivity.[11][12] |
| Solvent | Non-polar (e.g., Dichloromethane, Petroleum Ether) | Favors para-substitution due to steric hindrance.[1][10] |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Root Cause Analysis: Incomplete reaction can be due to several factors including insufficient reaction time, deactivation of the catalyst, or improper stoichiometry of reactants.
Mitigation Strategies:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and ensure it goes to completion.
-
Catalyst Quality: Ensure the Lewis acid catalyst is anhydrous and of high purity. Moisture can deactivate the catalyst, halting the reaction.
-
Stoichiometry: A slight excess of fluorobenzene, which can also act as a solvent, is sometimes used to drive the reaction to completion.[7]
Issue 3: Formation of More Highly Condensed Byproducts
Root Cause Analysis: In the two-step synthesis involving formaldehyde, more highly condensed products can form, especially at higher concentrations of reactants.[5]
Mitigation Strategies:
-
Dilution: Using an excess of fluorobenzene as a solvent helps to keep the concentration of the formaldehyde low, which in turn minimizes the formation of these higher molecular weight byproducts.[7] A molar ratio of fluorobenzene to formaldehyde between 8:1 and 12:1 is often preferred.[7]
Experimental Workflow & Visualization
Workflow for Friedel-Crafts Acylation of Fluorobenzene
Caption: Experimental workflow for the synthesis of 4,4'-difluorobenzophenone via Friedel-Crafts acylation.
Reaction Pathways: Main Product vs. Side Products
Sources
- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. "New Process For Preparing 4,4,' Difluorobenzophenone" [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 8. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 9. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Difluorobenzophenone Polymerization
Welcome to the technical support center for the polymerization of 4,4'-difluorobenzophenone. This guide is designed for researchers, scientists, and professionals in polymer chemistry and materials science. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying principles of this powerful polymerization technique.
The synthesis of high-performance poly(aryl ether ketone)s (PAEKs), such as PEEK, via the nucleophilic aromatic substitution (S_NAr) polymerization of 4,4'-difluorobenzophenone is a precise and demanding process.[1][2] Success hinges on meticulous control over reaction parameters. This guide is structured to move from foundational knowledge to practical, step-by-step protocols and advanced troubleshooting.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles of the polymerization process.
Q1: What is the fundamental reaction mechanism for the polymerization of 4,4'-difluorobenzophenone?
The polymerization proceeds via a Nucleophilic Aromatic Substitution (S_NAr) step-growth mechanism .[1] The key steps are:
-
Deprotonation: A bisphenol monomer (e.g., hydroquinone) is deprotonated by a weak base, typically anhydrous potassium carbonate (K₂CO₃), to form a highly reactive bisphenolate salt.[1][2]
-
Nucleophilic Attack: The electron-rich bisphenolate attacks the electron-deficient carbon atom attached to a fluorine on the 4,4'-difluorobenzophenone monomer.[1]
-
Intermediate Formation: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻), which is a good leaving group in this context. The fluoride ion then reacts with the potassium from the base to form potassium fluoride (KF), an insoluble salt.[1]
-
Chain Propagation: This process repeats, forming ether linkages and extending the polymer chain.[1]
Q2: Why is 4,4'-difluorobenzophenone so effective for this polymerization?
The efficacy of 4,4'-difluorobenzophenone is due to the powerful electron-withdrawing nature of the central ketone group (-C=O-).[1] This group strongly activates the aromatic ring for nucleophilic attack, particularly at the para positions where the fluorine atoms are located.[3][4] This activation stabilizes the negatively charged Meisenheimer intermediate, facilitating the S_NAr reaction.[3][4] Fluorine is an excellent leaving group in S_NAr reactions because its high electronegativity polarizes the C-F bond, making the carbon susceptible to attack, even though C-F bond breakage is not the rate-limiting step.[3]
Q3: What are the critical reagents and their specific roles in the reaction?
| Reagent | Role | Key Considerations |
| 4,4'-Difluorobenzophenone (DFBP) | Activated Electrophilic Monomer | High purity is essential. Impurities can act as chain terminators.[5][6] |
| Bisphenol (e.g., Hydroquinone) | Nucleophilic Monomer | Must be extremely dry. Water will hydrolyze the phenolate and inhibit polymerization. |
| Potassium Carbonate (K₂CO₃) | Weak Base | Deprotonates the bisphenol.[7] Must be anhydrous and finely powdered for high surface area. Sodium carbonate can also be used but is less reactive.[8] |
| Diphenyl Sulfone | High-Boiling Polar Aprotic Solvent | Maintains the monomers and the growing polymer chain in solution at high temperatures (up to 320°C).[2] Must be anhydrous and high purity. |
| Nitrogen or Argon | Inert Gas | Prevents oxidation of the monomers and polymer at high temperatures, which can cause discoloration and side reactions.[1] |
Q4: How is the molecular weight of the final polymer controlled?
In step-growth polymerization, achieving high molecular weight requires precise control over several factors:
-
Stoichiometric Equivalence: A near-perfect 1:1 molar ratio of the nucleophilic (bisphenol) and electrophilic (DFBP) monomers is critical. Any deviation creates an excess of one monomer, limiting the final chain length.[5]
-
High Monomer Purity: Impurities, especially monofunctional ones, will cap the growing polymer chains, drastically reducing the final molecular weight.[5]
-
High Reaction Conversion: The reaction must be driven to near completion (>99%) to achieve high molecular weight. This is facilitated by high temperatures and sufficient reaction time.
-
Effective Byproduct Removal: While the salt byproduct (KF) precipitates, ensuring all other volatile byproducts (like water from any residual moisture) are removed is key.
Standard Experimental Protocol
This protocol provides a representative method for synthesizing PEEK. Researchers should adapt it based on their specific equipment and target polymer properties.
Step 1: Reagent Preparation & Purification
-
Drying Monomers: Dry 4,4'-difluorobenzophenone and hydroquinone in a vacuum oven at 80-100°C for at least 12 hours.[9]
-
Preparing the Base: Dry anhydrous potassium carbonate (K₂CO₃) in an oven at >150°C for at least 4 hours. It is often beneficial to use a fine powder to maximize surface area.
-
Solvent Purity: Use high-purity diphenyl sulfone.
Step 2: Reactor Assembly
-
Assemble a multi-necked round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen/argon inlet, and a condenser (or Dean-Stark trap if trace water removal is a concern).
-
Ensure all glassware is meticulously dried in an oven and assembled hot under a positive flow of inert gas to prevent atmospheric moisture contamination.
Step 3: Polymerization Procedure
-
Charge the reaction flask with diphenyl sulfone and heat until it melts.
-
Add the pre-weighed 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate to the molten solvent under a strong flow of inert gas.[1]
-
Purge the reactor headspace with inert gas for at least 30 minutes while stirring to ensure an oxygen-free environment.[1]
-
Slowly heat the reaction mixture according to a staged temperature profile. A typical profile is:
-
Heat to 160°C and hold for 2 hours to allow for the formation of the bisphenolate salt.[1]
-
Increase temperature to 250°C and hold for 2 hours.[1]
-
Further increase to 320°C and hold for 1-5 hours. The viscosity of the mixture will increase dramatically as the polymer chains grow.[1] Monitor the torque on the mechanical stirrer as an indicator of molecular weight build-up.
-
Step 4: Isolation and Purification
-
After the designated time, stop heating and allow the reactor to cool to room temperature. The product will be a solid mass mixed with solvent and salt.
-
Carefully break up the solid mass and grind it into a fine powder.
-
Purify the powder by sequential washing to remove the solvent and inorganic salts. A typical washing sequence is:[1]
-
Hot acetone (3 times)
-
Hot deionized water (3 times)
-
Isopropanol or methanol (2 times)
-
-
Dry the final purified PEEK polymer in a vacuum oven at 150°C for 12-24 hours.[1]
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// Define edges to show workflow reagents -> setup; setup -> charge; charge -> polymerize; polymerize -> isolate; isolate -> purify; purify -> dry; dry -> product; } } Caption: A typical experimental workflow for PEEK synthesis.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during polymerization.
Q5: My polymer has a low molecular weight. What went wrong?
Achieving a high molecular weight is often the primary challenge. Low molecular weight can be attributed to several factors, with monomer purity and stoichiometry being the most common culprits.[5]
Possible Causes & Solutions:
-
Impurities:
-
Water: Moisture in the monomers, base, or solvent will prevent the complete formation of the reactive phenolate, halting chain growth. Solution: Meticulously dry all reagents and use an inert, dry atmosphere.[1]
-
Monofunctional Impurities: Any impurity with only one reactive site (e.g., 4-fluorobenzophenone) will act as a chain-capping agent. Solution: Use the highest purity monomers available (>99.5%) or purify them before use via recrystallization.
-
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the two monomers will leave an excess of one, limiting the maximum achievable chain length. Solution: Use a high-precision analytical balance for weighing monomers. Ensure complete transfer of all weighed materials to the reaction vessel.
-
Inefficient Base: If the potassium carbonate is not sufficiently dry, of a large particle size, or of low purity, it will not efficiently deprotonate the hydroquinone. Solution: Use finely powdered, anhydrous K₂CO₃. A slight excess (e.g., 1-5 mol%) can sometimes help drive the reaction to completion.
-
Insufficient Reaction Time/Temperature: Polymerization is an equilibrium process. If the reaction is not allowed to proceed for long enough at a sufficiently high temperature, the chains will not have time to grow.[10] Solution: Ensure the final reaction stage at ~320°C is held until the viscosity (stirrer torque) plateaus, indicating that the reaction has reached completion.
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check_purity [label="1. Check Monomer Purity\n(GC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; impure [label="Impure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Action: Purify Monomers\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_stoich [label="2. Verify Stoichiometry\n(Weighing Records)", fillcolor="#FBBC05", fontcolor="#202124"]; imbalance [label="Imbalance?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reweigh [label="Action: Re-weigh with\nHigh Precision", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_conditions [label="3. Review Conditions\n(Temp, Time, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; suboptimal [label="Suboptimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Action: Ensure Dryness,\nInert Atmosphere &\nSufficient Time/Temp", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Problem Solved", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define workflow start -> check_purity; check_purity -> impure; impure -> purify [label="Yes"]; purify -> end_node; impure -> check_stoich [label="No"];
check_stoich -> imbalance; imbalance -> reweigh [label="Yes"]; reweigh -> end_node; imbalance -> check_conditions [label="No"];
check_conditions -> suboptimal; suboptimal -> optimize [label="Yes"]; optimize -> end_node; suboptimal -> end_node [label="No, consult specialist"]; } } Caption: Troubleshooting workflow for low molecular weight polymer.
Q6: The final polymer is dark brown or black instead of the expected light beige. Why?
Discoloration is almost always a sign of degradation or side reactions, often caused by oxidation at high temperatures.[11][12]
Possible Causes & Solutions:
-
Oxygen Contamination: The presence of even trace amounts of oxygen in the reactor can lead to oxidative side reactions at temperatures above 250°C, creating chromophores that discolor the polymer. Solution: Maintain a strict, positive pressure of high-purity inert gas (nitrogen or argon) throughout the entire heating, reaction, and cooling process.[1] Ensure the system is leak-proof.
-
Excessively High Temperature: While high temperatures are necessary, exceeding 330-340°C can initiate thermal degradation and undesirable cross-linking reactions.[10][11] Solution: Use a calibrated temperature controller and ensure the thermocouple is correctly placed to measure the internal reaction temperature accurately. Avoid localized overheating by ensuring efficient stirring.
-
Impurities in Solvent or Monomers: Metallic impurities or organic contaminants can catalyze side reactions. Solution: Use only high-purity reagents. If solvent discoloration is observed upon heating alone, it should be purified or replaced.
Q7: The reaction mixture turned into an insoluble gel. What happened?
Gelation indicates the formation of a cross-linked polymer network, which is highly undesirable as it makes the material intractable and difficult to process.[11]
Possible Causes & Solutions:
-
Side Reactions at High Temperatures: This is the most common cause. Uncontrolled high temperatures can promote side reactions that lead to branching and eventual cross-linking.[11] Solution: Strictly control the reaction temperature, ensuring it does not significantly overshoot the setpoint (e.g., 320°C).
-
Reactive Impurities: The presence of poly-functional impurities (e.g., a tri-functional phenol) can act as cross-linking points. Solution: Rigorously check the purity of all monomers before use.
-
Localized Overheating: Poor stirring can create "hot spots" in the reaction mixture where the temperature is much higher than the bulk, initiating gelation. Solution: Ensure robust mechanical stirring throughout the reaction, especially as the viscosity increases, to maintain uniform heat distribution.
// Define nodes with colors start [label="Gel Formation\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_temp [label="1. Review Temperature Profile\n(Controller Logs)", fillcolor="#FBBC05", fontcolor="#202124"]; overheat [label="Overheating?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; control_temp [label="Action: Calibrate Controller,\nImprove Heat Management", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_stirring [label="2. Evaluate Stirring\n(Vortex, Uniformity)", fillcolor="#FBBC05", fontcolor="#202124"]; poor_stir [label="Inefficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_stir [label="Action: Use Baffled Flask,\nOptimize Stirrer Design", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_purity [label="3. Re-verify Monomer Purity\n(Especially for poly-functional\ncontaminants)", fillcolor="#FBBC05", fontcolor="#202124"]; impure [label="Contamination?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Action: Purify Monomers\nBefore Use", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Root Cause\nIdentified", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define workflow start -> check_temp; check_temp -> overheat; overheat -> control_temp [label="Yes"]; control_temp -> end_node; overheat -> check_stirring [label="No"];
check_stirring -> poor_stir; poor_stir -> improve_stir [label="Yes"]; improve_stir -> end_node; poor_stir -> check_purity [label="No"];
check_purity -> impure; impure -> purify [label="Yes"]; purify -> end_node; impure -> end_node [label="No, consult specialist"]; } } Caption: Troubleshooting workflow for gel formation.
References
-
PEEKCHINA. (2024, June 17). How do you make PEEK material? Retrieved from [Link]
-
Wikipedia. (n.d.). Polyether ether ketone. Retrieved from [Link]
-
CORE Scholar. (n.d.). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). US8236919B2 - Process for preparing a polyether ether ketone.
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
ResearchGate. (n.d.). Thermoreversible Gelation of Poly(ether ether ketone). Request PDF. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones. Retrieved from [Link]
-
MDPI. (2024, April 22). High Modulus, Strut-like poly(ether ether ketone) Aerogels Produced from a Benign Solvent. Retrieved from [Link]
-
Virginia Tech. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]
-
ACS Publications. (2017, March 1). Thermoreversible Gelation of Poly(ether ether ketone). ACS Macro Letters. Retrieved from [Link]
- Google Patents. (n.d.). WO2011004164A2 - Method for preparing poly (ether ketone ketones).
-
Scientific.net. (2020, April 13). Synthesis of Aromatic Polyether Ketones by Electrophilic Substitution. Retrieved from [Link]
-
ACS Publications. (2019, August 5). Hierarchical Morphology of Poly(ether ether ketone) Aerogels. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Sci-Hub. (n.d.). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (2025, August 8). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Retrieved from [Link]
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ResearchGate. (2019, August 7). Synthesis and Research of Properties of Polyether Ether Ketone. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. Retrieved from [Link]
-
Xometry. (2022, May 25). Polyether ether ketone (PEEK): Characteristics, Features, and Process. Retrieved from [Link]
-
ACS Publications. (2024, December 26). Poly(aryl ether ketone) (PAEK) with Both High Gel Content and High Crystallinity for High-Temperature Applications. ACS Applied Polymer Materials. Retrieved from [Link]
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Frontiers. (n.d.). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
-
NIH. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]
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ResearchGate. (2025, September 4). Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). Retrieved from [Link]
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ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization. Retrieved from [Link]
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Cheméo. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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PEEKCHINA. (2025, October 29). Common PEEK Processing Problems and Solutions. Retrieved from [Link]
- Google Patents. (n.d.). DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone.
- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
-
NIH. (2016, May 30). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. PMC. Retrieved from [Link]
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ResearchGate. (2025, August 6). Preparation and characterization of poly(ether ether ketone) derivatives. Retrieved from [Link]
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ResearchGate. (2025, July 12). Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction. Request PDF. Retrieved from [Link]
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Springer. (n.d.). Influence of molecular weight on the properties of poly(ether ether ketone). Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for 4,4'-Difluorobenzophenone Experiments
Welcome to the technical support center for 4,4'-difluorobenzophenone. This guide is designed for researchers, chemists, and materials scientists who utilize this critical ketone monomer in their work. As a cornerstone for high-performance polymers like PEEK and a versatile intermediate in organic synthesis, mastering its reactivity is key to experimental success. This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges, structured in a practical question-and-answer format.
Part 1: Foundational Knowledge & Safety (FAQs)
This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of 4,4'-difluorobenzophenone.
Question: What are the basic physical and chemical properties of 4,4'-difluorobenzophenone?
Answer: 4,4'-Difluorobenzophenone (DFBP) is a colorless to white crystalline solid.[1][2] Key properties are summarized in the table below. Its chemical significance lies in the two fluorine atoms, which, activated by the electron-withdrawing ketone group, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[3][4] This reactivity is the basis for its primary use in the synthesis of poly(aryl ether ketone)s (PAEKs), including PEEK.[1][5]
| Property | Value | Source(s) |
| CAS Number | 345-92-6 | [1] |
| Molecular Formula | C₁₃H₈F₂O | [1] |
| Molecular Weight | 218.20 g/mol | [1] |
| Melting Point | 106-109 °C | [6] |
| Appearance | White crystal powder | [6] |
Question: What are the essential safety precautions for handling 4,4'-difluorobenzophenone?
Answer: 4,4'-Difluorobenzophenone is classified as harmful if swallowed and causes skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[8][9] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[12]
-
Handling: Avoid all personal contact.[10] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[11] Prevent dust generation during transfer.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing or reducing agents.[7][9][11]
-
Spills: In case of a spill, clean up immediately using dry methods to avoid generating dust.[10][12] For major spills, evacuate the area and alert emergency responders.[10]
Question: How should I dispose of waste containing 4,4'-difluorobenzophenone?
Answer: All waste must be handled in accordance with local, state, and federal regulations.[10] Generally, it should be treated as hazardous chemical waste. Do not discharge into sewers or waterways, as it is toxic to aquatic life with long-lasting effects.[7][10] Consult your institution's environmental health and safety office for specific disposal procedures, which may involve incineration in a licensed facility.[7]
Part 2: Troubleshooting Synthesis and Reactions
This section dives into specific experimental problems, providing causal explanations and actionable solutions. A general troubleshooting workflow is outlined below.
Caption: General troubleshooting workflow for synthesis.
Nucleophilic Aromatic Substitution (SNAr) for Polymer Synthesis (e.g., PEEK)
The synthesis of PEEK via the reaction of 4,4'-difluorobenzophenone and a bisphenolate is a cornerstone application but is highly sensitive to reaction conditions.[3][13]
Caption: Simplified SNAr pathway for PEEK synthesis.
Question: My PEEK synthesis resulted in a low molecular weight polymer (brittle product). What went wrong?
Answer: Achieving a high molecular weight is crucial for the desirable mechanical properties of PEEK and requires precise control over stoichiometry and the elimination of impurities.[5] Several factors can prematurely terminate polymer chain growth:
-
Imperfect Stoichiometry: The step-growth polymerization mechanism requires a near-perfect 1:1 molar ratio of the 4,4'-difluorobenzophenone and the bisphenolate monomer (e.g., hydroquinone).[3] An excess of either monomer will cap the growing chains, limiting the final molecular weight. Carefully weigh high-purity monomers.
-
Presence of Water: Water will react with the highly basic phenolate species, converting them to the less reactive neutral phenol. This disrupts the required 1:1 stoichiometry. Ensure all reagents, solvents (e.g., diphenyl sulfone), and the reaction vessel are scrupulously dry.[3] Use of a co-solvent like toluene or xylene to azeotropically remove water during the in-situ formation of the phenolate salt is a common industrial practice.[14]
-
Presence of Monofunctional Impurities: Impurities with only one reactive site (e.g., 4-fluorobenzophenone or phenol) will act as chain terminators. The purity of your starting 4,4'-difluorobenzophenone is critical.[5] Isomeric impurities, such as 2,4'-difluorobenzophenone, can also disrupt the polymer chain regularity and decrease the molecular weight.[15]
-
Oxidative Side Reactions: The reaction must be conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) because oxygen can cause undesirable side reactions at the high temperatures required for polymerization (up to 320-330 °C).[3][16]
Question: The polymerization reaction is sluggish or stalls completely. What should I investigate?
Answer: A stalled reaction often points to issues with reactivity or solubility.
-
Incomplete Deprotonation: The bisphenolate must be fully formed for the reaction to proceed. If generating the salt in situ with a base like potassium carbonate (K₂CO₃), ensure the base is anhydrous and finely powdered to maximize surface area.[3] The temperature profile is also key; an initial lower temperature hold (e.g., 160 °C) can ensure complete salt formation before proceeding to higher polymerization temperatures.[3]
-
Solvent Issues: The polymerization is typically run in a high-boiling, polar aprotic solvent like diphenyl sulfone or NMP.[3][14] The solvent must be able to dissolve the monomers and the growing polymer chain. Ensure the solvent is pure and anhydrous.
-
Insufficient Temperature: PEEK synthesis requires high temperatures (often >300 °C) to maintain polymer solubility and achieve a sufficient reaction rate.[3][16] Verify your heating mantle and thermometer are calibrated and providing the correct temperature.
Friedel-Crafts Acylation for DFBP Synthesis
The standard laboratory and industrial synthesis of 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2][5][17]
Question: My Friedel-Crafts acylation is giving a very low yield and a complex mixture of products. What are the likely causes?
Answer: This reaction is sensitive to moisture, catalyst activity, and temperature.
-
Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents (fluorobenzene, 4-fluorobenzoyl chloride) or the reaction flask will hydrolyze and deactivate the AlCl₃ catalyst. Ensure all glassware is flame- or oven-dried and all reagents are anhydrous.
-
Incorrect Stoichiometry of Catalyst: A slight molar excess of AlCl₃ relative to the 4-fluorobenzoyl chloride is typically required because the catalyst coordinates with the product ketone, rendering it inactive. This product-catalyst complex is usually hydrolyzed during aqueous workup.
-
Poor Temperature Control: The reaction is exothermic. Running the reaction at too high a temperature can lead to side reactions and the formation of undesired isomers. It is often recommended to cool the initial mixture of fluorobenzene and AlCl₃ (e.g., 0-5 °C) before slowly adding the acylating agent.[18]
-
Isomer Formation: While the fluorine atom is an ortho-, para-director, the reaction strongly favors para-substitution due to sterics, yielding the desired 4,4'-isomer. However, poor reaction conditions can increase the formation of other isomers, complicating purification.
Suzuki Coupling Reactions with Benzophenone Derivatives
While 4,4'-difluorobenzophenone itself is not typically a substrate for Suzuki coupling (it's designed for SNAr), chemists often modify it by first performing a substitution and then using the resulting derivative in a cross-coupling reaction.[19] The following addresses common issues in that context.
Question: I am attempting a Suzuki coupling with a modified difluorobenzophenone derivative, but the reaction fails or I see significant side products. What should I check?
Answer: Suzuki coupling failures often trace back to the catalyst system, atmosphere, or stability of the boronic acid.[20]
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen.[20] If your reaction mixture turns black and precipitates palladium black, it's a sign of catalyst death. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and that the reaction is maintained under a positive pressure of inert gas from start to finish.[21]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen from water or other protic sources, effectively destroying your nucleophile.[20] This is especially problematic with electron-rich or certain heterocyclic boronic acids.[20] To mitigate this, you can:
-
Poor Base/Solvent Choice: The choice of base and solvent is critical and system-dependent.[22] A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or MeCN/water.[21][23] The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation. Ensure vigorous stirring, especially in biphasic systems.[20]
Part 3: Purification & Analysis Challenges
Question: What is the best way to purify crude 4,4'-difluorobenzophenone after synthesis?
Answer: Recrystallization is the most common and effective method for purifying 4,4'-difluorobenzophenone. The choice of solvent is key.
-
Common Solvents: A mixture of industrial methylated spirits and water (e.g., 80/20 w/w) has been reported to be effective.[24] Crystallization from petroleum ether has also been demonstrated.[18]
-
General Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If the solution is colored, you may add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Question: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value (106-109 °C) is a good indicator of purity. A broad or depressed melting range suggests impurities.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are definitive for structure confirmation. The ¹H NMR spectrum should show two characteristic multiplets in the aromatic region, corresponding to the protons ortho and meta to the carbonyl group.[25]
-
Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity quantitatively and detect any isomeric or other impurities.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation
This protocol is a representative example and should be adapted and optimized.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: In the flask, under a positive pressure of nitrogen, add anhydrous aluminum chloride (AlCl₃, 1.1 eq). Add anhydrous fluorobenzene (used as both reactant and solvent, ~5-10 eq).
-
Addition: Cool the stirred suspension in an ice bath to 0-5 °C. Add 4-fluorobenzoyl chloride (1.0 eq) dropwise from the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and very cautiously quench it by slowly pouring it over crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization as described in the section above.
References
-
Cole-Parmer. Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99%. [Online] Available at: [Link]
-
Quick Company. New Process For Preparing 4,4,' Difluorobenzophenone. [Online] Available at: [Link]
- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Google Patents. EP0004710B1 - Preparation of 4,4'-difluorobenzophenone.
-
Wikipedia. 4,4'-Difluorobenzophenone. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. [Online] Available at: [Link]
- Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
- Google Patents. DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone.
-
PubChem. 4,4'-Difluorobenzophenone. [Online] Available at: [Link]
-
PEEKCHINA. How do you make PEEK material?. [Online] Available at: [Link]
-
ResearchGate. Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). [Online] Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Online] Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Online] Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. [Online] Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Online] Available at: [Link]
- Google Patents. US8236919B2 - Process for preparing a polyether ether ketone.
-
ResearchGate. Syntheses of poly(ether ketone)s from 4,4 0 -difluorobenzophenone and.... [Online] Available at: [Link]
Sources
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- 5. nbinno.com [nbinno.com]
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- 8. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
preventing byproduct formation in 4,4'-difluorobenzophenone synthesis
Welcome to the technical support center for the synthesis of 4,4'-difluorobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4,4'-difluorobenzophenone and what are the common byproducts?
The most common industrial method for synthesizing 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2][3]
The primary desired product is 4,4'-difluorobenzophenone. However, the reaction can yield several byproducts, with the most common being the isomeric 2,4'-difluorobenzophenone.[4][5][6] Although the fluorine atom is an ortho, para-director, the para position is sterically less hindered, making it the favored site of attack by the bulky acylium ion.[7] Under suboptimal conditions, polyacylation can also occur, though this is less frequent because the acyl group deactivates the aromatic ring to further electrophilic substitution.[7]
Q2: What is the role of the AlCl₃ catalyst and why must it be anhydrous?
In Friedel-Crafts acylation, anhydrous aluminum chloride (AlCl₃) acts as a strong Lewis acid.[8][9] Its primary role is to react with the 4-fluorobenzoyl chloride to generate a highly electrophilic acylium ion (F-C₆H₄-CO⁺).[8][10] This acylium ion is the reactive species that then attacks the electron-rich fluorobenzene ring.[10] A stoichiometric amount of AlCl₃ is typically required because the catalyst forms a complex with the resulting ketone product, which is a moderate Lewis base.[11] This complex is typically destroyed during aqueous workup to yield the final product.[11]
It is critical to use anhydrous AlCl₃ and maintain anhydrous conditions throughout the reaction.[7][9] If water is present, the AlCl₃ will preferentially react with it, forming aluminum hydroxides and losing its catalytic activity.[12] This not only halts the desired reaction but can also lead to the formation of undesired side products.
Q3: My reaction is producing a significant amount of the 2,4'-isomer. How can I improve the selectivity for the 4,4'-product?
Formation of the undesired 2,4'-difluorobenzophenone isomer is a common challenge. Improving the para-selectivity often involves careful control of reaction parameters.
-
Temperature: Lower reaction temperatures generally favor the formation of the para isomer.[7][13] Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a higher proportion of the 2,4'-isomer.[7] It is recommended to conduct the initial addition of reagents at low temperatures (e.g., 0-5 °C).[14]
-
Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane or petroleum ether can enhance para-selectivity by maximizing the steric hindrance effect.[1][15]
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids or catalyst systems might offer better selectivity. For instance, shape-selective catalysts like certain zeolites have been shown to significantly favor the formation of the para isomer in similar reactions.[16]
Q4: How can I monitor the reaction's progress and determine the optimal reaction time?
Prolonged reaction times can increase the likelihood of side reactions.[7] Therefore, it's important to monitor the reaction to determine the point of completion. The most common methods for monitoring are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials (fluorobenzene and 4-fluorobenzoyl chloride) and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, aliquots of the reaction mixture can be carefully quenched and analyzed by GC or GC-MS.[1][17] This allows for the determination of the relative ratios of starting materials, desired product, and byproducts over time.
The reaction should be stopped once the starting material is consumed to avoid the formation of further byproducts.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 4,4'-difluorobenzophenone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ketone Product | 1. Deactivated Catalyst: The AlCl₃ catalyst is highly sensitive to moisture.[9] | 1. Ensure all glassware is thoroughly dried (oven or flame-dried). Use high-purity, anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
| 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | 2. Monitor the reaction by TLC or GC to ensure the consumption of starting materials.[7][16] Follow a validated protocol for temperature control. | |
| 3. Loss During Workup: Product may be lost during extraction or purification steps. | 3. Ensure proper phase separation during aqueous extraction. Optimize purification techniques like recrystallization by carefully selecting the solvent system (e.g., methanol, ethanol/water, or toluene).[18][19] | |
| High Percentage of 2,4'-Isomer | 1. High Reaction Temperature: Elevated temperatures can overcome the steric barrier for ortho-acylation.[7] | 1. Maintain strict temperature control. Perform the addition of reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or slightly above, if necessary.[13][14] |
| 2. Solvent Effects: Polar solvents may favor the formation of the ortho product. | 2. Use a non-polar, inert solvent such as dichloromethane, petroleum ether, or carbon disulfide to maximize steric hindrance at the ortho position.[15] | |
| Formation of Colored Impurities | 1. Overheating: High temperatures can lead to decomposition and the formation of colored byproducts. | 1. Ensure even and controlled heating. Avoid localized overheating. |
| 2. Impure Reagents: Impurities in the starting materials can lead to side reactions. | 2. Use high-purity, distilled fluorobenzene and 4-fluorobenzoyl chloride.[7][16] | |
| Product is an Oil, Not a Crystalline Solid | 1. Presence of Impurities: The presence of isomeric byproducts (like 2,4'-difluorobenzophenone) or residual solvent can depress the melting point.[16] The melting point of pure 4,4'-difluorobenzophenone is approximately 107-109 °C.[1][5] | 1. Purify the crude product. Recrystallization from a suitable solvent like methanol or an ethanol/water mixture is often effective.[18][19] If recrystallization is difficult, column chromatography may be necessary. Seeding with a pure crystal of 4,4'-difluorobenzophenone can sometimes induce crystallization.[16] |
Experimental Protocols & Visualizations
Optimized Synthesis Protocol
This protocol is designed to maximize the yield of 4,4'-difluorobenzophenone while minimizing byproduct formation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Fluorobenzoyl chloride
-
Fluorobenzene (anhydrous)
-
Petroleum ether or Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen). Ensure all glassware is thoroughly dry.
-
In the flask, suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in the anhydrous solvent.
-
Cool the stirred suspension to 0-5 °C using an ice bath.
-
Add fluorobenzene (1.0 to 1.2 equivalents) to the dropping funnel and add it dropwise to the AlCl₃ suspension.
-
Add 4-fluorobenzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction's progress via TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., methanol) to yield pure 4,4'-difluorobenzophenone as white crystals.[18]
Reaction Mechanism and Byproduct Formation
The following diagram illustrates the core mechanism of the Friedel-Crafts acylation for this synthesis and the pathways leading to the desired product versus the primary isomeric byproduct.
Caption: Mechanism of Friedel-Crafts acylation showing product and byproduct pathways.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- US20090177014A1, Process for Preparing 4,4' Difluorobenzophenone, Google P
- RU2394016C2, 4,4'-difluorobenzophenone synthesis method, Google P
- CN106045828A, Preparation method of 4,4'-difluorobenzophenone, Google P
- EP0004710B1, Preparation of 4,4'-difluorobenzophenone, Google P
- Vedantu, What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE, [Link]
- EP0004710A2, Preparation of 4,4'-difluorobenzophenone, Google P
- Quora, What is the role of AlCl3 in the Friedal Craft acylation reaction?, [Link]
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Technical Support Center: Navigating the Challenges of Scaling Up 4,4'-Difluorobenzophenone Production
Welcome to the technical support center for the synthesis and scale-up of 4,4'-difluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical precursor for high-performance polymers like PEEK[1] and other specialty chemicals. As you transition from laboratory-scale experiments to pilot or industrial-scale production, you will likely encounter a unique set of challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities, ensuring a safe, efficient, and high-yield process.
Understanding the Core Process: Friedel-Crafts Acylation
The most prevalent industrial method for synthesizing 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2] While straightforward in principle, this reaction presents several challenges during scale-up, primarily related to its exothermic nature, the stoichiometric requirement of the catalyst, and the generation of byproducts.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the scale-up of 4,4'-difluorobenzophenone production in a question-and-answer format.
I. Reaction & Yield Optimization
Question 1: We are experiencing a significant drop in yield when moving from a 1L to a 100L reactor. What are the likely causes and how can we troubleshoot this?
Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors, often related to mass and heat transfer limitations in larger vessels.
-
Inadequate Mixing: In a large reactor, inefficient stirring can lead to localized "hot spots" where the exothermic reaction accelerates, promoting side reactions and decomposition. It can also result in poor distribution of the catalyst.
-
Troubleshooting:
-
Optimize Agitation: Ensure your reactor's agitator (impeller type, speed, and placement) is designed to handle the increased volume and viscosity of the reaction mixture. Baffles within the reactor are crucial to prevent vortexing and promote better mixing.
-
Monitor Power Number: For geometrically similar reactors, maintaining a constant power-to-volume ratio can help achieve similar mixing performance.
-
-
-
Poor Temperature Control: The Friedel-Crafts acylation is highly exothermic.[3] Heat dissipation becomes less efficient as the reactor size increases due to a lower surface-area-to-volume ratio.[3] Uncontrolled temperature increases can lead to the formation of unwanted isomers and other byproducts.
-
Troubleshooting:
-
Jacketed Reactors: Employ a jacketed reactor with a circulating thermal fluid for precise temperature control.[4]
-
Internal Cooling Coils: For very large reactors, internal cooling coils can provide additional heat transfer surface area.
-
Controlled Addition: Add the p-fluorobenzoyl chloride or aluminum chloride slowly and at a controlled rate to manage the rate of heat generation. Initial cooling of the reaction mixture (e.g., to 0-5°C) before the addition of reagents is a common practice.[5][6]
-
-
-
Moisture Contamination: Aluminum chloride is extremely sensitive to moisture and will be deactivated by any water present in the reactants, solvent, or reactor.[7][8] Larger quantities of starting materials and bigger reactors increase the potential for moisture ingress.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reactants and the solvent (e.g., petroleum ether, dichloromethane) are thoroughly dried before use.[7]
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon to displace moist air before and during the reaction.[8]
-
Fresh Catalyst: Use freshly opened or properly stored anhydrous aluminum chloride.
-
-
II. Impurity Profile & Purification
Question 2: We are observing an increased proportion of the 2,4'- and 3,4'-isomers in our scaled-up batches. How can we improve the regioselectivity for the desired 4,4'-isomer?
Answer: Controlling regioselectivity in Friedel-Crafts acylation is critical for obtaining high-purity 4,4'-difluorobenzophenone. The formation of undesired isomers is often influenced by reaction temperature and solvent choice.
-
Temperature Effects: Higher reaction temperatures can provide the activation energy for the formation of thermodynamically more stable, but undesired, isomers.[9]
-
Troubleshooting:
-
Low-Temperature Reaction: Conduct the reaction at lower temperatures (e.g., 0-10°C) to favor the kinetically controlled formation of the para-isomer.[3][9]
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools like FTIR or Raman spectroscopy to track the formation of isomers in real-time, allowing for dynamic control of the reaction temperature.[10][11]
-
-
-
Solvent Polarity: The polarity of the solvent can influence the product distribution. Non-polar solvents often favor the formation of the para-isomer.[12]
-
Troubleshooting:
-
Solvent Screening: While petroleum ether or dichloromethane are common, a solvent screening study at the pilot scale may reveal a solvent system that optimizes the isomer ratio.
-
-
Question 3: What are the most effective methods for purifying large quantities of 4,4'-difluorobenzophenone to ≥99.9% purity required for PEEK synthesis?
Answer: Achieving the high purity required for polymerization is a critical step.[1] While simple recrystallization is effective at the lab scale, a multi-step approach is often necessary for industrial quantities.
-
Initial Purification - Quenching and Washing:
-
Controlled Quenching: The reaction is typically quenched by carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.[5] This breaks down the aluminum chloride-ketone complex. For large-scale operations, this process must be done slowly and with efficient cooling to manage the exotherm.
-
Aqueous Washes: Subsequent washes with dilute acid, water, and a sodium bicarbonate solution help remove residual catalyst and other water-soluble impurities.
-
-
Industrial-Scale Purification Techniques:
Technique Description Advantages Considerations Recrystallization Dissolving the crude product in a hot solvent (e.g., methanol, ethanol) and allowing it to cool slowly to form pure crystals.[6][13] Effective for removing many impurities. Solvent selection is critical. Can be solvent-intensive and may require multiple recrystallization steps. Fractional Distillation Separating components based on differences in their boiling points. Can be effective for removing impurities with significantly different boiling points. 4,4'-difluorobenzophenone has a high boiling point, requiring vacuum distillation to prevent thermal degradation. Less effective for separating close-boiling isomers.[2][14] Melt Crystallization Purifying the compound by partially melting the crude solid and separating the molten, impurity-rich phase from the purer solid phase.[15] Highly effective for achieving very high purities (≥99.9%).[16][17] Solvent-free, making it a "greener" alternative.[15] Requires specialized equipment. May not be suitable for all impurity profiles.[16]
III. Catalyst & Waste Management
Question 4: Handling and disposing of large quantities of aluminum chloride is a major challenge. What are the best practices for its management and are there any recycling options?
Answer: Aluminum chloride management is a significant environmental and safety concern in large-scale Friedel-Crafts reactions.
-
Safe Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[18] Personnel must be equipped with appropriate personal protective equipment (PPE), and all transfers should be conducted in a controlled, moisture-free environment.
-
Waste Treatment and Disposal:
-
Neutralization: The acidic waste stream from the quenching step can be neutralized with a base like soda ash or lime.[19] This should be done cautiously in a suitable vessel with cooling and off-gas scrubbing capabilities, as the neutralization is exothermic and releases carbon dioxide.
-
Solid Waste Disposal: The resulting aluminum hydroxide sludge must be disposed of in accordance with local, state, and federal regulations, often in a designated hazardous waste landfill.[18][20]
-
-
Recycling and "Greener" Alternatives:
-
Recycling Aluminum Chloride: Some methods have been developed to recover aluminum chloride from the reaction mixture. One approach involves concentrating the reaction system, adding a replacement solvent, and then carefully adding a controlled amount of water to precipitate aluminum chloride hexahydrate, which can then be dehydrated and reused.[21]
-
Alternative Catalysts: Research is ongoing into more environmentally friendly and recyclable solid acid catalysts, such as zeolites and certain metal oxides, to replace aluminum chloride in Friedel-Crafts acylations.[22][23]
-
Experimental Workflows & Diagrams
Workflow for Scale-Up Troubleshooting
Caption: Troubleshooting workflow for low yield in scaled-up production.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
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- PURIFICATION THROUGH MELT CRYSTALLIZ
- Melt Crystallization: The suspension-based process for pure crystal transform
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- Safe and responsible disposal of aluminum chloride?. (2019, April 12). Chemistry Stack Exchange.
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- What is Fractional Distill
- Zooming in with QSPR on Friedel-Crafts acylation reactions over modified BEA zeolites. (2025, November 11).
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. (n.d.). Benchchem.
- Experiment 14: Friedel-Crafts Acyl
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- Distillation of aromatic ketone from aromatic alcohol with acid. (n.d.).
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- Friedel-Crafts Acyl
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Technical Support Center: Enhancing the Purity of 4,4'-Difluorobenzophenone
Welcome to the technical support resource for 4,4'-difluorobenzophenone (DFBP). This guide is designed for researchers, scientists, and professionals in drug development and material science who are working with this critical compound. As a key precursor for high-performance polymers like polyetheretherketone (PEEK), the purity of DFBP is not just a quality metric—it is a determinant of the final polymer's properties and performance.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices to empower you to resolve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-difluorobenzophenone and why is it significant?
4,4'-Difluorobenzophenone (CAS No. 345-92-6) is a diaryl ketone with a fluorine atom substituted at the para position of each phenyl ring.[3] Its chemical structure, specifically the electron-withdrawing nature of the fluorine atoms and the ketone linkage, makes it an essential monomer for nucleophilic aromatic substitution (SNAr) polymerization.[2] Its primary application is in the synthesis of PEEK, a high-performance thermoplastic valued for its exceptional thermal stability, chemical resistance, and mechanical strength, making it indispensable in the aerospace, medical, and automotive industries.[1][4][5]
Q2: Why is achieving ultra-high purity (>99.9%) of DFBP critical for PEEK synthesis?
The synthesis of high-molecular-weight PEEK is a step-growth polymerization that is exquisitely sensitive to impurities.[1] Here’s why purity is paramount:
-
Stoichiometric Imbalance: Monofunctional impurities or non-reactive contaminants disrupt the precise 1:1 molar ratio required between DFBP and the bisphenolate co-monomer (e.g., the salt of 1,4-benzenediol). This imbalance is a primary cause of premature chain termination, leading to a lower molecular weight polymer with inferior mechanical properties.
-
Side Reactions: Reactive impurities can initiate unwanted side reactions, leading to branching, cross-linking, or the formation of defects in the polymer chain. This compromises the thermal stability and structural integrity of the final PEEK material.
-
Coloration: Colored impurities in the monomer can be incorporated into the polymer backbone, resulting in a discolored final product, which is often undesirable for commercial applications.
Q3: What are the common impurities found in crude 4,4'-difluorobenzophenone?
Impurities are typically introduced during synthesis. The most common industrial synthesis is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][4][6][7]
| Impurity Name | Source / Reason for Presence | Separation Challenge |
| 2,4'-Difluorobenzophenone | Isomeric by-product of Friedel-Crafts acylation due to ortho-position attack on fluorobenzene.[6] | Similar polarity and boiling point to the 4,4' isomer, making separation by simple distillation or recrystallization difficult. |
| 4-Fluorobenzoic Acid | Hydrolysis of unreacted 4-fluorobenzoyl chloride starting material during workup. | Acidic nature; can be removed by a basic wash, but may co-precipitate with the product if pH is not controlled. |
| Fluorobenzene | Unreacted starting material. | Highly volatile; typically removed during solvent evaporation but can be trapped in the crystal lattice. |
| Aluminum Salts (Residual) | Catalyst residue from the Friedel-Crafts reaction. | Inorganic; can be removed with an aqueous acid wash (e.g., dilute HCl) during the workup phase. |
| Polymeric By-products | High-molecular-weight species formed from side reactions at elevated temperatures. | Non-volatile and often colored; typically removed by filtration or recrystallization. |
Q4: What analytical techniques are recommended for purity assessment and impurity profiling?
A multi-technique approach is essential for accurate purity determination.
-
Gas Chromatography (GC): The gold standard for quantifying volatile organic impurities, especially isomers like 2,4'-difluorobenzophenone. A high-polarity column is recommended for better separation. Purity is typically reported as area %.[8]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating a wider range of impurities, including less volatile ones and reaction by-products. A reverse-phase C18 column is commonly used.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural confirmation and detecting impurities with distinct signals.[10][11] Quantitative NMR (qNMR) can be used for precise purity determination against a certified reference material.[12][13]
-
Melting Point Analysis: A sharp melting point within a narrow range (e.g., 107-109°C) is a good indicator of high purity.[4][8] A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification of 4,4'-difluorobenzophenone.
Workflow Overview: From Crude Product to High-Purity DFBP
The diagram below outlines a general workflow for purifying crude DFBP. The key is an iterative process of purification followed by rigorous analytical verification.
Caption: General workflow for the purification of 4,4'-difluorobenzophenone.
Q5: My initial purity by GC is <98%. How can I remove significant amounts of isomers and other by-products?
Answer: For a product with significant impurities, particularly the 2,4'-isomer, a carefully optimized recrystallization is the most effective and scalable method.[14][15] The principle relies on the slight differences in solubility between the desired 4,4'-isomer and impurities in a chosen solvent system.
Detailed Protocol: Optimized Recrystallization of 4,4'-Difluorobenzophenone
-
Solvent Selection (The Critical Step): The goal is to find a solvent that dissolves DFBP well at elevated temperatures but poorly at low temperatures. Based on its polarity, a moderately polar solvent or a binary solvent mixture is ideal. Methanol and ethanol are commonly effective.[10][15]
-
Action: Perform small-scale solubility tests. Place ~50 mg of your crude DFBP in test tubes with 1 mL of different solvents (e.g., methanol, ethanol, isopropanol, toluene, heptane/ethyl acetate mixture). Heat to boiling. A good solvent will fully dissolve the solid when hot. Let it cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.
-
-
Dissolution: Place the crude DFBP (e.g., 10.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., methanol) portion-wise while heating the mixture to a gentle boil with stirring (use a magnetic stir bar). Add just enough solvent to fully dissolve the solid. Adding a large excess will reduce your yield.
-
Hot Filtration (Optional but Recommended for Colored/Insoluble Impurities): If you observe colored impurities or insoluble material in the hot solution, perform a hot filtration.
-
Causality: Insoluble polymeric by-products or inorganic salts will be removed at this stage. Keeping the solution hot prevents the desired product from crystallizing prematurely on the filter paper.
-
Action: Place a funnel with fluted filter paper on a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible.
-
-
Slow Cooling for Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.
-
Causality: Slow cooling promotes the formation of large, well-ordered crystals. The crystal lattice of the pure 4,4'-isomer forms preferentially, excluding the "misfit" impurity molecules (like the 2,4'-isomer), which remain in the mother liquor. Rapid crashing will trap impurities.
-
-
Cooling in Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-rich mother liquor adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50°C) can be used to remove the final traces of solvent.
-
Verification: Analyze the purity of the dried product using GC or HPLC and check its melting point. If the purity target is not met, a second recrystallization may be necessary.
Q6: My recrystallization isn't working: the product is oiling out, the yield is very low, or no crystals are forming. What should I do?
Answer: These are common issues in crystallization that can be systematically resolved. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solute comes out as a liquid instead of a solid.
Troubleshooting Logic: Recrystallization Issues
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Technical Support Center: Degradation Pathways of 4,4'-Difluorobenzophenone
Disclaimer: This technical guide is intended for research, scientific, and drug development professionals. The information on the degradation of 4,4'-difluorobenzophenone is based on established principles of organic chemistry and data from structurally similar compounds due to limited direct literature on this specific molecule. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction
4,4'-Difluorobenzophenone (DFBP) is a key building block in the synthesis of high-performance polymers such as polyetheretherketone (PEEK) and is also utilized in the manufacturing of pharmaceuticals and agrochemicals.[1][2][3] Its chemical stability is a desirable trait for these applications; however, understanding its potential degradation pathways is crucial for environmental fate assessment, stability studies of formulated products, and the development of effective analytical methods. This technical support center provides a comprehensive guide to the likely degradation pathways of DFBP, troubleshooting advice for experimental studies, and answers to frequently asked questions.
Core Degradation Pathways
While specific studies on the degradation of 4,4'-difluorobenzophenone are not extensively available in peer-reviewed literature, we can infer its likely degradation pathways based on the reactivity of the benzophenone core and the carbon-fluorine bond. The primary degradation routes are anticipated to be photodegradation , microbial degradation , and to a lesser extent, chemical hydrolysis .
Photodegradation
Benzophenone and its derivatives are well-known photosensitizers and are susceptible to photodegradation.[4] The primary mechanism involves the absorption of UV radiation, leading to the formation of an excited triplet state. This excited state can then initiate further reactions.
Expected Photodegradation Products of 4,4'-Difluorobenzophenone:
| Potential Product | Formation Mechanism | Analytical Consideration |
| 4-Fluorobenzoic acid | Cleavage of the carbonyl bridge | HPLC, GC-MS |
| 4-Fluorophenol | Reductive cleavage and hydroxylation | HPLC, GC-MS |
| Hydroxylated derivatives | Reaction with hydroxyl radicals generated in the presence of water and UV light | LC-MS/MS for identification of various isomers |
| Polymeric materials | Radical polymerization initiated by the excited benzophenone | Size Exclusion Chromatography (SEC) |
Experimental Workflow for Photodegradation Studies:
Caption: Workflow for a typical photodegradation experiment of 4,4'-difluorobenzophenone.
Troubleshooting Guide: Photodegradation Experiments
Q1: My 4,4'-difluorobenzophenone sample is not degrading under UV irradiation. What could be the issue?
A1:
-
Wavelength of UV source: Ensure the wavelength of your UV lamp corresponds to the absorption maximum of 4,4'-difluorobenzophenone. While a broad-spectrum lamp is a good starting point, you may need to use a lamp with a more specific wavelength if degradation is slow.
-
Solvent effects: The choice of solvent can significantly impact photodegradation. Protic solvents like water or methanol can participate in the reaction, while aprotic solvents like acetonitrile may lead to different degradation products. Ensure your solvent is UV-transparent at the irradiation wavelength.
-
Oxygen concentration: The presence of oxygen can either promote or inhibit photodegradation depending on the specific pathway. Try purging your sample with nitrogen or argon to create an anaerobic environment and compare the results to an oxygen-saturated sample.
-
Concentration of DFBP: At high concentrations, self-quenching or inner filter effects can occur, where the DFBP molecules absorb the light before it can reach the reactive species. Consider diluting your sample.
Q2: I am seeing many unexpected peaks in my chromatogram after the photodegradation experiment. How can I identify them?
A2:
-
Use of a Diode Array Detector (DAD): An HPLC with a DAD can provide UV spectra for each peak, which can help in preliminary identification by comparing them to known standards or literature data for similar compounds.
-
High-Resolution Mass Spectrometry (HRMS): LC-MS/MS with a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is essential for obtaining accurate mass measurements of the degradation products. This allows for the determination of elemental compositions and aids in structure elucidation.
-
Reference Standards: If you hypothesize the formation of specific degradation products like 4-fluorobenzoic acid or 4-fluorophenol, obtaining certified reference standards is the most definitive way to confirm their presence by comparing retention times and mass spectra.
Microbial Degradation
The biodegradation of halogenated aromatic compounds is a well-documented phenomenon.[5] Microorganisms have evolved enzymatic machinery to cleave aromatic rings and, in some cases, to dehalogenate these molecules. The degradation of 4,4'-difluorobenzophenone is likely to proceed through initial enzymatic modifications followed by ring cleavage.
Plausible Microbial Degradation Pathway:
Caption: A proposed microbial degradation pathway for 4,4'-difluorobenzophenone.
Studies on the microbial degradation of 4-fluorobenzoate have shown that bacteria can hydroxylate the aromatic ring, leading to the release of fluoride ions.[6][7] A similar mechanism can be postulated for 4,4'-difluorobenzophenone, where initial hydroxylation would be a key step.
Frequently Asked Questions (FAQs)
Q1: Is 4,4'-difluorobenzophenone considered environmentally persistent?
A1: While direct data is limited, its chemical structure, characterized by strong carbon-fluorine bonds, suggests that it is likely to be relatively persistent in the environment.[8] However, the potential for photodegradation and microbial degradation means it is not completely inert.
Q2: What are the primary safety concerns when handling 4,4'-difluorobenzophenone?
A2: 4,4'-Difluorobenzophenone is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12]
Q3: What analytical methods are suitable for quantifying 4,4'-difluorobenzophenone in environmental samples?
A3:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying DFBP. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a suitable technique, particularly for its high sensitivity and specificity.[14] Derivatization may be necessary for certain degradation products to improve their volatility.
-
Certified Reference Materials: For accurate quantification, it is crucial to use a certified reference material of 4,4'-difluorobenzophenone for calibration.
Q4: Can 4,4'-difluorobenzophenone be degraded by hydrolysis?
A4: Benzophenones are generally stable to hydrolysis under neutral pH conditions.[15] However, under strongly acidic or basic conditions and elevated temperatures, hydrolysis of the ether linkages in its polymer derivatives (like PEEK) can occur. Direct hydrolysis of the carbon-fluorine bond in DFBP is unlikely under typical environmental conditions.
Q5: What are the expected degradation products in a microbial degradation study?
A5: Based on studies of similar fluorinated aromatic compounds, you can expect to see hydroxylated intermediates, where one or both fluorine atoms are replaced by a hydroxyl group.[6][16] Subsequent ring cleavage would lead to smaller fluorinated and non-fluorinated aliphatic acids. The detection of fluoride ions in the culture medium is a strong indicator of successful dehalogenation.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99%. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4,4'-Difluorobenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
-
Cheméo. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
Analytice. (n.d.). 4,4'-difluorobenzophenone - analysis. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
LookChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. Retrieved from [Link]
-
PubMed. (1991). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
Quick Company. (n.d.). "New Process For Preparing 4,4,' Difluorobenzophenone". Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Microbial Degradation of the DDT Metabolite Dichlorobenzophenone ( DBP ). Retrieved from [Link]
-
ResearchGate. (2018). Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs. Retrieved from [Link]
-
NIH. (2005). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
Applied and Environmental Microbiology. (1991). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]
-
PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Retrieved from [Link]
-
MDPI. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Retrieved from [Link]
-
UC Riverside News. (2022). Microbes can degrade the toughest PFAS. Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Difluorobenzophenone Mass Spectrum. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]
- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Microbial Degradation of the DDT Metabolite Dichlorobenzophenone ( DBP ) | Semantic Scholar [semanticscholar.org]
- 6. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate | Semantic Scholar [semanticscholar.org]
- 8. Microbes can degrade the toughest PFAS | UCR News | UC Riverside [news.ucr.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 4,4’-Difluorobenzophenone | SIELC Technologies [sielc.com]
- 14. 4,4'-difluorobenzophenone - analysis - Analytice [analytice.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 4,4'-Difluorobenzophenone
Welcome to the Technical Support Center for the synthesis of 4,4'-difluorobenzophenone. This guide is designed for researchers, chemists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this critical chemical intermediate. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of 4,4'-difluorobenzophenone, particularly via the widely used Friedel-Crafts acylation pathway.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the Friedel-Crafts acylation for 4,4'-difluorobenzophenone synthesis can stem from several factors, primarily related to catalyst activity, reactant purity, and reaction conditions.
-
Catalyst Deactivation: The most common catalyst, anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. Any moisture in your reactants or solvent will react with and deactivate the AlCl₃, rendering it ineffective.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use freshly opened or properly stored anhydrous AlCl₃. Clumping is an indicator of hydration.
-
Dry your solvent (e.g., petroleum ether, dichloromethane) and fluorobenzene using appropriate drying agents (e.g., molecular sieves, calcium hydride) prior to the reaction.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Stoichiometry of the Catalyst: In Friedel-Crafts acylation, AlCl₃ is not a true catalyst but a reagent that is consumed during the reaction. It forms a complex with the carbonyl group of the product, 4,4'-difluorobenzophenone.[1] Therefore, a stoichiometric amount (at least 1.1 to 1.5 equivalents) is required for the reaction to proceed to completion.[1][2]
-
Troubleshooting Steps:
-
Carefully calculate and weigh the amount of AlCl₃ to ensure you are using a slight excess relative to the limiting reagent (p-fluorobenzoyl chloride).
-
-
-
Reaction Temperature: While the reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, maintaining too low a temperature for an extended period can slow down the reaction rate and lead to incomplete conversion.[3]
-
Troubleshooting Steps:
-
After the initial addition of reactants at low temperature, allow the reaction to gradually warm to room temperature and stir for an adequate duration (2-4 hours is typical) to ensure completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Purity of Reactants: The presence of impurities in fluorobenzene or p-fluorobenzoyl chloride can lead to side reactions and a lower yield of the desired product.
-
Troubleshooting Steps:
-
Use high-purity starting materials. If necessary, distill fluorobenzene and p-fluorobenzoyl chloride before use.
-
-
Question 2: My final product is contaminated with an isomeric impurity. How can I identify it and improve the regioselectivity of the reaction?
Answer:
The most common isomeric impurity in this synthesis is 2,4'-difluorobenzophenone. This arises from the acylation of fluorobenzene at the ortho position instead of the desired para position.
-
Identification of the Isomer:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective technique to separate and identify the 4,4' and 2,4' isomers based on their retention times and mass fragmentation patterns.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can distinguish between the isomers due to the different chemical environments of the protons and fluorine atoms on the aromatic rings.
-
-
Improving Regioselectivity:
-
Steric Hindrance: The formation of the para-substituted product is generally favored due to less steric hindrance compared to the ortho position.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the para isomer. Running the reaction at 0-5°C during the addition of the electrophile can enhance the selectivity for the 4,4'-isomer.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like petroleum ether or hexane are commonly used and generally provide good selectivity.[4] Experimenting with different non-polar solvents may help optimize the regioselectivity.
-
-
Purification: If the formation of the 2,4'-isomer cannot be completely avoided, purification of the final product is necessary.
-
Recrystallization: This is a highly effective method for purifying 4,4'-difluorobenzophenone. A common solvent system is a mixture of glacial acetic acid and water (e.g., 9:1 ratio), or recrystallization from methanol or petroleum ether.[3][5] The desired 4,4'-isomer is typically less soluble and will crystallize out upon cooling, leaving the 2,4'-isomer in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity.[5]
-
II. Frequently Asked Questions (FAQs)
What is the role of the Lewis acid catalyst in the Friedel-Crafts acylation for 4,4'-difluorobenzophenone synthesis?
The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), plays a crucial role in activating the acylating agent (p-fluorobenzoyl chloride). It coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion.[6] This acylium ion is then attacked by the electron-rich aromatic ring of fluorobenzene in an electrophilic aromatic substitution reaction to form the carbon-carbon bond of the benzophenone structure.
dot
Caption: Mechanism of Friedel-Crafts Acylation.
Are there alternative catalysts to aluminum chloride for this synthesis?
Yes, while AlCl₃ is the most common, other Lewis acids and Brønsted acids can be used.[7]
| Catalyst Type | Examples | Considerations |
| Strong Lewis Acids | FeCl₃, BF₃, SbCl₅, TiCl₄ | Similar reactivity to AlCl₃ but may offer different selectivities or require different reaction conditions.[7] |
| Milder Lewis Acids | Zn(II) salts | May be effective for activated aromatic rings, potentially reducing side reactions.[1] |
| Brønsted Acids | H₂SO₄, HF | Can also catalyze the reaction, but may lead to different side products and require specific handling procedures.[7] |
| Solid Acid Catalysts | Zeolites | Offer advantages in terms of catalyst recovery and reuse, making the process more environmentally friendly. |
The choice of catalyst depends on factors such as cost, desired reactivity, selectivity, and the scale of the reaction. For laboratory-scale synthesis, AlCl₃ remains a popular choice due to its high reactivity and ready availability.
How critical is the reaction solvent, and what are the best practices for its selection and handling?
The reaction solvent is critical for several reasons: it dissolves the reactants, helps to control the reaction temperature, and can influence the regioselectivity.
-
Solvent Selection: Non-polar, aprotic solvents are generally preferred for Friedel-Crafts acylation to avoid reaction with the catalyst and intermediates.
-
Commonly Used Solvents: Petroleum ether, hexane, dichloromethane, and carbon disulfide. Fluorobenzene itself can also be used in excess to act as both a reactant and a solvent.[5]
-
-
Best Practices for Handling:
-
Anhydrous Conditions: The solvent must be thoroughly dried before use to prevent deactivation of the Lewis acid catalyst.
-
Inertness: The solvent should not react with the catalyst or any of the reactants or intermediates.
-
Appropriate Boiling Point: The boiling point of the solvent should be suitable for the desired reaction temperature and allow for easy removal during workup.
-
dot
Caption: Key Solvent Considerations.
What is a typical experimental protocol for the synthesis of 4,4'-difluorobenzophenone using aluminum chloride?
The following is a representative laboratory-scale protocol. Always consult original literature and perform a thorough safety assessment before conducting any experiment.
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (for an inert atmosphere).
-
Under a gentle flow of nitrogen or argon, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the flask.
-
Add a suitable anhydrous solvent, such as petroleum ether.
-
-
Reaction:
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add p-fluorobenzoyl chloride (1 equivalent) to the stirred suspension.
-
Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.[2]
-
-
Workup and Purification:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid product by recrystallization from a suitable solvent (e.g., methanol or a mixture of acetic acid and water) to obtain pure 4,4'-difluorobenzophenone as white crystals.[3]
-
dot
Caption: Experimental Workflow for Synthesis.
III. References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Google Patents. (2016). CN106045828A - Preparation method of 4,4'-difluorobenzophenone. Retrieved from
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. Retrieved from
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
Google Patents. (1979). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone. Retrieved from
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 4. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4,4'-Difluorobenzophenone and Other Benzophenone Derivatives for Researchers
Introduction
The benzophenone scaffold, a simple yet remarkably versatile diaryl ketone, is a cornerstone in medicinal chemistry, photochemistry, and materials science.[1][2] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] In the realm of materials science, they are integral to the synthesis of high-performance polymers and serve as efficient photoinitiators.[4][5] The strategic placement of substituents on the phenyl rings allows for the fine-tuning of the molecule's electronic, photophysical, and biological properties.
This guide provides an in-depth comparison of 4,4'-difluorobenzophenone with other key benzophenone derivatives, including the parent (unsubstituted) benzophenone and 4,4'-dichlorobenzophenone. We will explore how the nature and position of halogen substituents influence the molecule's reactivity, photophysical characteristics, and biological efficacy, supported by experimental data and detailed protocols to empower researchers in their selection and application of these valuable compounds.
Chemical Reactivity: The Impact of Fluorination
A key differentiator for 4,4'-difluorobenzophenone is its enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is fundamental to its most significant industrial application: the synthesis of polyetheretherketone (PEEK).
Nucleophilic Aromatic Substitution (SNAr) and PEEK Synthesis
The electron-withdrawing nature of the fluorine atoms, coupled with the activating effect of the central carbonyl group, makes the para-positions of 4,4'-difluorobenzophenone highly susceptible to nucleophilic attack.[6] In SNAr reactions, fluoride is an excellent leaving group, a somewhat counterintuitive fact that is attributed to the high electronegativity of fluorine polarizing the carbon-fluorine bond and facilitating the rate-determining nucleophilic attack.[7][8]
This high reactivity is harnessed in the synthesis of PEEK, a high-performance thermoplastic with exceptional thermal and mechanical properties.[5][9] The polymerization proceeds via the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[10]
Experimental Protocol: Synthesis of PEEK from 4,4'-Difluorobenzophenone
This protocol outlines a typical laboratory-scale synthesis of PEEK.
Materials:
-
4,4'-Difluorobenzophenone (DFBP)
-
Hydroquinone
-
Anhydrous sodium carbonate
-
Diphenyl sulfone
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add hydroquinone, diphenyl sulfone, NMP, and toluene.
-
Azeotropic Dehydration: Heat the mixture to 140-150 °C and reflux for 2-3 hours to remove any water azeotropically.
-
Monomer Addition: Cool the mixture to approximately 80 °C and add 4,4'-difluorobenzophenone and anhydrous sodium carbonate.
-
Polymerization: Gradually heat the reaction mixture to 180-200 °C while distilling off the toluene. Maintain the temperature for 1-2 hours. Then, raise the temperature to 280-320 °C and hold for another 2-3 hours to complete the polymerization. The viscosity of the mixture will increase significantly.
-
Precipitation and Washing: Cool the reactor and dissolve the solid polymer mixture in a suitable solvent. Precipitate the PEEK polymer by pouring the solution into a non-solvent like methanol.
-
Purification: Filter the polymer and wash it extensively with hot deionized water and methanol to remove residual salts and solvent.
-
Drying: Dry the purified PEEK polymer in a vacuum oven at 120-150 °C until a constant weight is achieved.
Caption: Synthesis of PEEK via nucleophilic aromatic substitution.
Photophysical Properties: A Comparative Overview
The benzophenone core is an excellent chromophore, known for its ability to absorb UV radiation and efficiently populate a long-lived triplet excited state.[1] This property makes benzophenone derivatives valuable as photosensitizers and photoinitiators.[11] The nature of the substituents on the phenyl rings can significantly modulate these photophysical properties.
| Property | Benzophenone | 4,4'-Difluorobenzophenone | 4,4'-Dichlorobenzophenone | Rationale for Differences |
| Triplet Energy (ET) | ~69 kcal/mol | Expected to be similar or slightly higher | Expected to be slightly lower | Halogen substitution can influence the energy levels of the excited states. The high electronegativity of fluorine may slightly raise the triplet energy, while the "heavy atom effect" of chlorine can lower it. |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | ~1 | Expected to be high (~1) | Expected to be high (~1) | Benzophenones are known for their highly efficient ISC. Halogenation is unlikely to significantly decrease this efficiency. |
| Phosphorescence Lifetime (τp) | Varies with conditions (e.g., ~1 ms at 77K)[12] | Expected to be shorter than benzophenone | Expected to be significantly shorter than benzophenone | The heavy atom effect of halogens (Cl > F) enhances spin-orbit coupling, which increases the rate of the formally forbidden phosphorescence decay, thus shortening the lifetime. |
Experimental Protocol: Determination of Phosphorescence Lifetime
This protocol describes a general method for measuring the phosphorescence lifetime of benzophenone derivatives at low temperatures.
Materials and Equipment:
-
Benzophenone derivative of interest
-
Spectroscopic grade solvent (e.g., ethanol/methanol mixture 4:1)
-
Quartz cuvette
-
Liquid nitrogen
-
Dewar flask for low-temperature measurements
-
Pulsed laser source for excitation (e.g., Nd:YAG laser at 355 nm)
-
Monochromator
-
Photomultiplier tube (PMT) detector
-
Digital oscilloscope
Procedure:
-
Sample Preparation: Prepare a dilute solution of the benzophenone derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which is an efficient quencher of triplet states.
-
Low-Temperature Setup: Place the quartz cuvette containing the degassed sample into the Dewar flask. Carefully fill the Dewar with liquid nitrogen to cool the sample to 77 K.
-
Excitation and Detection: Excite the sample with a short pulse from the laser. The emission is collected at a 90-degree angle and passed through a monochromator set to the wavelength of maximum phosphorescence emission.
-
Data Acquisition: The phosphorescence decay signal is detected by the PMT and recorded by the digital oscilloscope.
-
Data Analysis: The decay curve is fitted to a single exponential function to determine the phosphorescence lifetime (τp).
Caption: Jablonski diagram for benzophenone derivatives.
Biological Activity: A Comparative Anticancer Perspective
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting significant biological activity.[2] Halogenation, in particular, has been shown to enhance the anticancer properties of these compounds.[2]
Here, we compile cytotoxicity data (IC50 values) for 4,4'-difluorobenzophenone, 4,4'-dichlorobenzophenone, and the parent benzophenone against two common cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), from various sources. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable overview of the relative potency of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzophenone | HeLa | >100 (estimated) | [3] (General toxicity studies on HeLa cells) |
| MCF-7 | ~50-100 (estimated) | [1][13] (Studies on estrogenic and cytotoxic effects) | |
| 4,4'-Difluorobenzophenone | HeLa | 29 - 77 | |
| MCF-7 | 67 - 92 | ||
| 4,4'-Dichlorobenzophenone | HeLa | ~25 (estimated) | [5] (General cytotoxicity studies) |
| MCF-7 | 0.127 - 0.56 | (Studies on dichlorophenyl derivatives) |
Analysis of Cytotoxicity Data:
The compiled data suggests that halogenation at the 4 and 4' positions significantly enhances the cytotoxic activity of the benzophenone scaffold against both HeLa and MCF-7 cell lines compared to the unsubstituted parent compound. Notably, the dichlorinated derivative appears to be more potent than the difluorinated analog in the studies cited. This highlights the critical role of the type and position of halogen substituents in modulating the anticancer activity of benzophenone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line (e.g., HeLa or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzophenone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining IC₅₀ using the MTT assay.
Conclusion
4,4'-Difluorobenzophenone stands out as a highly valuable derivative within the broader benzophenone family. Its enhanced reactivity in nucleophilic aromatic substitution reactions is a key attribute, enabling the synthesis of high-performance polymers like PEEK. In the context of photophysics, while sharing the characteristic high intersystem crossing efficiency of benzophenones, the fluorine substituents are expected to subtly modulate its triplet state properties. From a biological standpoint, the introduction of fluorine atoms significantly boosts its cytotoxic potential against cancer cell lines compared to the parent benzophenone.
The choice between 4,4'-difluorobenzophenone and other derivatives, such as 4,4'-dichlorobenzophenone, will ultimately depend on the specific application. For polymer synthesis requiring a highly reactive monomer, the difluoro derivative is often preferred. In drug discovery, where subtle differences in electronic properties and lipophilicity can have a profound impact on biological activity, both di-fluoro and di-chloro derivatives represent promising scaffolds for further optimization. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making informed decisions for their specific research and development needs.
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Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. PubMed. Available at: [Link]
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Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - NIH. Available at: [Link]
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Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed. Available at: [Link]
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Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed. (2024-03-18). Available at: [Link]
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A Comparative Analysis of Synthetic Routes to 4,4'-Difluorobenzophenone: A Guide for Researchers and Drug Development Professionals
Introduction
4,4'-Difluorobenzophenone (DFBP) is a key building block in the synthesis of high-performance polymers, particularly polyetheretherketone (PEEK), as well as in the development of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a central ketone group flanked by two para-fluorinated phenyl rings, imparts desirable characteristics such as enhanced thermal stability and chemical resistance to the resulting materials.[2][3] The synthesis of high-purity DFBP is therefore a critical process for industries reliant on these advanced materials.[4]
This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to 4,4'-difluorobenzophenone. We will delve into the mechanistic details of each pathway, offer step-by-step experimental protocols, and present a comparative assessment of their performance based on yield, purity, scalability, and environmental considerations. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy for this versatile intermediate.
Key Synthetic Strategies: A Comparative Overview
The synthesis of 4,4'-difluorobenzophenone can be broadly categorized into several key methodologies. The most established and industrially significant of these are the Friedel-Crafts acylation and a two-step process involving the oxidation of 4,4'-difluorodiphenylmethane. Other notable routes include those leveraging diazotization reactions and Grignard reagents. Each of these approaches presents a unique set of advantages and challenges, which we will explore in detail.
| Synthetic Route | Key Reagents | Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Fluorobenzene, 4-Fluorobenzoyl Chloride | AlCl₃ | High | Direct, robust, and high-yielding | Formation of isomers, harsh catalyst |
| Two-Step Oxidation | Fluorobenzene, Formaldehyde, Nitric Acid | Organic Sulfonic Acids | Good | Avoids acyl chloride, utilizes simple starting materials | Multi-step, formation of isomers requiring separation |
| Diazotization | 4,4'-Diamino-diphenylmethane, NaNO₂, HF | None | Moderate to High | Avoids Friedel-Crafts limitations, good for specific precursors | Use of hazardous HF, multi-step process |
| Grignard Reaction | 4-Fluorophenylmagnesium Bromide, 4-Fluorobenzonitrile | None | Moderate | Versatile for various benzophenone derivatives | Sensitive to moisture and air, potential for side reactions |
Friedel-Crafts Acylation: The Industry Standard
The Friedel-Crafts acylation is a classic and widely adopted method for the synthesis of 4,4'-difluorobenzophenone due to its directness and generally high yields.[1][3] This electrophilic aromatic substitution reaction typically involves the acylation of fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]
Mechanistic Insight
The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction between 4-fluorobenzoyl chloride and aluminum chloride. This acylium ion then attacks the electron-rich fluorobenzene ring. The choice of a Lewis acid catalyst is critical; AlCl₃ is effective but can lead to the formation of unwanted isomers and requires careful handling due to its moisture sensitivity.
Caption: Friedel-Crafts acylation pathway for 4,4'-difluorobenzophenone synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred solution of fluorobenzene in a suitable solvent such as petroleum ether, add anhydrous aluminum chloride portion-wise at a controlled temperature, typically between 0-25 °C.[2]
-
Add p-fluorobenzoyl chloride dropwise to the reaction mixture.[2]
-
Allow the reaction to proceed for 10-30 minutes until completion.[2]
-
Quench the reaction by pouring the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[2]
-
Evaporate the solvent, and purify the crude product by recrystallization from petroleum ether to yield colorless crystals of 4,4'-difluorobenzophenone.[2]
Two-Step Synthesis via Oxidation of 4,4'-Difluorodiphenylmethane
An alternative and industrially relevant route to 4,4'-difluorobenzophenone involves a two-step process.[1] The first step is the reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid, to produce a mixture of difluorodiphenylmethane (DFDPM) isomers.[1][5][6] The subsequent step is the oxidation of the 4,4'-DFDPM isomer to the desired product.[1][5][6]
Mechanistic Considerations
This pathway avoids the use of acyl chlorides and strong Lewis acids in the initial step. The organic sulfonic acid acts as a catalyst for the electrophilic substitution of fluorobenzene with protonated formaldehyde. The resulting DFDPM is then oxidized, with nitric acid being a common oxidizing agent.[5][6] A key challenge in this route is the separation of the desired 4,4'-isomer from other isomers formed during the initial reaction.[5][7]
Caption: Two-step synthesis of 4,4'-difluorobenzophenone via DFDPM oxidation.
Experimental Protocol: Two-Step Oxidation
Step 1: Synthesis of Difluorodiphenylmethane (DFDPM)
-
React fluorobenzene with formaldehyde in the presence of an organic sulfonic acid catalyst.[5][6] The reaction temperature is typically maintained between -15°C and 70°C.[5][6]
-
Upon completion, isolate the resulting mixture of DFDPM isomers.[5][7]
Step 2: Oxidation of DFDPM
-
Oxidize the DFDPM isomer mixture with nitric acid at a temperature ranging from 50°C to 130°C.[5]
-
The resulting 4,4'-difluorobenzophenone can be isolated in isomerically pure form by recrystallization, for instance, from a mixture of acetic acid and water.[5]
Synthesis via Diazotization of 4,4'-Diamino-diphenylmethane
A less common but effective method for preparing 4,4'-difluorobenzophenone involves the diazotization of 4,4'-diamino-diphenylmethane.[8][9] This route offers an alternative to Friedel-Crafts chemistry and can be advantageous when starting from the diamino precursor.
Reaction Pathway
The process begins with the diazotization of 4,4'-diamino-diphenylmethane in anhydrous or concentrated aqueous hydrogen fluoride.[8][9] The resulting diazonium fluoride is then thermally decomposed. In one variation, this decomposition yields 4,4'-difluorodiphenylmethane, which is subsequently oxidized to the final product.[8] Alternatively, the thermal decomposition can be carried out in the presence of an oxidizing agent like nitrous acid or nitrite ions to directly yield 4,4'-difluorobenzophenone.[8][9]
Experimental Protocol: Diazotization Route
-
Slowly add solid sodium nitrite to a solution of 4,4'-diamino-diphenylmethane in aqueous hydrogen fluoride, maintaining a low temperature (e.g., -20°C to -10°C).[8][9]
-
For direct oxidation, ensure the total quantity of nitrous acid or nitrite ions is at least 4 moles per mole of the diamine.[9]
-
After cooling, extract the reaction mixture with a suitable organic solvent like carbon tetrachloride.[8][9]
-
The product can be purified by recrystallization to yield 4,4'-difluorobenzophenone.[8][9]
Grignard Reaction Approach
The Grignard reaction provides a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of 4,4'-difluorobenzophenone.[10] This approach typically involves the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with a suitable electrophile like a 4-fluorobenzonitrile.
General Mechanistic Steps
The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then hydrolyzed to yield the ketone. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water.[10]
Caption: Grignard reaction pathway for 4,4'-difluorobenzophenone synthesis.
Experimental Protocol: Grignard Reaction
-
Prepare the Grignard reagent by reacting 4-fluorobromobenzene with magnesium turnings in anhydrous ether.
-
In a separate flask, dissolve 4-fluorobenzonitrile in anhydrous ether.
-
Slowly add the Grignard reagent to the nitrile solution at a controlled temperature (e.g., 0°C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding an aqueous acid solution (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Remove the solvent and purify the crude product by column chromatography or recrystallization.
Conclusion
The selection of an optimal synthetic route for 4,4'-difluorobenzophenone is contingent upon a variety of factors, including the desired scale of production, purity requirements, cost considerations, and available starting materials. The Friedel-Crafts acylation remains a robust and high-yielding method, particularly for large-scale industrial production. The two-step oxidation process offers a viable alternative that avoids the use of acyl chlorides, though it necessitates careful isomer separation. The diazotization and Grignard reaction routes provide further flexibility, especially for laboratory-scale synthesis and when specific precursors are readily available. By understanding the nuances of each of these synthetic pathways, researchers and drug development professionals can strategically choose the most appropriate method to meet their specific needs.
References
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Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0004710B1 - Preparation of 4,4'-difluorobenzophenone.
- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
- Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
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Dunlop, R. D., & Gardner, J. H. (1933). The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. Journal of the American Chemical Society, 55(4), 1665–1666. [Link]
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Cheméo. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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Quick Company. (n.d.). New Process For Preparing 4,4,' Difluorobenzophenone. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Structural Confirmation of 4,4'-Difluorobenzophenone
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, seemingly minor structural variations can lead to vastly different pharmacological or material properties. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 4,4'-difluorobenzophenone, a key precursor in the synthesis of high-performance polymers like PEEK.[1] By juxtaposing its spectral data with that of the parent compound, benzophenone, we will illustrate how subtle changes in molecular structure manifest in distinct spectroscopic signatures.
This guide is designed to be a practical resource, offering not only the experimental data but also the underlying scientific principles and detailed protocols. Our approach is rooted in the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework, ensuring that the information presented is both accurate and actionable for professionals in the field.
The Analytical Imperative: A Multi-faceted Approach to Structural Elucidation
Confirming the identity of a molecule as specific as 4,4'-difluorobenzophenone requires a synergistic application of multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together, they provide a comprehensive and self-validating structural picture. Our analytical workflow is designed to leave no room for ambiguity.
Caption: A typical workflow for the spectroscopic confirmation of a molecular structure.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of 4,4'-difluorobenzophenone, the introduction of fluorine atoms at the para positions of the phenyl rings significantly alters the electronic environment compared to benzophenone, leading to predictable changes in the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
Data Comparison: 4,4'-Difluorobenzophenone vs. Benzophenone
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 4,4'-Difluorobenzophenone | Hortho | ~7.82 | Doublet of doublets |
| Hmeta | ~7.17 | Doublet of doublets | |
| Benzophenone | Hortho | ~7.80 | Doublet |
| Hmeta | ~7.57 | Triplet | |
| Hpara | ~7.46 | Triplet |
Analysis:
The ¹H NMR spectrum of 4,4'-difluorobenzophenone is simplified compared to benzophenone due to the symmetry introduced by the two fluorine atoms.[2] The protons on each ring are chemically equivalent. The protons ortho to the carbonyl group (Hortho) are deshielded and appear downfield, while the protons meta to the carbonyl (and ortho to the fluorine) (Hmeta) are more shielded and appear upfield. The coupling of the protons to the adjacent fluorine atoms results in the characteristic doublet of doublets splitting pattern.
In contrast, benzophenone's ¹H NMR spectrum shows three distinct signals for the ortho, meta, and para protons.[3] The ortho protons are the most deshielded, followed by the meta and para protons. The splitting patterns (doublet and triplets) are due to proton-proton coupling.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
-
Data Processing: Fourier transform the raw data and calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
Data Comparison: 4,4'-Difluorobenzophenone vs. Benzophenone
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 4,4'-Difluorobenzophenone | C=O | ~194 |
| Cipso | ~133 (d, JCF ≈ 3 Hz) | |
| Cortho | ~132 (d, JCF ≈ 9 Hz) | |
| Cmeta | ~115 (d, JCF ≈ 22 Hz) | |
| Cpara | ~165 (d, JCF ≈ 255 Hz) | |
| Benzophenone | C=O | ~196 |
| Cipso | ~137 | |
| Cortho | ~132 | |
| Cmeta | ~128 | |
| Cpara | ~130 |
Analysis:
The ¹³C NMR spectrum of 4,4'-difluorobenzophenone is characterized by the significant influence of the fluorine atoms.[5] The carbon directly bonded to fluorine (Cpara) exhibits a large one-bond carbon-fluorine coupling constant (JCF) and a significant downfield shift due to the electronegativity of fluorine. The other carbons in the ring also show smaller carbon-fluorine couplings.
In benzophenone, the carbonyl carbon appears at a similar chemical shift.[3][6] The aromatic carbons show four distinct signals due to the symmetry of the molecule.[7] The absence of C-F coupling simplifies the spectrum compared to its difluorinated counterpart.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Processing: Perform a background correction and display the spectrum in terms of transmittance or absorbance.
Data Comparison: 4,4'-Difluorobenzophenone vs. Benzophenone
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| 4,4'-Difluorobenzophenone | C=O stretch | ~1655 |
| C-F stretch | ~1230 | |
| Aromatic C=C stretch | ~1595, ~1500 | |
| Aromatic C-H stretch | >3000 | |
| Benzophenone | C=O stretch | ~1660 |
| Aromatic C=C stretch | ~1600, ~1450 | |
| Aromatic C-H stretch | >3000 |
Analysis:
The most prominent feature in the IR spectra of both compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch.[8][9] In 4,4'-difluorobenzophenone, this band appears at a slightly lower wavenumber compared to benzophenone, which can be attributed to the electron-withdrawing effect of the fluorine atoms. A key distinguishing feature for 4,4'-difluorobenzophenone is the presence of a strong C-F stretching vibration, typically found in the 1250-1000 cm⁻¹ region.[1] Both spectra exhibit characteristic aromatic C=C and C-H stretching vibrations.[10]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: HP-5MS or equivalent
-
Oven program: Start at a suitable temperature (e.g., 100 °C) and ramp to a final temperature (e.g., 280 °C).
-
-
MS Parameters:
-
Ionization energy: 70 eV
-
Mass range: 50-350 amu
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.
Data Comparison: 4,4'-Difluorobenzophenone vs. Benzophenone
| Compound | Molecular Ion (M⁺) [m/z] | Major Fragment Ions [m/z] |
| 4,4'-Difluorobenzophenone | 218 | 123 (fluorobenzoyl cation), 95 (fluorophenyl cation) |
| Benzophenone | 182 | 105 (benzoyl cation), 77 (phenyl cation) |
Analysis:
The mass spectrum of 4,4'-difluorobenzophenone shows a molecular ion peak at m/z 218, consistent with its molecular formula (C₁₃H₈F₂O).[11] The primary fragmentation pathway involves cleavage of the C-C bond between the carbonyl group and one of the fluorophenyl rings, resulting in the formation of the stable fluorobenzoyl cation at m/z 123.[5] Subsequent loss of carbon monoxide leads to the fluorophenyl cation at m/z 95.
Benzophenone exhibits a molecular ion peak at m/z 182.[12] Its fragmentation is analogous to the difluorinated derivative, with the formation of the benzoyl cation at m/z 105 and the phenyl cation at m/z 77.[13]
Caption: A comparative summary of key spectroscopic features.
Conclusion
The structural confirmation of 4,4'-difluorobenzophenone is unequivocally achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides a unique and crucial piece of the structural puzzle. The comparison with benzophenone highlights the significant and predictable influence of the fluorine substituents on the spectroscopic data. For researchers and drug development professionals, a thorough understanding and application of these analytical techniques are paramount for ensuring the identity, purity, and, ultimately, the efficacy and safety of their chemical entities.
References
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Homework.Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]
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PubMed. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]
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Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]
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Proprep. (n.d.). What is benzophenone ir spectrum? Retrieved from [Link]
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PubMed. (2005). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved from [Link]
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ResearchGate. (2014). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-Assisted extraction followed by gas chromatography-mass spectrometry. Retrieved from [Link]
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CABI. (2012). Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). I can't understand a fragment in the Mass-Spectrum of Benzophenone. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]
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MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
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ResearchGate. (n.d.). First derivative absorption spectra of benzophenone and 200 μg/mL... Retrieved from [Link]
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PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Benzophenone GC-MS (Non-derivatized) - 70eV, Positive (HMDB0032049). Retrieved from [Link]
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SpectraBase. (n.d.). 4,4'-Difluorobenzophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4,4'-Difluorobenzophenone
For researchers, medicinal chemists, and polymer scientists, the integrity of a starting material is paramount. The success of a multi-step synthesis or the final properties of a high-performance polymer often hinges on the purity of its constituent monomers. 4,4'-Difluorobenzophenone is a cornerstone building block, notably as a precursor to polyetheretherketone (PEEK), a high-performance polymer valued for its thermal stability and chemical resistance.[1][2] The presence of impurities, such as positional isomers (e.g., 2,4'-difluorobenzophenone), unreacted starting materials, or solvent residues, can dramatically alter reaction kinetics, final molecular weight, and the mechanical properties of the resulting polymer.[1]
This guide provides a comprehensive comparison of analytical techniques to assess the purity of synthesized 4,4'-difluorobenzophenone. We will move beyond simple protocols to explain the causality behind methodological choices, empowering you to design a robust, self-validating quality control strategy.
The Foundational Screen: Melting Point Analysis
Before engaging more sophisticated instrumentation, a classical melting point determination serves as an invaluable, rapid preliminary screen. The principle is rooted in the thermodynamics of phase transitions: pure, crystalline solids exhibit a sharp, well-defined melting point.[3][4] Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting point range.
For high-purity 4,4'-difluorobenzophenone, the literature reports a sharp melting point in the range of 106°C to 110°C .[5][6] A significant deviation from this range, or a melting range broader than 2°C, is an immediate indication of substantial impurities and warrants further investigation.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, synthesized 4,4'-difluorobenzophenone onto a clean watch glass. Finely crush the solid into a powder using a spatula.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.
-
Measurement: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is your melting range.
While indispensable for a quick check, melting point analysis is a bulk property and lacks the sensitivity to detect minor impurities or differentiate between isomers with similar melting points.[3]
Chromatographic Separation: Quantifying Purity and Profiling Impurities
Chromatography is the workhorse for separating and quantifying the components of a chemical mixture.[7] For a thermally stable, moderately volatile compound like 4,4'-difluorobenzophenone, both Gas and Liquid Chromatography are powerful options.
A. Gas Chromatography (GC): The Industry Standard for Assay
Gas Chromatography is the most frequently cited method for determining the purity (assay) of 4,4'-difluorobenzophenone, with commercial standards often certified by this technique.[5] Its high resolving power and sensitivity make it ideal for separating the target compound from volatile impurities and closely related isomers.
Causality of Choice: The decision to use GC is based on the compound's sufficient volatility and thermal stability at typical GC operating temperatures. The use of a Flame Ionization Detector (FID) provides excellent sensitivity and a response factor for hydrocarbons that is roughly proportional to their carbon content, allowing for reliable area-percent purity calculations without needing individual standards for every minor impurity.
Experimental Protocol: Gas Chromatography (GC-FID)
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like acetone or dichloromethane. Inject 1 µL.
Data Interpretation: The purity is calculated using the area percent method, where the peak area of 4,4'-difluorobenzophenone is divided by the total area of all peaks in the chromatogram. A purity of >99% is common for well-synthesized material.[8] Coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of impurity peaks by comparing their mass spectra to library data.[9][10]
B. High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is an exceptionally versatile technique for purity assessment, particularly when dealing with samples that may contain non-volatile or thermally labile impurities.[7] A reverse-phase (RP-HPLC) method is well-suited for 4,4'-difluorobenzophenone.[11]
Causality of Choice: HPLC is chosen for its high resolution and its operation at ambient temperature, which prevents degradation of sensitive impurities. Furthermore, the use of a Photodiode Array (PDA) or Diode Array Detector (DAD) is a self-validating mechanism; it can assess the "peak purity" of the main 4,4'-difluorobenzophenone peak by comparing UV-Vis spectra across the peak's elution profile. A non-pure peak will show spectral dissimilarities.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[11] For MS compatibility, a small amount of formic acid (0.1%) can be used instead of phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: PDA/DAD detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase. Inject 10 µL.
Spectroscopic Methods: Structural Confirmation and Identification
While chromatography quantifies purity, spectroscopy confirms that the main component is indeed the correct molecule and helps identify the structure of any impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation in organic chemistry.[3][9] For 4,4'-difluorobenzophenone, a combination of ¹H and ¹⁹F NMR provides a definitive structural fingerprint.
-
¹H NMR: Confirms the presence and symmetry of the aromatic protons. The spectrum for the 4,4' isomer is characteristic, showing two sets of signals corresponding to the protons ortho and meta to the fluorine atoms.[8][12] The presence of additional, unexpected signals would indicate proton-containing impurities.
-
¹⁹F NMR: This is arguably the most powerful NMR technique for this molecule. Since the two fluorine atoms in the 4,4' isomer are chemically equivalent, the spectrum should show a single, sharp signal. The presence of other signals is a highly sensitive indicator of isomeric impurities (e.g., 2,4'-difluorobenzophenone would show two distinct fluorine signals).[13] Furthermore, Quantitative ¹⁹F NMR (qNMR) using a certified internal standard can provide an extremely accurate and precise purity value.[14]
-
¹³C NMR: Confirms the carbon framework of the molecule, including the carbonyl carbon.[15]
B. Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight and the fragmentation pattern, which can help in structural confirmation.[9]
-
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₈F₂O with an exact mass of approximately 218.0543 Da.[15]
-
Impurity Identification: When coupled with GC or HPLC, MS is the definitive tool for identifying unknown impurity peaks. The mass spectrum of an impurity can reveal its molecular weight and structural fragments, often allowing for its complete identification.
Comparative Analysis & Recommended Strategy
No single technique tells the whole story. A robust purity assessment relies on an orthogonal approach, using multiple techniques that measure different chemical properties.
| Technique | Primary Purpose | Sensitivity | Throughput | Key Insights Provided |
| Melting Point | Preliminary Purity Screen | Low | High | Bulk purity; presence of significant impurities.[4] |
| Gas Chromatography (GC) | Quantitative Purity (Assay) | High | High | Percent purity; detection of volatile impurities and isomers.[5] |
| HPLC with PDA | Purity Profiling | High | Medium | Percent purity; peak purity confirmation; non-volatile impurities.[11] |
| ¹H & ¹⁹F NMR | Structural Confirmation | Medium | Medium | Unambiguous isomer confirmation; detection of structural impurities.[9] |
| Mass Spectrometry (MS) | Identification | Very High | High | Molecular weight confirmation; structural identification of impurities.[9] |
Recommended Purity Assessment Workflow
A logical, tiered approach ensures both efficiency and comprehensive characterization.
-
Tier 1 (Initial Screening): Always begin with a Melting Point analysis. A sharp range close to the literature value gives confidence to proceed.
-
Tier 2 (Quantification & Confirmation): Perform GC-FID analysis to obtain a quantitative purity value (the assay). Concurrently, run ¹H and ¹⁹F NMR spectra to confirm that the main component is the correct 4,4' isomer and not another isomer like the 2,4' version.
-
Tier 3 (Impurity Identification): If the GC analysis shows significant impurities (>0.1%), or if the NMR shows unexpected signals, use a hyphenated technique like GC-MS to identify the structure of these unknown components.
By integrating these orthogonal techniques, you create a self-validating system that provides irrefutable evidence of the purity and identity of your synthesized 4,4'-difluorobenzophenone, ensuring the integrity of your downstream research and development.
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SIELC Technologies. (2018). 4,4'-Difluorobenzophenone. Retrieved from [Link]
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SpectraBase. (n.d.). 4,4'-Difluorobenzophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 4,4'-Difluorobenzophenone and Other Halogenated Benzophenones
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Influence of Halogenation on Benzophenone Bioactivity
Benzophenones, a class of aromatic ketones, are ubiquitous in various industrial and pharmaceutical applications, from UV filters in sunscreens to photoinitiators in polymer chemistry.[1][2] Their rigid diarylketone scaffold serves as a versatile template for chemical modification, leading to a diverse range of biological activities.[3][4] Among these modifications, halogenation—the introduction of fluorine, chlorine, bromine, or iodine atoms—has proven to be a powerful strategy for modulating the physicochemical properties and pharmacological effects of these compounds.
This guide provides a comparative overview of the biological activity of 4,4'-difluorobenzophenone against its other halogenated counterparts, namely 4,4'-dichlorobenzophenone and 4,4'-dibromobenzophenone. We will explore the available experimental data on their cytotoxic, antimicrobial, and antifungal properties, delving into the structure-activity relationships that govern their efficacy. This analysis aims to equip researchers and drug development professionals with the critical insights needed to select and design halogenated benzophenone derivatives with tailored biological profiles.
Comparative Cytotoxicity: A Look at Halogen-Driven Antiproliferative Effects
The introduction of halogen atoms to the benzophenone scaffold has been shown to significantly influence its cytotoxic potential against various cancer cell lines. While direct comparative studies across a range of halogenated benzophenones are limited, a synthesis of available data suggests a strong dependence of activity on the nature and position of the halogen substituent.
A study on novel synthetic benzophenone analogs revealed that the inclusion of chloro and fluoro groups can enhance potency in inhibiting tumor growth.[5][6] Another study on substituted 2-hydroxybenzophenones also highlighted their potential as anticancer agents.[3]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Benzophenone (Compound 1) | HL-60 | 0.48 | [7] |
| Substituted Benzophenone (Compound 1) | A-549 | 0.82 | [7] |
| Substituted Benzophenone (Compound 1) | SMMC-7721 | 0.26 | [7] |
| Substituted Benzophenone (s3) | HL-60 | 0.122 | [7] |
| Substituted Benzophenone (s3) | SMMC-7721 | 0.111 | [7] |
| 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) | Human primary cancer explant | Activity noted, specific IC50 not provided | [8] |
This table presents a selection of cytotoxicity data for various substituted benzophenones to illustrate the range of activities observed. Direct comparative data for 4,4'-dihalogenated benzophenones is limited in the reviewed literature.
The data, although not a direct comparison of the titular compounds, underscores the principle that substitutions on the benzophenone ring are critical determinants of cytotoxic activity. The increased potency observed with certain substitutions suggests that these modifications may enhance the compound's interaction with biological targets or alter its pharmacokinetic properties.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzophenone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Utilizing a panel of cancer cell lines from different tissue origins (e.g., lung, cervix, breast) provides a broader understanding of the compound's spectrum of activity.
-
Incubation Time: The incubation period is critical and can be varied to assess both short-term and long-term cytotoxic effects.
-
Controls: The inclusion of both vehicle and positive controls is essential for validating the assay and ensuring that the observed effects are due to the test compound and not the solvent or other experimental artifacts.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antifungal Activity: The Impact of Halogens on Microbial Growth
The antimicrobial and antifungal properties of benzophenone derivatives are of significant interest in the development of new therapeutic agents. Halogenation can play a crucial role in enhancing these activities.
While comprehensive comparative data for the 4,4'-dihalogenated series is scarce, studies on various halogenated benzophenone derivatives indicate that the presence of halogens can contribute to antimicrobial efficacy. For instance, a study on novel benzophenone fused azetidinone derivatives showed that compounds with a chloro group exhibited good antibacterial and moderate antifungal activity.[9]
| Compound/Derivative Class | Microorganism(s) | Activity/MIC | Reference |
| Benzophenone derivatives (general) | Various bacteria and fungi | Moderate to good activity | [10] |
| 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone | Candida albicans | Effective antifungal | [11] |
| Benzophenone fused azetidinone (with chloro group) | Various bacteria and fungi | Good antibacterial, moderate antifungal | [9] |
This table provides a summary of the antimicrobial and antifungal activities of different classes of halogenated compounds, indicating the potential of halogenation to confer these properties.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the halogenated benzophenone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Causality Behind Experimental Choices:
-
Choice of Medium: The growth medium is selected to support the robust growth of the specific microorganism being tested.
-
Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories.
-
Controls: The positive control confirms the viability of the microorganism, while the negative control ensures the sterility of the medium.
Structure-Activity Relationship (SAR): The Role of Halogen Identity and Position
The biological activity of halogenated benzophenones is intricately linked to the nature of the halogen atom and its position on the phenyl rings. The following principles generally apply:
-
Electronegativity and Lipophilicity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially influencing its binding to target proteins. The lipophilicity (fat-solubility) of the compound, which generally increases with the size of the halogen (F < Cl < Br < I), can affect its ability to cross cell membranes.
-
Size and Steric Hindrance: The increasing size of the halogen atoms can introduce steric hindrance, which may either enhance or diminish binding to a target site, depending on the specific topology of the binding pocket.
-
Leaving Group Ability: In certain mechanisms of action, the halogen may act as a leaving group. The ability to act as a leaving group increases down the halogen group (I > Br > Cl > F).
Caption: Influence of halogenation on the properties and bioactivity of benzophenones.
Conclusion
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - NIH. (n.d.). Retrieved from [Link]
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Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - MDPI. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (n.d.). Retrieved from [Link]
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Presence of benzophenones commonly used as UV filters and absorbers in paired maternal and fetal samples - PubMed. (n.d.). Retrieved from [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - MDPI. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to High-Performance Polymers Derived from 4,4'-Difluorobenzophenone
Introduction: The Role of 4,4'-Difluorobenzophenone in Advanced Polymer Systems
In the relentless pursuit of materials that push the boundaries of performance, 4,4'-difluorobenzophenone has emerged as a cornerstone monomer for the synthesis of high-performance aromatic polymers. Its rigid benzophenone core, coupled with the highly reactive fluorine leaving groups, facilitates the formation of robust ether linkages through nucleophilic aromatic substitution. This chemistry is the foundation for the esteemed Poly(aryl ether ketone) (PAEK) family of polymers, which are renowned for their exceptional thermal stability, mechanical strength, and chemical inertness.
This guide provides a comprehensive performance comparison of key polymers derived from 4,4'-difluorobenzophenone, with a primary focus on Poly(ether ether ketone) (PEEK) and its close relatives. We will delve into the subtle yet critical differences in their properties, explore their synthesis and characterization through detailed experimental protocols, and benchmark their performance against other high-performance thermoplastics. This document is intended for researchers, scientists, and engineers in materials science and drug development who require a deep, practical understanding of these advanced materials.
The PAEK Family: A Comparative Overview
The arrangement and ratio of ether and ketone linkages in the polymer backbone, dictated by the choice of comonomers with 4,4'-difluorobenzophenone, give rise to a family of polymers with distinct properties. The most prominent members include:
-
Poly(ether ether ketone) (PEEK): The most widely recognized member of the PAEK family, PEEK offers a superb balance of toughness, stiffness, and ductility.
-
Poly(ether ketone ketone) (PEKK): With a higher ketone-to-ether ratio, PEKK generally exhibits enhanced rigidity, compressive strength, and a higher glass transition temperature compared to PEEK.[1][2]
-
Poly(ether ketone) (PEK): This polymer has a higher melting point and glass transition temperature than PEEK, leading to improved high-temperature performance.[3]
-
Poly(ether ether ketone ketone) (PEEKK): Possessing an even higher ketone content, PEEKK is among the most heat-resistant PAEKs.[3]
The fundamental structural differences between these polymers directly influence their performance characteristics, as we will explore in the following sections.
Performance Benchmarking: A Quantitative Comparison
To facilitate a direct comparison, the following tables summarize the key performance metrics for various polymers derived from 4,4'-difluorobenzophenone and their alternatives.
Table 1: Thermal and Mechanical Properties
| Property | PEEK | PEKK | PEK | PEEKK | Polyimide (Kapton®) |
| Glass Transition Temperature (Tg) | 143 °C | 160-165 °C | 157 °C | 162 °C | > 250 °C |
| Melting Temperature (Tm) | 343 °C | ~340 °C | 374 °C | 367 °C | Does not melt |
| Continuous Use Temperature | ~250 °C | ~260 °C | ~250 °C | >260 °C | 260-300 °C |
| Tensile Strength (MPa) | 90-115 | Higher than PEEK | Higher than PEEK | High | High |
| Tensile Modulus (GPa) | 3.6-4.3 | Higher than PEEK | Higher than PEEK | High | 2.5-3.0 |
| Flexural Strength (MPa) | 140-170 | Higher than PEEK | Higher than PEEK | High | ~130 |
| Compressive Strength (MPa) | 120-140 | Superior to PEEK | - | - | ~140 |
Table 2: Electrical and Chemical Properties
| Property | PEEK | PEKK | Polyimide (Kapton®) |
| Dielectric Constant (1 MHz) | 3.2 | 3.4-3.6 | 3.4 |
| Dielectric Strength (kV/mm) | 19-24 | ~18-22 | ~30 |
| Dissipation Factor (1 MHz) | 0.002-0.0033 | Low | Low |
| Chemical Resistance (General) | Excellent | Superior to PEEK | Excellent |
| Resistance to Dilute Acids & Bases | Excellent | Excellent | Excellent |
| Resistance to Concentrated Acids | Poor (attacked by H₂SO₄, HNO₃) | Good | Good |
| Resistance to Organic Solvents | Excellent | Excellent | Excellent |
Note: The properties listed are typical values for unfilled grades and can vary depending on the specific grade, processing conditions, and whether the polymer is amorphous or semi-crystalline.
Causality in Performance: The Structure-Property Relationship
The superior performance of PEKK in terms of thermal stability and mechanical rigidity can be directly attributed to its higher ketone content. The ketone linkage is stiffer than the ether linkage, which increases the glass transition temperature and overall chain rigidity.[4] This increased rigidity, however, can sometimes lead to lower ductility compared to PEEK.[5] The choice between PEEK and PEKK, therefore, often comes down to a trade-off between flexibility and high-temperature mechanical performance.
Experimental Protocols: A Guide to Synthesis and Characterization
A self-validating experimental approach is crucial for obtaining reliable and reproducible data. The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of PEEK, a representative polymer derived from 4,4'-difluorobenzophenone.
Synthesis of Poly(ether ether ketone) (PEEK)
This protocol describes the laboratory-scale synthesis of PEEK via nucleophilic aromatic substitution. The underlying principle is the reaction of a bisphenolate with an activated aromatic dihalide. Here, the disodium salt of hydroquinone, generated in situ, acts as the nucleophile, attacking the electron-deficient carbon atoms of 4,4'-difluorobenzophenone. The electron-withdrawing ketone group activates the fluorine atoms, making them excellent leaving groups.[1]
Materials:
-
4,4'-Difluorobenzophenone (high purity)
-
Hydroquinone (high purity)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Diphenyl sulfone (solvent)
-
High-purity nitrogen gas
-
Toluene (for azeotropic removal of water, optional)
-
Methanol or Acetone (for precipitation and washing)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser (if using toluene) or a condenser.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Monomer and Reagent Preparation: Ensure all glassware is thoroughly dried. Dry the 4,4'-difluorobenzophenone and hydroquinone in a vacuum oven at 60-80°C for at least 4 hours. Finely grind and dry the anhydrous potassium carbonate at 120-150°C for several hours.
-
Reaction Setup: Charge the three-necked flask with equimolar amounts of 4,4'-difluorobenzophenone and hydroquinone, and a slight excess (e.g., 1.05-1.10 molar equivalents) of anhydrous potassium carbonate. Add diphenyl sulfone as the solvent (typically in a concentration to yield a 10-20% w/v polymer solution).
-
Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Polymerization:
-
Begin stirring the reaction mixture.
-
Slowly heat the mixture to 180-200°C. If using toluene, the water formed from the phenoxide formation will be removed azeotropically.
-
After the water has been removed (typically 1-2 hours), gradually increase the temperature to 280-320°C to initiate polymerization.
-
Maintain the reaction at this temperature for 3-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to approximately 150-180°C.
-
Pour the viscous polymer solution into a large excess of a non-solvent like methanol or acetone with vigorous stirring to precipitate the polymer.
-
Break up the precipitated polymer and wash it repeatedly with hot deionized water to remove the inorganic salts (e.g., potassium fluoride) and residual solvent.
-
Further wash the polymer with methanol or acetone to remove any remaining impurities.
-
-
Drying: Dry the purified PEEK powder in a vacuum oven at 120-150°C until a constant weight is achieved.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the thermal properties of polymers.
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the synthesized polymer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer powder into an aluminum DSC pan. Crimp the pan with a lid.
-
Typical DSC Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 400°C for PEEK) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is used to erase the thermal history of the sample.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min). This will show the crystallization behavior.
-
Heat the sample again to above its melting point at the same heating rate. This second heating scan provides the most accurate Tg and Tm values.
-
-
Data Analysis: The Tg is observed as a step change in the heat flow, while Tm and Tc are endothermic and exothermic peaks, respectively.
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition temperature of the polymer.
-
Sample Preparation: Place 10-20 mg of the dry polymer powder in a TGA pan (typically ceramic or platinum).
-
Typical TGA Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800-900°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
-
Data Analysis: The TGA thermogram plots the sample weight as a function of temperature. The onset of weight loss indicates the decomposition temperature.
Mechanical Testing: Tensile Properties (ASTM D638)
Tensile testing provides crucial information about a material's strength, stiffness, and ductility.
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break.
-
Sample Preparation: Prepare dog-bone shaped specimens according to ASTM D638 specifications.[6] This can be done by injection molding or by machining from a compression-molded plaque. Ensure the specimens are free from any nicks, scratches, or voids, as these can act as stress concentrators and lead to premature failure.[7]
-
Typical Tensile Testing Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
-
Data Analysis: The testing software will generate a stress-strain curve from which the key tensile properties can be calculated.
Performance in Context: Comparison with Alternative High-Performance Polymers
While polymers derived from 4,4'-difluorobenzophenone offer an exceptional combination of properties, other high-performance thermoplastics are available for demanding applications.
-
Polyimides (PI): Polyimides, such as Kapton®, generally exhibit superior thermal stability with higher glass transition temperatures compared to PEEK and its counterparts.[8] They are often the material of choice for applications requiring continuous use at temperatures exceeding 300°C.[9] However, polyimides can be more challenging to process as they are often thermosets or require high-temperature processing, and they can be significantly more expensive.[8]
-
Polysulfones (PSU) and Polyethersulfones (PES): These amorphous thermoplastics offer good thermal stability, mechanical strength, and transparency. They are generally less expensive than PEEK. However, their chemical resistance, particularly to certain organic solvents, is typically not as broad as that of the semi-crystalline PAEKs.
The selection of the optimal polymer depends on a careful consideration of the specific application requirements, including the operating temperature, mechanical stresses, chemical environment, and cost constraints.
Conclusion: A Versatile Platform for Demanding Applications
Polymers derived from 4,4'-difluorobenzophenone represent a versatile and powerful class of materials that have enabled significant advancements in a wide range of industries. The ability to tailor their properties by modifying the polymer backbone provides a valuable tool for materials scientists and engineers. While PEEK remains the workhorse of the PAEK family, offering a well-balanced property profile, materials like PEKK provide enhanced performance in specific areas, such as high-temperature rigidity. A thorough understanding of the structure-property relationships, coupled with robust synthesis and characterization methodologies, is paramount for harnessing the full potential of these exceptional polymers. This guide has provided a framework for this understanding, empowering researchers to make informed decisions in their pursuit of next-generation materials.
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A Senior Application Scientist's Guide to the Cross-Validation of 4,4'-Difluorobenzophenone and its Alternatives in Advanced Polymer and Photochemical Applications
This guide provides an in-depth technical comparison of 4,4'-difluorobenzophenone with its key analogues, benzophenone and 4,4'-dichlorobenzophenone. We will explore their performance in two critical applications: as a monomer in the synthesis of poly(ether ether ketone) (PEEK) and as a photoinitiator in UV curing processes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-property relationships that govern the efficacy of these compounds in demanding chemical applications.
Part 1: Introduction to 4,4'-Difluorobenzophenone and its Analogs
Overview of 4,4'-Difluorobenzophenone: Properties and Applications
4,4'-Difluorobenzophenone is a highly versatile aromatic ketone, distinguished by the presence of two fluorine atoms at the para positions of its phenyl rings.[1] This substitution pattern imparts unique physicochemical properties, including enhanced thermal stability and reactivity, making it a valuable intermediate in organic synthesis and material science.[1] Its primary applications include serving as a key monomer for the high-performance polymer PEEK, acting as a photoinitiator in UV-curable coatings, and its use in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
Introduction to Benzophenone and 4,4'-Dichlorobenzophenone as Key Comparators
To provide a comprehensive performance context, this guide will compare 4,4'-difluorobenzophenone with two structurally similar compounds:
-
Benzophenone: The parent compound of this class, lacking halogen substituents. It is a well-established Type II photoinitiator and serves as a fundamental benchmark for understanding the influence of halogenation.[4][5]
-
4,4'-Dichlorobenzophenone: A chlorinated analogue of 4,4'-difluorobenzophenone, it is also utilized in the synthesis of polyether-polyketones and as a pharmaceutical intermediate.[6][7]
Rationale for Comparison: Exploring Structure-Property Relationships
The choice of halogen substituent (fluorine vs. chlorine) and the presence or absence of halogens significantly impact the electrophilicity of the carbonyl carbon, the lability of the carbon-halogen bond, and the photophysical properties of the molecule. This guide will dissect these structure-property relationships to provide a clear rationale for selecting the optimal benzophenone derivative for a specific application.
Part 2: Comparative Analysis in Poly(ether ether ketone) (PEEK) Synthesis
The Role of Dihalobenzophenones in PEEK Polymerization
PEEK is a high-performance thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[8] Its synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][9]
The polymerization of PEEK involves the reaction of a bisphenolate, typically derived from hydroquinone, with a dihalogenated benzophenone. The electron-withdrawing ketone group activates the halogen atoms, making the aromatic ring susceptible to nucleophilic attack by the phenoxide.[1]
The reactivity of the dihalobenzophenone monomer is critically dependent on the nature of the halogen. Fluorine, being the most electronegative element, strongly activates the aromatic ring towards nucleophilic attack, making 4,4'-difluorobenzophenone a highly efficient monomer for PEEK synthesis.[10] Chlorine is also an effective activating group, though generally less so than fluorine, which can influence reaction kinetics and the properties of the resulting polymer.
Experimental Comparison of PEEK Synthesis
A direct comparison of the monomers and the resulting polymers is essential for informed material selection.
| Property | 4,4'-Difluorobenzophenone | 4,4'-Dichlorobenzophenone | Benzophenone |
| Molecular Formula | C₁₃H₈F₂O | C₁₃H₈Cl₂O | C₁₃H₁₀O |
| Molecular Weight | 218.20 g/mol | 251.11 g/mol | 182.22 g/mol |
| Melting Point | 106-109 °C | 144-146 °C | 48.5 °C |
| Boiling Point | 170-172 °C / 10 mmHg | 353 °C | 305.4 °C |
| Appearance | White crystalline powder | Faintly yellow crystalline powder | White solid |
While specific comparative studies are limited, the choice of dihalobenzophenone can influence the final properties of the PEEK polymer. The use of 4,4'-dichlorobenzophenone has been explored as a means to potentially reduce polymer costs.[7] The properties of PEEK synthesized from 4,4'-difluorobenzophenone are well-established, with a glass transition temperature (Tg) around 143 °C and a melting temperature (Tm) of approximately 343 °C.[8] Isomeric variations, such as using 3,5-difluorobenzophenone or 2,4-difluorobenzophenone, can lead to PEEK analogues with altered crystallinity, solubility, and thermal properties.[11] For instance, copolymers incorporating these isomers can exhibit lower glass transition temperatures.[12]
Experimental Protocol: Synthesis of PEEK via Nucleophilic Aromatic Substitution
This protocol provides a generalized procedure for the synthesis of PEEK.
Materials:
-
4,4'-Dihalobenzophenone (e.g., 4,4'-difluorobenzophenone)
-
Hydroquinone
-
Anhydrous potassium carbonate
-
Diphenyl sulfone (solvent)
-
High-purity nitrogen or argon
Procedure:
-
Reactor Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charging the Reactor: The flask is charged with diphenyl sulfone, 4,4'-dihalobenzophenone, hydroquinone, and anhydrous potassium carbonate.
-
Inert Atmosphere: The reactor is purged with nitrogen for at least 30 minutes to remove oxygen and moisture. A continuous gentle flow of nitrogen is maintained throughout the reaction.
-
Heating Profile: The reaction mixture is stirred and heated according to a specific temperature profile, typically starting at a lower temperature (e.g., 160°C) and gradually increasing to a higher temperature (e.g., 320°C) over several hours.[1]
-
Polymerization: The viscosity of the mixture will increase as the polymerization progresses.
-
Isolation: After cooling, the solid polymer is ground into a powder and purified by washing with solvents like acetone and deionized water to remove the solvent and inorganic salts.[1]
Caption: Experimental workflow for the synthesis of PEEK.
Part 3: Comparative Analysis as Photoinitiators for UV Curing
Mechanism of Type II Photoinitiation
Benzophenone and its derivatives are classic Type II photoinitiators, which operate through a bimolecular process.[5]
Upon absorption of UV radiation, the benzophenone molecule is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state.[5] In this excited triplet state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, generating a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary species that initiates polymerization.[5]
Experimental Comparison of Photoinitiator Efficiency
The performance of a photoinitiator is evaluated based on its spectroscopic properties and its ability to promote rapid and complete polymerization.
| Property | 4,4'-Difluorobenzophenone | Benzophenone |
| UV λmax (in Methanol) | ~250 nm, ~350 nm | ~250 nm, ~350 nm |
Note: The UV absorption spectra of benzophenone and its derivatives are characterized by two main absorption bands corresponding to π-π and n-π* transitions.*[13]
The efficiency of photoinitiation can be quantitatively assessed by techniques such as photo-differential scanning calorimetry (Photo-DSC), which measures the heat of polymerization as a function of time upon UV irradiation.[14] While direct comparative studies between 4,4'-difluorobenzophenone and benzophenone are not prevalent in the initial search results, the efficiency of various benzophenone derivatives has been shown to be highly dependent on their substitution pattern.[15][16]
Experimental Protocol: Evaluation of Photoinitiator Efficiency by Photo-DSC
This protocol outlines a standard method for comparing the efficiency of different photoinitiators.
Materials:
-
Monomer (e.g., trimethylolpropane trimethacrylate - TMPTMA)
-
Photoinitiator (e.g., 4,4'-difluorobenzophenone, benzophenone)
-
Co-initiator (e.g., triethylamine - TEA)
Procedure:
-
Sample Preparation: A known concentration of the photoinitiator and co-initiator are dissolved in the monomer.
-
DSC Analysis: A small sample of the formulation is placed in a DSC pan.
-
Isothermal Conditions: The sample is equilibrated at a constant temperature in the DSC.
-
UV Irradiation: The sample is irradiated with a UV light source of a specific wavelength and intensity.
-
Data Acquisition: The heat flow is recorded as a function of time. The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the final monomer conversion.[14]
Caption: Mechanism of Type II photoinitiation by benzophenones.
Part 4: Spectroscopic and Analytical Cross-Validation
The identity and purity of 4,4'-difluorobenzophenone and its analogues are confirmed through a combination of spectroscopic and chromatographic techniques.
Comparative Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of 4,4'-difluorobenzophenone shows characteristic signals for the aromatic protons, with coupling to the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atoms.
The IR spectrum of 4,4'-difluorobenzophenone is characterized by a strong absorption band for the carbonyl group (C=O) and bands corresponding to the C-F stretching vibrations.
Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the purity of 4,4'-difluorobenzophenone and its analogues.
Part 5: Conclusion and Future Perspectives
This guide has provided a comparative analysis of 4,4'-difluorobenzophenone with benzophenone and 4,4'-dichlorobenzophenone, highlighting the critical role of halogen substitution in determining their performance in PEEK synthesis and UV curing applications. The superior reactivity of 4,4'-difluorobenzophenone in nucleophilic aromatic substitution reactions makes it the monomer of choice for high-performance PEEK. In the realm of photoinitiators, while benzophenone is a well-established standard, the influence of fluorine substitution on the photochemical properties of 4,4'-difluorobenzophenone warrants further investigation to fully elucidate its potential.
Future research should focus on direct, side-by-side comparative studies under standardized conditions to provide quantitative data on reaction kinetics, polymer properties, and photoinitiation efficiencies. Such data will be invaluable for the rational design of next-generation materials and photochemical systems.
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Comparative Performance Analysis of 4,4'-Difluorobenzophenone in Key Industrial Applications
Abstract
4,4'-Difluorobenzophenone (DFBP) is a cornerstone chemical intermediate, pivotal in the synthesis of high-performance materials and specialized active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of DFBP's performance against common alternatives in its primary applications. We will explore its role in the synthesis of polyetheretherketone (PEEK), its efficacy as a photoinitiator, and its utility as a versatile building block in medicinal chemistry. This document synthesizes experimental data from peer-reviewed literature to offer a clear, evidence-based perspective for researchers, chemists, and professionals in material science and drug development.
Introduction: The Versatility of a Di-Fluorinated Ketone
4,4'-Difluorobenzophenone, with the molecular formula C₁₃H₈F₂O, is a white to off-white crystalline solid.[1][2][3] Its chemical structure, featuring a central carbonyl group flanked by two para-fluorinated phenyl rings, is the key to its utility. The electron-withdrawing nature of the ketone group activates the fluorine atoms, making them excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[4] This reactivity is fundamental to its most significant application: the synthesis of high-performance polyaryletherketone (PAEK) polymers, most notably PEEK.[1][2][5]
Beyond polymer science, DFBP's benzophenone core allows it to function as a Type II photoinitiator for UV curing processes.[6] Furthermore, its fluorinated structure makes it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[5][6][7] This guide will dissect these applications, providing a comparative framework grounded in experimental evidence.
Application I: High-Performance Polymer Synthesis (PEEK)
The primary industrial application of 4,4'-Difluorobenzophenone is as a key monomer in the production of Polyetheretherketone (PEEK).[1][5] PEEK is a semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance, making it indispensable in the aerospace, automotive, and medical industries.[1][8][9][10]
The Chemistry of PEEK Synthesis: A Comparative View
PEEK is synthesized via a step-growth polycondensation reaction involving the nucleophilic aromatic substitution of 4,4'-difluorobenzophenone with the salt of a bisphenol, typically hydroquinone.[10][11][12] The reaction is usually conducted in a high-boiling polar aprotic solvent like diphenyl sulfone.[11][12]
The choice of the dihalobenzophenone monomer is critical to the success of the polymerization and the final properties of the polymer. The high reactivity of the C-F bond in DFBP, activated by the para-carbonyl group, allows the polymerization to proceed efficiently at high temperatures (around 300°C) to yield high molecular weight polymer chains.[11]
Alternative Monomers: While DFBP is the industry standard, other dihalobenzophenones like 4,4'-dichlorobenzophenone can be used. However, the C-Cl bond is less reactive than the C-F bond in SNAr reactions. This necessitates more forcing reaction conditions (e.g., higher temperatures or the use of specific catalysts), which can lead to side reactions and polymers with lower molecular weights or less desirable properties. One study highlighted that synthesizing a high molecular weight poly(phthalazinone ether ketone) from 4,4'-dichlorobenzophenone required specific conditions, using sulfolane as the reaction medium at 210°C to achieve the desired outcome.[13]
Isomers of DFBP, such as 3,5- or 2,4-difluorobenzophenone, have also been explored to create PEEK analogues. These isomers alter the polymer backbone's geometry, which in turn affects properties like crystallinity and solubility. For instance, polymers made with 2,4-difluorobenzophenone were found to be completely amorphous, leading to increased solubility in common organic solvents, whereas those incorporating 4,4'-difluorobenzophenone showed decreased solubility.[14]
Performance Data: PEEK Properties
The properties of PEEK derived from 4,4'-difluorobenzophenone are well-established and serve as a benchmark for high-performance thermoplastics.
| Property | Typical Value for PEEK | Comparison with Other Polymers | Source |
| Melting Temperature (Tm) | ~343 °C | Higher than PPS and PTFE | [8] |
| Glass Transition Temp. (Tg) | ~143 °C | Provides excellent dimensional stability at high temps | [8][10] |
| Continuous Service Temp. | Up to 260 °C | Superior to many engineering plastics like PPS | [11] |
| Mechanical Strength | High tensile strength & stiffness | Better mechanical properties than PTFE | [8] |
| Chemical Resistance | Excellent; insoluble in common solvents | High resistance to acids, bases, and hydrocarbons | [8][11] |
Polymers synthesized using isomers of DFBP show different thermal properties. For example, PEEK analogues made with 2,4-difluorobenzophenone exhibited lower glass transition temperatures (113 to 152°C) and melting points (280 to 320°C) compared to standard PEEK.[14] This demonstrates the critical role of the 4,4'- substitution pattern in achieving the exceptional thermal stability of PEEK.
Experimental Protocol: Synthesis of PEEK
This protocol is a representative example for the laboratory-scale synthesis of PEEK.
Materials:
-
4,4'-difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone (solvent)
-
High-purity nitrogen or argon
-
Acetone, deionized water, isopropanol (for purification)
Procedure:
-
Reactor Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charging Reagents: Charge the flask with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate. The molar ratio of DFBP to HQ can be slightly varied to control the final molecular weight.[9]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture.[4]
-
Heating Profile: Gradually heat the reaction mixture under constant stirring. A typical temperature profile involves holding at intermediate temperatures before ramping up to the final polymerization temperature of around 320°C.[9]
-
Polymerization: Maintain the reaction at 320°C for several hours to allow for polymer chain growth.[9]
-
Isolation: After cooling, the solidified reaction mixture is ground. The diphenyl sulfone and inorganic salts are removed by washing sequentially with acetone and water.[9]
-
Purification: The resulting polymer is further purified by washing with isopropanol.
-
Drying: The final PEEK powder is dried in a vacuum oven at elevated temperatures (e.g., 150°C) for several hours.[9]
Visualization: PEEK Synthesis Workflow
Caption: Workflow for the synthesis of PEEK polymer.
Application II: Photoinitiator for UV Curing
Benzophenone and its derivatives are classic Type II photoinitiators, widely used in free-radical photopolymerization for applications like coatings, inks, and adhesives.[15][16][17] 4,4'-Difluorobenzophenone can also serve this function.[6]
Mechanism of Action: Type II Photoinitiation
Unlike Type I photoinitiators that cleave unimolecularly, Type II initiators require a co-initiator or synergist, typically a tertiary amine.[15] The process is as follows:
-
UV Absorption: The benzophenone derivative absorbs UV radiation, promoting it to an excited singlet state.
-
Intersystem Crossing (ISC): It rapidly converts to a more stable, long-lived triplet state.[15]
-
Hydrogen Abstraction: In the excited triplet state, it abstracts a hydrogen atom from the co-initiator.
-
Radical Generation: This bimolecular reaction generates two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates polymerization.[15]
Performance Comparison
The efficiency of a photoinitiator depends on its absorption spectrum, the quantum yield of radical formation, and its interaction with the co-initiator. While data directly comparing the photoinitiating efficiency of DFBP with unsubstituted benzophenone is sparse in the readily available literature, we can infer performance based on structural analogues.
Substituents on the benzophenone ring can significantly alter performance. For example, amino-substituted benzophenones like 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) show strong absorption extending into the visible light region and are highly efficient.[18] Studies have shown that adding DEABP to a photoinitiating system can significantly increase the degree of conversion in photopolymers.[19]
The fluorine atoms in DFBP are electron-withdrawing, which can influence the energy of the excited states and the efficiency of hydrogen abstraction. However, it is less common as a dedicated photoinitiator compared to specialized derivatives designed for high reactivity and specific absorption wavelengths. Its primary role remains in polymer synthesis.
Visualization: Photoinitiation Mechanism
Caption: General mechanism of Type II photoinitiation.
Application III: Intermediate in Medicinal and Organic Synthesis
4,4'-Difluorobenzophenone is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5][7] The presence of two activated fluorine atoms allows for sequential or double nucleophilic substitution, enabling the construction of complex molecular architectures.
Role in Drug Synthesis
DFBP serves as a precursor for several active pharmaceutical ingredients (APIs).[5][20]
-
Cerebral Vasodilators: It is used to produce drugs like Flunarizine, which is used to treat migraines and vertigo.[21]
-
Nootropics: It is a starting material for drugs developed for senile dementia, which work by improving cerebral blood flow and oxygen supply to brain tissue.[5][21]
The advantage of using DFBP lies in the strategic introduction of fluorine, which can enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.
Comparison with Other Synthetic Intermediates
In organic synthesis, the choice of a building block is dictated by reactivity, selectivity, and cost. For reactions involving nucleophilic aromatic substitution, DFBP offers a distinct advantage over its chlorinated or brominated counterparts due to the higher lability of the C-F bond when activated by an ortho or para electron-withdrawing group.
-
Reactivity: F > Cl > Br > I for SNAr leaving group ability. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining nucleophilic attack step.
-
Selectivity: The high reactivity of the fluorines in DFBP allows reactions to proceed under milder conditions compared to other dihalobenzophenones, which can improve selectivity and reduce the formation of byproducts.
Representative Reaction Protocol: Nucleophilic Aromatic Substitution
This protocol illustrates a general, single-displacement SNAr reaction, a common transformation involving DFBP.
Materials:
-
4,4'-Difluorobenzophenone
-
A nucleophile (e.g., a phenol or amine)
-
A weak base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
Setup: In a round-bottom flask, combine 4,4'-difluorobenzophenone, the nucleophile (1 equivalent), and potassium carbonate (excess) in the chosen solvent.
-
Reaction: Heat the mixture with stirring. Reaction temperatures can range from room temperature to over 140°C, depending on the nucleophile's reactivity.[22] Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Precipitate the product by adding water to the reaction mixture.[22]
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.[22]
Conclusion
4,4'-Difluorobenzophenone is a versatile and high-value chemical intermediate whose performance is deeply rooted in its unique molecular structure. In the realm of high-performance polymers, it remains the undisputed monomer of choice for PEEK synthesis, conferring properties that are difficult to achieve with other dihalo-isomers.[1] While it can function as a photoinitiator, its efficiency is surpassed by specialized, commercially available derivatives. In medicinal and organic synthesis, its activated fluorine atoms provide a reliable and reactive handle for constructing complex molecules via nucleophilic aromatic substitution, offering advantages in reactivity and selectivity over other halogenated precursors. The continued demand in these critical sectors underscores the enduring importance of 4,4'-difluorobenzophenone in modern chemistry and material science.
References
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- Polyether ether ketone (PEEK Plastic)
- Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing. (2025). NIH.
- Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. (2016). CORE Scholar.
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- Exploring 4,4-Difluorobenzophenone: Properties, Applications, and Industry Impact. [Source not provided].
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- Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers. Benchchem.
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- PEEK vs PTFE polymer – Report on the analysis as a viable altern
- A Comparative Analysis of the Photoinitiating Efficiency of Benzophenone Deriv
- 4,4′-Difluorobenzophenone CAS 345-92-6. (2026). Shandong Look Chemical.
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- Synthesis and characterization of phthalazinone-based poly(aryl ether ketone) derived from 4,4′-dichlorobenzophenone. (2011).
- One Step Preparation of a Crystalline Product by Nucleophilic Arom
- How Do Photoinitiators for UV Curing Work. (2023). Jinan Qinmu Fine Chemical Co., Ltd..
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
- The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. (2015). NIH.
- Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. (2025).
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A Comparative Guide to the Synthesis of 4,4'-Difluorobenzophenone: Benchmarking Efficiency and Practicality
Introduction
4,4'-Difluorobenzophenone is a key building block in the synthesis of high-performance polymers, most notably polyetheretherketone (PEEK), a thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] The properties of the final polymer are intrinsically linked to the purity of the monomer, making the efficient and clean synthesis of 4,4'-difluorobenzophenone a critical aspect for researchers and manufacturers in the fields of materials science, aerospace, and medical devices.[1] This guide provides a comprehensive comparison of the most common synthetic routes to 4,4'-difluorobenzophenone, with a focus on experimental data to benchmark their efficiency, purity, and overall practicality for laboratory and industrial applications.
Key Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of 4,4'-difluorobenzophenone is dominated by a few key methodologies, each with its own set of advantages and drawbacks. The choice of a particular method is often a trade-off between yield, purity, cost of starting materials, and the complexity of the procedure. Here, we delve into the specifics of the most prominent synthetic routes.
Friedel-Crafts Acylation: The Workhorse of 4,4'-Difluorobenzophenone Synthesis
The Friedel-Crafts acylation is the most widely employed method for the synthesis of 4,4'-difluorobenzophenone.[3] This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with fluorobenzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). Two main variations of this method exist, differentiated by the choice of the acylating agent.
This is a direct and intuitive approach where fluorobenzene is acylated with p-fluorobenzoyl chloride. The reaction proceeds as follows:
Caption: Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride.
While seemingly straightforward, this method can present challenges in achieving high purity and yield. One documented experiment reports a yield of 64% with a purity of 90-95%.[4] The presence of ortho isomers and unreacted starting materials can complicate the purification process.[4]
Experimental Protocol: Friedel-Crafts Acylation with p-Fluorobenzoyl Chloride
-
In a reaction vessel equipped with a stirrer and a dropping funnel, add fluorobenzene and aluminum chloride.
-
Cool the mixture to a low temperature (e.g., -14°C).[4]
-
Slowly add p-fluorobenzoyl chloride to the reaction mixture while maintaining the low temperature.[4]
-
After the addition is complete, allow the reaction to proceed for a specified time (e.g., 1 hour) at the low temperature, followed by warming to room temperature.[4]
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash it with a suitable base (e.g., sodium bicarbonate solution) and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
An alternative and highly efficient variation of the Friedel-Crafts acylation involves the use of p-fluorobenzotrichloride as the acylating agent.[3][5] This two-step, one-pot synthesis consistently delivers high yields and exceptional purity.[5]
Caption: Two-step synthesis via Friedel-Crafts acylation with p-fluorobenzotrichloride.
This method has been reported to achieve yields of 90-91% with a remarkable purity of 99.9%.[5] The in-situ hydrolysis of the dichloromethyl intermediate is a key advantage, simplifying the overall process.
Experimental Protocol: Friedel-Crafts Acylation with p-Fluorobenzotrichloride
-
In a suitable reaction vessel, mix p-fluorobenzotrichloride and anhydrous fluorobenzene.[5]
-
Cool the mixture to 0-5°C.[5]
-
Add anhydrous aluminum chloride portion-wise to the mixture, maintaining the temperature between 0-5°C, to form 4,4'-difluorodiphenyldichloromethane.[5]
-
After the initial reaction, add water to the reaction mixture.[5]
-
Heat the mixture to induce hydrolysis and distill off the excess fluorobenzene.[5]
-
Cool the mixture and filter the crude product.[5]
-
Recrystallize the crude product from a suitable solvent like methanol to obtain high-purity 4,4'-difluorobenzophenone.[5]
Two-Step Synthesis via Diazotization of 4,4'-Diaminodiphenylmethane
This method offers an alternative route starting from the readily available 4,4'-diaminodiphenylmethane. The synthesis involves two distinct steps: the diazotization of the diamine in hydrogen fluoride to form 4,4'-difluorodiphenylmethane, followed by the oxidation of the intermediate to the final product.[6]
Caption: Two-step synthesis via diazotization and oxidation.
The diazotization step has a reported yield of approximately 68-70%, while the subsequent oxidation step can achieve yields of around 89%. This results in an overall yield of roughly 62%. While the starting material is relatively inexpensive, the use of hazardous reagents like hydrogen fluoride and nitric acid requires special handling precautions.
Experimental Protocol: Two-Step Synthesis via Diazotization
Step 1: Synthesis of 4,4'-Difluorodiphenylmethane
-
In a suitable vessel, dissolve 4,4'-diaminodiphenylmethane in concentrated hydrogen fluoride.[6]
-
Cool the solution and add a solution of sodium nitrite in hydrogen fluoride dropwise while maintaining a low temperature.[6]
-
After the addition, heat the reaction mixture to induce the decomposition of the diazonium salt.[6]
-
Extract the product with an organic solvent, wash with water, and purify by distillation to obtain 4,4'-difluorodiphenylmethane.[6]
Step 2: Oxidation to 4,4'-Difluorobenzophenone
-
Reflux the 4,4'-difluorodiphenylmethane obtained in the previous step with an oxidizing agent, such as nitric acid.
-
After the reaction is complete, cool the mixture and filter the crude product.
-
Wash the product with water and recrystallize from a suitable solvent to obtain pure 4,4'-difluorobenzophenone.
Two-Step Synthesis via Formaldehyde Condensation
This method involves the initial reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid, to produce difluorodiphenylmethane.[7][8][9] The resulting intermediate is then oxidized to 4,4'-difluorobenzophenone.[7][8][9]
Caption: Two-step synthesis via formaldehyde condensation and oxidation.
While this method avoids the use of some of the more hazardous reagents associated with other routes, obtaining a high yield of the desired 4,4'-isomer in the first step can be challenging, as the reaction can produce a mixture of isomers.[9] Detailed yield and purity data for this method are not as readily available in the reviewed literature, making a direct efficiency comparison difficult. A patent for a similar process involving the synthesis from 4,4'-dinitrodiphenylmethane reports a yield of about 70%.[9][10]
Quantitative Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation (p-Fluorobenzoyl Chloride) | Fluorobenzene, p-Fluorobenzoyl Chloride | AlCl₃ | 64%[4] | 90-95%[4] | Direct, one-step reaction. | Lower yield and purity compared to the alternative Friedel-Crafts method. Potential for isomer formation. |
| Friedel-Crafts Acylation (p-Fluorobenzotrichloride) | Fluorobenzene, p-Fluorobenzotrichloride | AlCl₃, Water | 90-91%[5] | 99.9%[5] | High yield and exceptional purity. One-pot procedure. | Requires the synthesis or sourcing of p-fluorobenzotrichloride. |
| Two-Step Synthesis (Diazotization) | 4,4'-Diaminodiphenylmethane | NaNO₂, HF, Oxidizing agent (e.g., HNO₃) | ~62% (overall) | High purity after recrystallization. | Utilizes a relatively inexpensive starting material. | Multi-step process with lower overall yield. Involves highly corrosive and hazardous reagents. |
| Two-Step Synthesis (Formaldehyde Condensation) | Fluorobenzene, Formaldehyde | Organic Sulfonic Acid, Oxidizing agent (e.g., HNO₃) | ~70% (for a related process)[9][10] | Not specified | Avoids some hazardous reagents. | Potential for isomer formation in the first step, which can complicate purification. |
Conclusion and Future Outlook
The synthesis of 4,4'-difluorobenzophenone is a well-established field with several viable methods. For applications demanding the highest purity, the Friedel-Crafts acylation using p-fluorobenzotrichloride stands out as the most efficient method, consistently delivering excellent yields and purities. While the traditional Friedel-Crafts acylation with p-fluorobenzoyl chloride offers a more direct route, it often results in lower yields and requires more rigorous purification.
The two-step methods via diazotization or formaldehyde condensation provide alternative pathways, but their multi-step nature and, in the case of diazotization, the use of hazardous materials, make them less attractive for routine, large-scale synthesis unless specific economic or starting material availability factors are at play.
Future research in this area will likely focus on the development of greener and more cost-effective catalytic systems for the Friedel-Crafts acylation, potentially utilizing solid acid catalysts to simplify catalyst separation and recycling. Additionally, optimizing the formaldehyde condensation route to improve isomer selectivity could make it a more competitive alternative. For researchers and drug development professionals, the choice of synthesis method will ultimately depend on a careful evaluation of their specific requirements for purity, yield, scale, and safety.
References
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PrepChem. (n.d.). Synthesis of 4,4'-difluorobenzophenone. Retrieved January 17, 2026, from [Link]
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- Google Patents. (n.d.). DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone.
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Patentscope. (n.d.). WO/2007/014692 PROCESS FOR PREPARING 4,4'-DIFLUOROBENZOPHENONE. Retrieved January 17, 2026, from [Link]
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Patsnap. (n.d.). A kind of preparation method of 4,4'-difluorobenzophenone. Retrieved January 17, 2026, from [Link]
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Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved January 17, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3',5'-difluorobenzophenone
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-3',5'-difluorobenzophenone, a halogenated aromatic ketone. The procedures outlined here are designed to ensure safety, compliance, and scientific integrity from the point of generation to final disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. 4-Chloro-3',5'-difluorobenzophenone belongs to the family of halogenated organic compounds, which are often subject to stringent disposal regulations due to their potential for environmental persistence and the hazardous byproducts they can form upon improper treatment.
While specific toxicological data for 4-Chloro-3',5'-difluorobenzophenone is limited, data from structurally similar compounds, such as 4,4'-Difluorobenzophenone, provide a strong basis for a conservative risk assessment. These compounds are typically classified as irritants and environmental hazards.[1][2][3]
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3][4] | Standard laboratory attire (lab coat). |
| Skin Irritation (Category 2) | Causes skin irritation.[3] | Chemical-resistant gloves (e.g., nitrile).[3] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[3] | Safety glasses with side-shields or chemical goggles.[3] |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation.[3] | Use in a chemical fume hood to avoid inhaling dust.[5] |
| Chronic Aquatic Toxicity (Category 2) | Toxic to aquatic life with long-lasting effects.[3][4] | Prevent release to the environment.[3] |
The primary causality for the stringent disposal protocols is the presence of chlorine and fluorine atoms. Combustion of halogenated compounds can produce highly toxic and corrosive gases like hydrogen chloride (HCl) and hydrogen fluoride (HF).[5] Therefore, disposal must be managed by facilities equipped with specialized incinerators that have flue gas scrubbers.[6]
In-Lab Waste Management: Segregation and Containment
Proper disposal begins the moment the compound is deemed waste. The following steps are critical to prevent chemical incompatibilities and ensure the waste stream is correctly identified for the disposal facility.
Step 1: Waste Segregation (The Most Critical Step)
Immediately segregate waste containing 4-Chloro-3',5'-difluorobenzophenone into a dedicated "Halogenated Organic Waste" container.[7][8]
-
Rationale: Halogenated and non-halogenated organic wastes are treated differently. Mixing them complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste.[9] Halogenated waste requires high-temperature incineration with systems to neutralize acidic gases produced.[6][7]
-
What to Segregate:
-
Unused or expired 4-Chloro-3',5'-difluorobenzophenone solid.
-
Solutions containing dissolved 4-Chloro-3',5'-difluorobenzophenone.
-
Contaminated labware (e.g., pipette tips, weighing boats).
-
Solvent rinses from cleaning contaminated glassware (e.g., dichloromethane, chloroform).[7]
-
Step 2: Container Selection and Labeling
-
Choose the Right Container:
-
For solid waste and contaminated materials, use a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) pail or a properly labeled bag placed inside a rigid container.[1]
-
For liquid waste (e.g., solutions or solvent rinses), use a designated, shatter-resistant container with a screw-top cap that can be sealed tightly to be "vapor tight" and "spill proof."[8]
-
-
Labeling Protocol:
-
Label the waste container before adding the first drop of waste.[8]
-
The label must be clear, legible, and securely attached.
-
Required information includes:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "Waste 4-Chloro-3',5'-difluorobenzophenone" . Do not use abbreviations or chemical formulas.[8]
-
If it is a mixture, list all components and their approximate percentages or volumes.[7]
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Spill and Decontamination Procedures
Accidents happen. A prepared response is a self-validating system of safety.
Minor Spill (Solid Powder) Protocol
A minor spill is a small, contained amount that does not pose an immediate respiratory hazard.
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Wear a lab coat, goggles, and chemical-resistant gloves.
-
Containment: Prevent the powder from becoming airborne.[1] Do NOT use a dry brush or create dust clouds.[1]
-
Clean-up:
-
Gently cover the spill with a damp paper towel or use an absorbent pad to wet the material slightly.
-
Carefully sweep or scoop the dampened material into a designated waste bag or container.[3] Consider using a vacuum cleaner only if it is explosion-proof and designed for hazardous dust.[1][2]
-
Place all clean-up materials (gloves, towels, etc.) into the halogenated waste container.
-
-
Decontamination:
Major Spill or Release to the Environment
If a large quantity is spilled, if it enters a drain, or if there is a risk of inhalation, evacuate the area immediately.[1][10] Alert your institution's Environmental Health and Safety (EHS) office or emergency responders.[1][2]
Final Disposal Workflow
The following diagram and protocol outline the complete workflow for ensuring 4-Chloro-3',5'-difluorobenzophenone waste is properly handled for final disposal.
Sources
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- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-Chloro-3',5'-difluorobenzophenone with Confidence
Navigating the specific handling requirements of 4-Chloro-3',5'-difluorobenzophenone is critical for ensuring laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, empowering you to work with this compound effectively and safely.
Hazard Identification and Risk Assessment: Understanding the "Why"
4-Chloro-3',5'-difluorobenzophenone is a substituted benzophenone, a class of compounds with varied toxicological profiles. While specific data for this derivative may be limited, the available information points to several key hazards that dictate our handling strategy.
The primary concerns with 4-Chloro-3',5'-difluorobenzophenone are its potential for causing skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] It is also classified as harmful if swallowed.[1][5] Furthermore, this compound is recognized as being toxic to aquatic life with long-lasting effects, which underscores the importance of proper disposal and containment.[1][2][4][5]
Given these hazards, a thorough risk assessment is the foundational step before any handling activities. This involves not just acknowledging the inherent risks of the chemical but also evaluating the specific procedures you will be performing. Are you working with milligram or kilogram quantities? Will the material be heated? Is there a potential for aerosolization? The answers to these questions will determine the level of engineering controls and personal protective equipment required.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific risks identified in your assessment. The following table outlines the recommended PPE for handling 4-Chloro-3',5'-difluorobenzophenone.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Required to protect against splashes and airborne particles that can cause serious eye irritation.[2][3][6] Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves | Choose gloves made of materials like nitrile or butyl rubber. It is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times. Always inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | Laboratory coat or impervious clothing | A lab coat is the minimum requirement to prevent skin contact.[2][6] For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron or coveralls. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A respirator should be used if there is a risk of inhaling dust or aerosols, especially in the absence of adequate engineering controls like a fume hood.[3][6][7] The type of respirator and cartridge should be selected based on the potential airborne concentration. |
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: PPE Selection Workflow for Handling 4-Chloro-3',5'-difluorobenzophenone
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
3.1. Engineering Controls:
-
Ventilation: Always handle 4-Chloro-3',5'-difluorobenzophenone in a well-ventilated area.[6][8][9] A certified chemical fume hood is the preferred engineering control, especially when working with larger quantities or when there is a potential for generating dust or aerosols.[3]
3.2. Safe Handling Practices:
-
Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the chemical.
-
Avoiding Contact: Take every precaution to avoid direct contact with the skin, eyes, and clothing.[3][6] Do not eat, drink, or smoke in the handling area.[8][9]
-
Weighing and Transferring: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use appropriate tools (spatulas, etc.) to handle the material and avoid creating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[8][9]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is critical.
4.1. Spills:
-
Minor Spills: For small spills, immediately alert personnel in the area.[8] Wearing appropriate PPE, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[3][8][9] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: In the case of a large spill, evacuate the area and contact your institution's emergency response team.
4.2. Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of 4-Chloro-3',5'-difluorobenzophenone and any contaminated materials is essential to prevent environmental harm.
-
Waste Collection: All waste containing this chemical, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[8] Do not dispose of this chemical down the drain or in the regular trash.[9] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[9]
By integrating these detailed safety and handling protocols into your laboratory workflow, you can confidently and responsibly work with 4-Chloro-3',5'-difluorobenzophenone, ensuring both your personal safety and the integrity of your research.
References
- Apollo Scientific. (2023, July 5). 4,4'-Difluorobenzophenone Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzophenone imine.
- Santa Cruz Biotechnology. (n.d.). 4,4'-Difluorobenzophenone Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 18). 4,4`-Difluorobenzophenone Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- TCI Chemicals. (2025, January 9). 4,4'-Difluorobenzophenone Safety Data Sheet.
- SynQuest Labs. (n.d.). 4,4'-Difluorobenzophenone Safety Data Sheet.
- Fisher Scientific. (2025, December 21). 4-Chloro-1,2-difluorobenzene Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99%.
- Sigma-Aldrich. (n.d.). 4,4'-Difluorobenzophenone 104990 - Safety Data Sheet.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
